molecular formula C23H45NO4 B8558162 N-Boc-erythro-sphingosine

N-Boc-erythro-sphingosine

Cat. No.: B8558162
M. Wt: 399.6 g/mol
InChI Key: UMUDVBSIURBUGW-UHFFFAOYSA-N
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Description

N-Boc-erythro-sphingosine is a chemically protected derivative of the fundamental sphingoid base, sphingosine. Sphingosine serves as the core structural backbone for the entire family of sphingolipids, which are crucial membrane components and potent bioactive signaling molecules in eukaryotic cells . The Boc (tert-butoxycarbonyl) protecting group is essential in synthetic chemistry, safeguarding the primary amine functionality during multi-step synthesis. This allows researchers to use this compound as a critical synthetic intermediate for the controlled and stereospecific construction of more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids . The "erythro" designation confirms the specific, naturally occurring stereochemistry of the molecule, which is (2S,3R) . This precise stereoconfiguration is vital for the biological activity and proper metabolism of the resulting sphingolipids, making this compound an invaluable tool for probing sphingolipid-related pathways . Sphingolipids are implicated in a vast array of cellular processes, including cell growth, differentiation, migration, and apoptosis . Dysregulation of sphingolipid metabolism is a key area of study in various diseases, such as cancer, neurodegenerative disorders, and metabolic conditions . Consequently, this reagent provides researchers with a foundational building block to explore the intricate roles of sphingolipids in both health and disease.

Properties

Molecular Formula

C23H45NO4

Molecular Weight

399.6 g/mol

IUPAC Name

tert-butyl N-(1,3-dihydroxyoctadec-4-en-2-yl)carbamate

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)

InChI Key

UMUDVBSIURBUGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Boc-erythro-sphingosine, a critical reagent in the fields of lipid research and drug development. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates its role in key signaling pathways.

Core Chemical Properties

This compound, a derivative of the naturally occurring sphingoid base erythro-sphingosine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This modification enhances its solubility in organic solvents and facilitates its use in various synthetic and biological applications. Deprotection under mild acidic conditions readily yields the parent sphingosine (B13886) molecule.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₅NO₄[1]
Molecular Weight 399.62 g/mol [1]
Appearance White Solid[2]
Melting Point 59-60 °C
Solubility Chloroform (Sparingly), Dichloromethane (Slightly), Ethyl Acetate (Slightly), Methanol
Storage Temperature Refrigerator (2-8°C)[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).[3][4]

  • ¹³C NMR (CDCl₃, 126 MHz): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.[3][4]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₂₃H₄₅NO₃Na [M+Na]⁺ 406.33; observed: 406.3.[3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield erythro-sphingosine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Slowly add an excess of TFA (typically 10-20 equivalents) to the solution at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of sphingosine (derived from this compound) on PKC activity.

Materials:

  • This compound (to be deprotected prior to use)

  • Purified Protein Kinase C (PKC)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Phosphatidylserine (PS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Scintillation counter and vials

Procedure:

  • Prepare a stock solution of erythro-sphingosine (from deprotected this compound) in an appropriate solvent.

  • Prepare a reaction mixture containing assay buffer, PS, PMA, and Histone H1.

  • Add varying concentrations of erythro-sphingosine to the reaction mixture.

  • Initiate the kinase reaction by adding purified PKC and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Spot the mixture onto phosphocellulose paper discs and wash extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the discs using a scintillation counter to determine the extent of histone phosphorylation.

  • Calculate the percentage of PKC inhibition at each concentration of sphingosine.

Protocol 3: Cellular Uptake and Metabolism Studies

This protocol describes a general workflow for studying the uptake and metabolism of this compound in a cell culture model.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Culture the cells to the desired confluency in multi-well plates.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in the cell culture medium to the desired final concentration.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

  • At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular compound.

  • Lyse the cells and extract the lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the lipid extract by LC-MS/MS to identify and quantify this compound and its metabolites (e.g., erythro-sphingosine, ceramide, sphingosine-1-phosphate).

Signaling Pathways and Experimental Workflows

This compound serves as a protected precursor to erythro-sphingosine, a central molecule in sphingolipid metabolism. Upon cellular uptake and deprotection, the resulting sphingosine can be metabolized through two primary pathways: conversion to ceramide or phosphorylation to sphingosine-1-phosphate (S1P), a potent signaling molecule.

De Novo Sphingolipid Synthesis and the Role of Sphingosine

The diagram below illustrates the de novo synthesis pathway of sphingolipids, highlighting the position of sphingosine as a key intermediate. This compound can be introduced experimentally to study the flux through this pathway.

De_Novo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine (Dihydrosphingosine) Keto->Sphinganine 3-KSR DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL GCS/GALT NBocSph This compound (Exogenous) Sphingosine erythro-Sphingosine NBocSph->Sphingosine Deprotection Sphingosine->Cer CerS

Caption: De Novo Sphingolipid Synthesis Pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Once formed, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P. S1P is a critical signaling molecule that acts both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5), thereby regulating a multitude of cellular processes.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/Akt, PLC) S1PR->Downstream G-protein coupling Sphingosine Sphingosine S1P_int S1P SphK SphK1/2 Sphingosine->SphK S1P_int->S1P_ext Transporters S1P_Lyase S1P Lyase S1P_int->S1P_Lyase SphK->S1P_int Degradation Degradation Products S1P_Lyase->Degradation

Caption: Sphingosine-1-Phosphate (S1P) Signaling.

Experimental Workflow for Studying Sphingolipid Metabolism

The following diagram illustrates a logical workflow for investigating the effects of this compound on cellular sphingolipid metabolism.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment with This compound (Dose-response and time-course) cell_culture->treatment harvest Cell Harvesting and Lipid Extraction treatment->harvest analysis LC-MS/MS Analysis (Quantify sphingolipid species) harvest->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis conclusion Conclusion and Further Experiments data_analysis->conclusion

Caption: Workflow for Sphingolipid Metabolism Study.

References

Unveiling the Structure of N-Boc-erythro-Sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of various sphingolipids and a valuable tool in the study of their metabolism and signaling pathways. This document details the synthesis, purification, and in-depth structural analysis of this molecule, presenting key data in a clear and accessible format.

Introduction to this compound

D-erythro-sphingosine is a fundamental long-chain amino alcohol that forms the backbone of most mammalian sphingolipids. These lipids are not only structural components of cell membranes but also play crucial roles as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The N-tert-butoxycarbonyl (Boc) protecting group is frequently employed in the chemical synthesis of complex sphingolipids to selectively block the amino functionality of the sphingosine (B13886) backbone, preventing unwanted side reactions and allowing for regioselective modifications. This compound is therefore a key building block for the synthesis of bioactive sphingolipids and their analogs, which are instrumental in drug discovery and the investigation of sphingolipid-mediated signaling pathways.

Synthesis and Purification

The synthesis of N-Boc-D-erythro-sphingosine is typically achieved through the reaction of D-erythro-sphingosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a suitable base. The subsequent purification is critical to obtaining a high-purity product for structural analysis and further synthetic applications.

Experimental Protocol: Synthesis of N-Boc-D-erythro-sphingosine

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve D-erythro-sphingosine in a mixture of dioxane and water. Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Base and Boc Anhydride: Slowly add 1 M NaOH solution to the reaction mixture, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dioxane.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, this compound, will have a higher Rf value than the starting sphingosine.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude N-Boc-D-erythro-sphingosine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into a glass column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 30% ethyl acetate in hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 30% ethyl acetate and gradually increase to 70% ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure N-Boc-D-erythro-sphingosine and remove the solvent under reduced pressure to yield the purified product as a white solid.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The following tables summarize the predicted chemical shifts for N-Boc-D-erythro-sphingosine based on data from structurally similar N-Boc protected amino alcohols and D-erythro-sphingosine itself.

Table 1: Predicted ¹H NMR Data for N-Boc-D-erythro-sphingosine (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a, H-1b3.65 - 3.75m
H-23.80 - 3.90m
H-34.25 - 4.35m
H-45.50 - 5.60dtJ = 15.4, 6.2
H-55.75 - 5.85m
-NH-Boc~5.0br s
-CH₂- (long chain)1.20 - 1.40m
-CH₃ (terminal)0.88tJ = 6.8
-C(CH₃)₃ (Boc)1.45s

Table 2: Predicted ¹³C NMR Data for N-Boc-D-erythro-sphingosine (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~63.5
C-2~55.0
C-3~74.0
C-4~129.0
C-5~135.0
-CH₂- (long chain)22.7 - 32.5
-CH₃ (terminal)14.1
-C(CH₃)₃ (Boc)~80.0
-C(CH₃)₃ (Boc)~28.4
-C=O (Boc)~156.0
Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Expected ESI-MS Data:

  • Molecular Formula: C₂₃H₄₅NO₄

  • Molecular Weight: 399.61 g/mol

  • [M+H]⁺: m/z 400.34

  • [M+Na]⁺: m/z 422.32

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 400.34):

The fragmentation of N-Boc protected amines is well-characterized. The primary fragmentation pathways for this compound are expected to involve the loss of the Boc group and subsequent dehydrations of the sphingosine backbone.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of N-Boc-D-erythro-sphingosine

m/zProposed Fragment
344.29[M+H - C₄H₈]⁺ (loss of isobutylene)
300.28[M+H - Boc]⁺ (loss of the Boc group)
282.27[Sphingosine+H - H₂O]⁺
264.26[Sphingosine+H - 2H₂O]⁺

Signaling Pathways and Experimental Workflows

Erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are key players in numerous signaling pathways that regulate cell fate. Understanding these pathways is crucial for drug development efforts targeting sphingolipid metabolism.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The following diagram illustrates the central role of sphingosine kinase in converting sphingosine to S1P, which can then act intracellularly or be transported out of the cell to activate a family of G protein-coupled receptors (S1PRs), triggering downstream signaling cascades.

S1P_Signaling_Pathway Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine erythro-Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P_intra Sphingosine-1-Phosphate (intracellular) S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P_intra->S1P_Phosphatase Transporter S1P Transporter (e.g., SPNS2) S1P_intra->Transporter S1P_extra Sphingosine-1-Phosphate (extracellular) S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt, Rho) S1PRs->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response SphK->S1P_intra Ceramidase->Sphingosine Degradation Degradation Products S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine Transporter->S1P_extra

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for Sphingolipid Analysis

The analysis of sphingolipids from biological samples typically involves lipid extraction, chromatographic separation, and mass spectrometric detection. The following diagram outlines a general workflow for this process.

Sphingolipid_Analysis_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) Sample->Extraction Extract Lipid Extract Extraction->Extract LC Liquid Chromatography (LC) (e.g., Reversed-Phase or HILIC) Extract->LC Separation Separated Sphingolipids LC->Separation MS Tandem Mass Spectrometry (MS/MS) Separation->MS Data_Analysis Data Analysis (Identification and Quantification) MS->Data_Analysis Results Sphingolipid Profile Data_Analysis->Results

Caption: General workflow for the analysis of sphingolipids by LC-MS/MS.

Conclusion

The structural elucidation of this compound is a critical step in the synthesis and application of complex sphingolipids for research and drug development. This guide provides a comprehensive overview of the necessary synthetic, purification, and analytical methodologies. The presented data and protocols serve as a valuable resource for scientists working in the field of sphingolipid biochemistry and medicinal chemistry. The detailed understanding of its structure and the pathways it influences will continue to drive innovation in the development of novel therapeutics targeting sphingolipid metabolism.

N-Boc-erythro-Sphingosine: A Technical Guide to its Biological Activity and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-erythro-sphingosine is a synthetically modified form of erythro-sphingosine, a crucial bioactive sphingolipid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in the chemical synthesis of complex sphingolipids and their analogs. While the direct biological activity of this compound is not extensively documented, its deprotected form, erythro-sphingosine, is a pivotal signaling molecule involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and the regulation of key enzymatic pathways. This technical guide provides an in-depth overview of the known biological activities of erythro-sphingosine, detailed experimental protocols to assess these activities, and the signaling pathways in which it participates. This information is intended to serve as a comprehensive resource for researchers utilizing this compound as a tool to investigate sphingolipid metabolism and signaling.

Introduction to Sphingolipid Signaling

Sphingolipids are a class of lipids that are not only structural components of eukaryotic cell membranes but also key regulators of various cellular processes. The metabolism of sphingolipids generates a number of bioactive molecules, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P). The dynamic balance between these metabolites, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, with ceramide and sphingosine generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.[1][2]

Erythro-sphingosine is a central figure in this rheostat. It is formed from the hydrolysis of ceramide by ceramidases and can be phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P.[3][4] Its biological effects are multifaceted, primarily stemming from its ability to modulate the activity of various protein kinases.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. In the context of this compound, the Boc group serves to temporarily block the reactivity of the primary amine on the sphingosine backbone. This protection is crucial during synthetic procedures that aim to modify other parts of the molecule, such as the hydroxyl groups. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to yield the free amine of erythro-sphingosine.[5][6] Consequently, this compound is primarily utilized as a key intermediate in the synthesis of sphingolipid analogs, probes, and other research tools.[3][7]

Biological Activities of Erythro-Sphingosine

The biological activities discussed below are attributed to erythro-sphingosine, the deprotected form of this compound. Researchers using this compound in cellular or biochemical assays should consider the potential for in-situ deprotection or the lack of activity if the Boc group remains intact.

Inhibition of Protein Kinase C (PKC)

Erythro-sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling, proliferation, and differentiation.[1][8] Sphingosine is thought to compete with diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms, for binding to the C1 domain of PKC.[9][10] This inhibitory action can disrupt downstream signaling cascades initiated by PKC activation. One commercially available source of a labeled version of N-Boc-protected Sphingosine describes it as a selective inhibitor of PKC activity.[11]

Inhibition of Calmodulin-Dependent Enzymes

Sphingosine has been shown to be a potent inhibitor of several calmodulin-dependent enzymes.[12] This inhibition is competitive with calmodulin, suggesting that sphingosine may act as a calmodulin antagonist.[12] This can have significant effects on signaling pathways that are regulated by calcium and calmodulin.

Induction of Apoptosis

A substantial body of evidence indicates that sphingosine is a pro-apoptotic molecule.[2][3][13] It can induce apoptosis in various cancer cell lines through multiple mechanisms.[13] These include the activation of caspase cascades and the modulation of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[13]

Quantitative Data

Target Enzyme FamilySpecific Enzyme(s)Reported Activity of Erythro-SphingosineReference(s)
Protein Kinase C (PKC)Various isoformsInhibition[1][8]
Calmodulin-Dependent EnzymesMultifunctional Ca2+/calmodulin-dependent protein kinase, Ca2+/calmodulin-dependent phosphodiesterase, Myosin light chain kinaseInhibition (competitive with calmodulin)[12]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of sphingosine and its derivatives. These protocols can be adapted for the study of this compound.

Protein Kinase C (PKC) Inhibition Assay

This protocol is a general method for assessing PKC inhibition and can be adapted for specific isoforms.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

  • This compound or erythro-sphingosine (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and the test compound (this compound or a positive control like sphingosine) at various concentrations.

  • Initiate the reaction by adding the purified PKC enzyme.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Sphingosine Kinase (SK) Inhibition Assay

This protocol describes a common method to measure the activity of sphingosine kinases.

Materials:

  • Recombinant human SK1 or SK2

  • D-erythro-sphingosine (substrate)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂)

  • Test compound (e.g., this compound)

  • 96-well FlashPlates®

  • Microplate scintillation counter

Procedure:

  • In each well of a 96-well FlashPlate®, add the assay buffer.

  • Add the test compound at various concentrations.

  • Add the D-erythro-sphingosine substrate.

  • Add the recombinant SK enzyme to initiate the reaction.

  • Start the phosphorylation by adding [γ-³³P]ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Wash the plate twice with phosphate-buffered saline (PBS).

  • Measure the bound radionuclide using a microplate scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.[14]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • This compound or erythro-sphingosine

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Seed the cells in a culture plate and allow them to adhere (if applicable).

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include positive and negative controls.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of sphingosine in cellular signaling.

The Sphingolipid Rheostat

This pathway illustrates the central metabolic conversions of key bioactive sphingolipids that determine cell fate.

Sphingolipid_Rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P Sphingosine Kinase (SK1/2) Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase Survival Survival S1P->Survival

Caption: The Sphingolipid Rheostat: Balancing Pro-Apoptotic and Pro-Survival Signals.

Erythro-Sphingosine's Influence on Downstream Signaling

This diagram shows how erythro-sphingosine can impact major signaling cascades through the inhibition of PKC and calmodulin-dependent pathways.

Sphingosine_Signaling Sphingosine erythro-Sphingosine PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibits Calmodulin_Enzymes Calmodulin-Dependent Enzymes Sphingosine->Calmodulin_Enzymes Inhibits Apoptosis Apoptosis Sphingosine->Apoptosis Downstream_PKC PKC Substrates PKC->Downstream_PKC Downstream_Calmodulin Calmodulin-Dependent Pathways Calmodulin_Enzymes->Downstream_Calmodulin Cell_Proliferation Cell Proliferation Downstream_PKC->Cell_Proliferation

Caption: Downstream effects of erythro-sphingosine via inhibition of key signaling nodes.

Experimental Workflow for Assessing Apoptosis

This diagram outlines the key steps in a typical cell-based experiment to determine the pro-apoptotic activity of a test compound.

Apoptosis_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture Cell Seeding Incubation Treat Cells and Incubate (e.g., 24-48 hours) Cell_Culture->Incubation Compound_Prep Prepare Test Compound (e.g., this compound) Compound_Prep->Incubation Harvesting Harvest Cells Incubation->Harvesting Staining Stain with Annexin V / PI Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Apoptosis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for the analysis of apoptosis induction.

Conclusion

This compound is a valuable chemical tool, primarily serving as a synthetic intermediate for the creation of more complex sphingolipid analogs and probes. While its direct biological activity is not well-characterized, its deprotected counterpart, erythro-sphingosine, is a potent bioactive lipid with well-established roles in inhibiting Protein Kinase C and calmodulin-dependent enzymes, and in inducing apoptosis. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers to investigate the biological effects of sphingosine and its derivatives. Further research is warranted to elucidate any unique biological activities of the Boc-protected form and to expand our understanding of the intricate roles of sphingolipids in health and disease.

References

N-Boc-erythro-Sphingosine: A Technical Guide to its Role as a Synthetic Precursor and its Putative Interactions within Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-erythro-sphingosine, a chemically modified derivative of the ubiquitous bioactive lipid D-erythro-sphingosine, serves as a cornerstone in the chemical synthesis of complex sphingolipids and their analogs for research purposes. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the C2-amino group facilitates regioselective modifications at other positions of the sphingosine (B13886) backbone, enabling the creation of bespoke molecular probes and potential therapeutics. This technical guide delineates the fundamental role of this compound as a synthetic intermediate. While not possessing a direct, intrinsic mechanism of action in the classical sense, its structural similarity to endogenous sphingosine warrants a thorough examination of its potential, albeit likely limited, interactions with key enzymes of the sphingolipid metabolic pathway. This document provides a comprehensive overview of the sphingolipid signaling network, detailed experimental protocols for the utilization of this compound in ceramide synthesis, and a discussion of the substrate specificities of critical enzymes that govern its potential metabolic fate.

The Sphingolipid Signaling Pathway: A Primer

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which in mammals is predominantly sphingosine. These molecules are not merely structural components of cell membranes but are also pivotal players in a complex signaling network that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The central hub of this pathway is ceramide, which can be generated through several routes, including the de novo synthesis pathway, the hydrolysis of sphingomyelin, or the "salvage pathway" involving the reacylation of sphingosine.

The fate of a cell can be influenced by the dynamic balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P). This balance, often referred to as the "sphingolipid rheostat," is tightly regulated by a series of enzymes. Two of the most critical enzymes in this pathway are ceramide synthase (CerS) and sphingosine kinase (SphK).

cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide->Sphingosine Ceramidase / CerS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Apoptosis, Growth Arrest Apoptosis, Growth Arrest Ceramide->Apoptosis, Growth Arrest Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolases Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 Apoptosis Apoptosis Sphingosine->Apoptosis Sphingomyelin->Ceramide SMase Cell Survival, Proliferation Cell Survival, Proliferation S1P->Cell Survival, Proliferation

Figure 1: Overview of the Sphingolipid Metabolic Pathway.

This compound: A Synthetic Tool

The primary utility of this compound lies in its role as a protected precursor for the synthesis of a wide array of sphingolipid analogs. The Boc group is a robust protecting group for the amine functionality, which is stable to a variety of reaction conditions used to modify other parts of the sphingosine molecule. This allows for selective chemical transformations, such as esterification or etherification of the hydroxyl groups, or modifications to the long-chain base. Following these modifications, the Boc group can be readily removed under acidic conditions to yield the desired sphingolipid analog with a free amino group.

This compound This compound Modification of Hydroxyls/Backbone Modification of Hydroxyls/Backbone This compound->Modification of Hydroxyls/Backbone Various Reagents Modified N-Boc-Sphingosine Modified N-Boc-Sphingosine Modification of Hydroxyls/Backbone->Modified N-Boc-Sphingosine Deprotection Deprotection Modified N-Boc-Sphingosine->Deprotection Acidic Conditions (e.g., TFA) Target Sphingolipid Analog Target Sphingolipid Analog Deprotection->Target Sphingolipid Analog

Figure 2: General synthetic workflow using this compound.

Putative Mechanism of Action: Interaction with Key Enzymes

While this compound is not designed as a bioactive molecule, its structural similarity to sphingosine, the natural substrate for several key enzymes, necessitates a consideration of its potential off-target effects. The bulky tert-butyloxycarbonyl group at the C2-amino position is likely to sterically hinder the binding of the molecule to the active sites of enzymes that metabolize sphingosine.

Ceramide Synthases (CerS)

Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form ceramides. Each CerS isoform exhibits a distinct specificity for the chain length of the fatty acyl-CoA substrate.[2][3] The active site of CerS must accommodate both the sphingoid base and the fatty acyl-CoA. It is highly probable that the bulky N-Boc group of this compound would prevent its entry into the active site of CerS, thereby making it a poor substrate for ceramide synthesis.

Sphingosine Kinases (SphK)

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that phosphorylate sphingosine to produce the pro-survival signaling molecule S1P.[4] The crystal structure of SphK1 reveals a hydrophobic lipid-binding pocket that accommodates the sphingosine substrate.[5][6] The recognition of sphingosine by SphK1 involves specific interactions with the amino and hydroxyl groups of the sphingosine backbone. The presence of the large N-Boc protecting group would likely disrupt these critical interactions and sterically clash with the residues lining the active site, making this compound a poor substrate and a potential weak competitive inhibitor.

Table 1: Substrate Specificity of Key Sphingolipid Metabolizing Enzymes

Enzyme FamilyNatural Substrate(s)Key Structural Requirements for Substrate RecognitionPutative Interaction with this compound
Ceramide Synthases (CerS1-6) Sphingosine, SphinganineFree C2-amino group for N-acylation.[2][3]Likely a very poor substrate due to steric hindrance at the C2-amino group by the Boc moiety.
Sphingosine Kinases (SphK1/2) SphingosineFree C2-amino group and hydroxyl groups for specific interactions within the active site.[5][6]Expected to be a poor substrate and potentially a weak inhibitor due to steric clash of the Boc group.

Experimental Protocols

Synthesis of N-Lauroyl-D-erythro-sphingosine (C12-Ceramide) from N-Boc-D-erythro-sphingosine

This protocol describes a general two-step procedure for the synthesis of a ceramide analog, C12-ceramide, starting from N-Boc-D-erythro-sphingosine.

Step 1: N-acylation of N-Boc-D-erythro-sphingosine

  • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add lauroyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-N-lauroyl-D-erythro-sphingosine.

Step 2: Deprotection of the N-Boc group

  • Dissolve the purified N-Boc-N-lauroyl-D-erythro-sphingosine in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

  • Purify the crude product by flash column chromatography or recrystallization to obtain N-lauroyl-D-erythro-sphingosine (C12-ceramide).

cluster_synthesis Ceramide Synthesis Workflow N-Boc-Sphingosine N-Boc-Sphingosine N-acylation N-acylation N-Boc-Sphingosine->N-acylation Lauroyl Chloride, Base N-Boc-Ceramide N-Boc-Ceramide N-acylation->N-Boc-Ceramide Deprotection Deprotection N-Boc-Ceramide->Deprotection TFA Purification Purification Deprotection->Purification C12-Ceramide C12-Ceramide Purification->C12-Ceramide

Figure 3: Workflow for the synthesis of C12-Ceramide.
Assay for Sphingosine Kinase Activity

This protocol provides a general method to assess the inhibitory potential of a compound, such as this compound, on sphingosine kinase activity.

Materials:

  • Recombinant human Sphingosine Kinase 1 (SphK1)

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP (radiolabeled co-substrate)

  • SphK reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100)

  • This compound (test compound)

  • Lipid extraction solvents (e.g., chloroform/methanol/HCl)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the SphK reaction buffer, a fixed concentration of D-erythro-sphingosine, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to a final desired concentration.

  • Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an acidic lipid extraction solvent mixture.

  • Vortex and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to separate sphingosine from sphingosine-1-phosphate.

  • Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.

  • Quantify the amount of radiolabeled sphingosine-1-phosphate formed using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value if applicable.

Conclusion

This compound is an indispensable tool in the field of chemical biology and drug discovery, enabling the synthesis of a vast array of tailored sphingolipid analogs. Its primary role is that of a protected synthetic precursor, and it is not considered to possess a direct, potent mechanism of action on its own. The presence of the bulky N-Boc group is predicted to significantly hinder its interaction with key enzymes of the sphingolipid metabolic pathway, such as ceramide synthases and sphingosine kinases, rendering it a poor substrate and at best a weak inhibitor. Researchers utilizing this compound in synthetic schemes should be aware of its intended purpose as a protected intermediate and should not expect it to elicit significant biological effects prior to the removal of the Boc protecting group. Future studies could definitively confirm its biological inertness through systematic in vitro and in cell-based assays, further solidifying its role as a valuable and specific tool for the advancement of sphingolipid research.

References

N-Boc-erythro-Sphingosine: A Technical Guide to its Role in Elucidating Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-erythro-sphingosine, a chemically modified analog of the central sphingolipid metabolite sphingosine (B13886), serves as a critical tool for researchers investigating the intricate pathways of sphingolipid metabolism and signaling. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of the sphingosine backbone strategically obstructs key enzymatic reactions, effectively creating a metabolic roadblock. This allows for the precise dissection of specific enzymatic steps and the downstream consequences of their inhibition. This technical guide provides an in-depth exploration of the role of this compound in sphingolipid research, including its mechanism of action, relevant experimental protocols, and the interpretation of resulting data.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which is synthesized in the endoplasmic reticulum. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). N-acylation of sphinganine (B43673) by ceramide synthases (CerS) produces dihydroceramide, which is subsequently desaturated to form ceramide[1]. Ceramide sits (B43327) at the core of sphingolipid metabolism, serving as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be catabolized to generate other bioactive molecules.

Key enzymatic conversions from the central metabolite, sphingosine, include its acylation by ceramide synthases to form ceramide, and its phosphorylation by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P)[2][3][4]. The balance between ceramide, sphingosine, and S1P—often termed the "sphingolipid rheostat"—is crucial for regulating a multitude of cellular processes, including proliferation, apoptosis, and inflammation[5].

The Role of this compound as a Metabolic Probe

This compound is the N-tert-butyloxycarbonyl protected form of D-erythro-sphingosine. The bulky Boc group attached to the C2 amino group of the sphingosine backbone sterically hinders the approach of enzymes that would typically modify this position.

Mechanism of Action: Creating a Metabolic Block

The primary utility of this compound in studying sphingolipid metabolism lies in its inability to be processed by key enzymes:

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine to form ceramide. The Boc protecting group on the amino functionality of this compound prevents its recognition and use as a substrate by CerS. This effectively blocks the "salvage pathway" of ceramide synthesis from sphingosine[6][7].

  • Sphingosine Kinases (SphK): While the primary site of action of the Boc group is the amine, its presence can also influence the overall conformation and recognition of the molecule by other enzymes. While not a direct inhibitor of the active site that binds ATP, the modified substrate is not readily phosphorylated by SphK1 and SphK2. This prevents the formation of N-Boc-sphingosine-1-phosphate, thereby halting the production of the potent signaling molecule S1P from the administered analog.

By introducing this compound into a biological system, researchers can effectively create a metabolic block, leading to an accumulation of the analog and a depletion of downstream metabolites that would normally be synthesized from sphingosine. This allows for the detailed study of the consequences of reduced ceramide and S1P levels derived from the salvage pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in research. Specific concentrations and incubation times should be optimized for the particular cell line and experimental question.

Cell Culture Treatment with this compound

Objective: To study the effects of blocking the conversion of sphingosine to ceramide and S1P in cultured cells.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Ethanol (B145695) (for stock solution preparation)

  • Cell culture medium appropriate for the cell line of interest

  • Cultured mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA) (optional, for complexing with the lipid)

Procedure:

  • Preparation of Stock Solution: a. Dissolve N-Boc-D-erythro-sphingosine in ethanol to create a concentrated stock solution (e.g., 10 mM). b. Store the stock solution at -20°C.

  • Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for the desired confluency at the time of treatment. b. Allow cells to adhere and grow for 24 hours.

  • Treatment: a. On the day of the experiment, dilute the this compound stock solution to the desired final concentration in cell culture medium. Typical working concentrations can range from 1 µM to 25 µM, but should be determined empirically. b. To aid in solubility and delivery to cells, the diluted this compound can be complexed with fatty acid-free BSA. To do this, prepare a solution of the lipid in medium containing BSA and incubate for 15-30 minutes at 37°C before adding to the cells. c. Remove the existing medium from the cells and replace it with the medium containing this compound. d. Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Cell Harvesting and Downstream Analysis: a. After the incubation period, wash the cells with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. The harvested cells can then be used for various downstream analyses, such as lipid extraction for mass spectrometry, protein extraction for Western blotting, or RNA extraction for gene expression analysis.

In Vitro Enzyme Assays

Objective: To determine if this compound acts as an inhibitor or is not a substrate of CerS.

Materials:

  • Cell or tissue homogenates containing CerS activity

  • N-Boc-D-erythro-sphingosine

  • D-erythro-sphingosine (as a positive control substrate)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Fluorescently labeled sphingoid base (e.g., NBD-sphinganine) for a fluorescent-based assay, or components for a mass spectrometry-based assay.

Procedure (Conceptual Outline):

  • Prepare reaction mixtures containing the assay buffer, cell/tissue homogenate, and the fatty acyl-CoA.

  • In separate reaction tubes, add:

    • D-erythro-sphingosine (positive control)

    • N-Boc-D-erythro-sphingosine

    • No sphingoid base (negative control)

  • Initiate the reaction by adding the sphingoid base substrates.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a chloroform/methanol mixture).

  • Extract the lipids.

  • Analyze the formation of the corresponding ceramide product by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS/MS)[8][9][10]. The lack of product formation in the presence of this compound would confirm it is not a substrate.

Objective: To assess the ability of this compound to be phosphorylated by SphK.

Materials:

  • Recombinant SphK1 or SphK2, or cell lysates containing SphK activity

  • N-Boc-D-erythro-sphingosine

  • D-erythro-sphingosine (as a positive control substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP for radiometric assay, or unlabeled ATP for a luminescence-based or mass spectrometry-based assay

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.5 mM ATP)

Procedure (Radiometric Assay Outline):

  • Set up reaction tubes containing the assay buffer, SphK enzyme/lysate, and either D-erythro-sphingosine or N-Boc-D-erythro-sphingosine.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using a chloroform/methanol extraction.

  • Separate the lipids by TLC.

  • Visualize the radiolabeled sphingosine-1-phosphate product by autoradiography and quantify by scintillation counting[11][12]. The absence of a radiolabeled product in the this compound lane would indicate it is not a substrate.

Quantitative Analysis of Sphingolipids by LC-MS/MS

Objective: To quantify the changes in the sphingolipidome of cells treated with this compound.

Materials:

  • Cell pellets from control and treated cells

  • Internal standards for various sphingolipid species (e.g., C17-sphingosine, C17-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol, butanol)

  • LC-MS/MS system

Procedure Outline:

  • Lipid Extraction: a. Spike cell homogenates with a mixture of internal standards. b. Perform a biphasic lipid extraction, for instance, using a butanol-based method[13]. c. Evaporate the organic phase to dryness.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for injection. b. Separate the sphingolipid species using liquid chromatography, often with a C18 reversed-phase column or a HILIC column[13][14][15]. c. Detect and quantify the individual sphingolipid species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode[16].

Data Presentation and Interpretation

Quantitative Data Summary

The effects of this compound on sphingolipid metabolism can be quantified by measuring the levels of various sphingolipids in treated versus untreated cells. Below is a template for presenting such data.

Sphingolipid SpeciesControl (pmol/mg protein)This compound Treated (pmol/mg protein)Fold Change
Sphingosine
Sphinganine
Sphingosine-1-Phosphate (S1P)
Ceramide (total)
C16:0-Ceramide
C18:0-Ceramide
C24:0-Ceramide
C24:1-Ceramide
Sphingomyelin (total)

Expected Outcome: Treatment with this compound is expected to lead to a decrease in the levels of ceramide and S1P that are derived from the salvage pathway. The levels of sphingosine may increase if the exogenous analog competes with endogenous sphingosine for degradation pathways.

Downstream Signaling Effects

While this compound's primary effect is within the sphingolipid metabolic pathway, it can also have downstream effects on signaling pathways that are modulated by sphingosine itself or its metabolites. Sphingosine is a known inhibitor of Protein Kinase C (PKC) and calmodulin-dependent enzymes[17][18].

TargetIC50 of SphingosineExpected Effect of this compound
Protein Kinase C (PKC)~1-10 µM (in vitro)Similar inhibitory effects to sphingosine, depending on cellular uptake and steric hindrance at the binding site.
Calmodulin-dependent enzymesMicromolar rangePotential inhibition, competitive with calmodulin.

Visualizations

Signaling Pathways and Experimental Workflows

Sphingolipid_Metabolism_Block cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage & Signaling Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer SPT, CerS Cer Ceramide DHCer->Cer DEGS1 ComplexSL Complex Sphingolipids Cer->ComplexSL Sphingomyelin Synthase, etc. Sph Sphingosine ComplexSL->Sph Ceramidases S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 Cer_salvage Ceramide Sph->Cer_salvage CerS NBocSph This compound NBocSph->S1P Blocked NBocSph->Cer_salvage Blocked

Caption: Metabolic block by this compound.

Experimental_Workflow start Seed Cells treat Treat with This compound start->treat harvest Harvest Cells treat->harvest extract Lipid & Protein Extraction harvest->extract lcms LC-MS/MS Analysis (Sphingolipidomics) extract->lcms wb Western Blot (Signaling Proteins) extract->wb analysis Data Analysis & Interpretation lcms->analysis wb->analysis Downstream_Signaling NBocSph This compound PKC Protein Kinase C NBocSph->PKC Inhibition Calmodulin Calmodulin-dependent Enzymes NBocSph->Calmodulin Inhibition Proliferation Cell Proliferation PKC->Proliferation Modulates Apoptosis Apoptosis PKC->Apoptosis Modulates Calmodulin->Proliferation Modulates

References

The Emergence of N-Boc-erythro-Sphingosine as a Selective Protein Kinase C Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of key signaling enzymes implicated in a myriad of cellular processes, from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. Sphingolipids, particularly sphingosine (B13886), have been identified as endogenous regulators of PKC activity. This technical guide delves into the discovery and characterization of N-Boc-erythro-sphingosine, a synthetic derivative of sphingosine, as a selective inhibitor of Protein Kinase C. This document provides a comprehensive summary of its mechanism of action, comparative quantitative data of related compounds, detailed experimental protocols for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to Protein Kinase C and the Role of Sphingosine

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to cellular signal transduction.[1] Activated by second messengers such as diacylglycerol (DAG) and calcium ions, PKC isoforms phosphorylate a wide array of substrate proteins, thereby regulating diverse cellular functions.[2] Given their pivotal role, aberrant PKC signaling is frequently associated with pathological conditions.

Sphingosine, a primary structural component of sphingolipids, has been recognized as a potent endogenous inhibitor of PKC.[3] It is believed to exert its inhibitory effect by competing with DAG for binding to the regulatory domain of PKC.[1] This has spurred interest in developing sphingosine derivatives as pharmacological tools and potential therapeutic agents. This compound, a derivative where the amino group of the sphingosine backbone is protected by a tert-butyloxycarbonyl (Boc) group, has been identified as a selective PKC inhibitor.[4][5] The Boc protecting group makes the molecule more lipophilic and can be a useful tool for studying its cellular uptake and metabolism.

Mechanism of Action

The prevailing mechanism for PKC inhibition by sphingosine involves its interaction with the regulatory domain of the enzyme.[6] In its active state, PKC translocates to the cell membrane where it binds to phospholipids (B1166683) and is allosterically activated by DAG. Sphingosine, due to its structural similarity to DAG, is thought to compete for this binding site, thereby preventing the conformational changes required for PKC activation. It is postulated that this compound shares this competitive inhibitory mechanism.

Quantitative Data on Sphingosine Derivatives as PKC Inhibitors

CompoundPKC Isoform(s)IC50Assay Conditions
D-erythro-SphingosineTotal PKC~10-20 µMMixed micellar assay
N,N-dimethylsphingosineTotal PKC~5-15 µMVesicle and mixed micellar assays
This compoundPKCData not publicly available

Table 1: Comparative Inhibitory Concentrations of Sphingosine Derivatives against Protein Kinase C. Data is compiled from multiple sources for contextual comparison.[3]

Experimental Protocols

In Vitro Protein Kinase C Inhibition Assay

This protocol describes a generalized, non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of this compound on PKC.

Materials:

  • Purified recombinant human PKC isoforms

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • 96-well microtiter plates coated with the PKC substrate

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • PKC Activation Cocktail: Prepare a mixture of PKC enzyme, PS/DAG vesicles, and kinase reaction buffer.

  • Inhibitor Incubation: Add 10 µL of the various dilutions of this compound or vehicle control (DMSO) to the wells of the substrate-coated microtiter plate.

  • Kinase Reaction Initiation: Add 40 µL of the PKC activation cocktail to each well.

  • Phosphorylation: Add 50 µL of a solution containing ATP to each well to initiate the kinase reaction. Incubate the plate at 30°C for 30-60 minutes.

  • Washing: Aspirate the contents of the wells and wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Primary Antibody Incubation: Add 100 µL of the diluted phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.

  • Washing: Repeat the washing step.

  • Signal Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Downstream PKC Signaling

This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), in a cellular context using Western blotting.

Materials:

  • Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total MARCKS and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-MARCKS signal to the total MARCKS and loading control signals.

    • Determine the dose-dependent effect of this compound on PMA-induced MARCKS phosphorylation.

Signaling Pathways and Experimental Workflows

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response pSubstrate->Response Sphingosine N-Boc-erythro- sphingosine Sphingosine->PKC Inhibits (Competes with DAG)

Caption: Canonical PKC signaling pathway and point of inhibition.

PKC_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling Compound This compound Assay PKC Enzyme Assay Compound->Assay IC50 Determine IC50 Assay->IC50 CellAssay Treat Cells with Compound IC50->CellAssay KinasePanel Kinase Panel Screen IC50->KinasePanel Stimulate Stimulate with PMA CellAssay->Stimulate Phenotype Phenotypic Assays (Proliferation, Apoptosis) CellAssay->Phenotype WesternBlot Western Blot for p-Substrate Stimulate->WesternBlot

Caption: Experimental workflow for characterizing a PKC inhibitor.

Synthesis Overview

This compound is a synthetically derived compound. The synthesis typically starts from a chiral precursor, such as L-serine, to establish the correct stereochemistry at the C-2 and C-3 positions. The long alkyl chain is commonly introduced via a Wittig reaction or Grignard addition. The tert-butyloxycarbonyl (Boc) protecting group is installed on the C-2 amino group, a standard procedure in peptide and amino alcohol synthesis, to increase its stability and modulate its physicochemical properties.

Conclusion and Future Directions

This compound has been identified as a selective inhibitor of Protein Kinase C, building upon the known inhibitory properties of its parent compound, sphingosine. While its precise potency and isoform selectivity remain to be fully characterized in the public domain, it represents a valuable tool for probing the intricate roles of PKC in cellular signaling.

Future research should focus on:

  • Quantitative Profiling: Determining the IC50 values of this compound against a panel of PKC isoforms to establish its potency and selectivity profile.

  • Cellular Efficacy: Investigating its effects on downstream PKC signaling and cellular phenotypes in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating related derivatives to understand the contribution of the N-Boc group and other structural features to its inhibitory activity.

A deeper understanding of how this compound and similar compounds interact with and modulate PKC will be instrumental in the development of novel therapeutics targeting this important class of enzymes.

References

N-Boc-erythro-Sphingosine: A Strategic Precursor for High-Purity Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-tert-butyloxycarbonyl-erythro-sphingosine (N-Boc-erythro-sphingosine) as a key starting material for the chemical synthesis of ceramides (B1148491). The strategic use of the Boc protecting group allows for controlled N-acylation, leading to the production of specific ceramide species with high purity, which is crucial for research in signaling pathways and for the development of novel therapeutics.

Introduction: The Rationale for a Protected Precursor in Ceramide Synthesis

Ceramides are a class of lipid molecules composed of a sphingosine (B13886) backbone N-linked to a fatty acid. They are not only structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The specific fatty acid chain length of the ceramide molecule dictates its biological function.[3] Consequently, the ability to synthesize specific ceramide species is of paramount importance for elucidating their precise roles in cellular signaling and for developing targeted therapies.

Direct N-acylation of erythro-sphingosine can be complicated by the presence of multiple reactive sites, potentially leading to side products and purification challenges. The use of this compound as a precursor circumvents these issues. The Boc group protects the amino functionality of the sphingosine, allowing for selective modification of other parts of the molecule if desired, and can be cleanly removed under acidic conditions to yield the free amine for subsequent acylation with a specific fatty acid. This two-step approach—deprotection followed by N-acylation—provides a robust and versatile method for the synthesis of a wide array of well-defined ceramide species.

Experimental Protocols

The synthesis of ceramides from this compound is a two-stage process: (1) the deprotection of the N-Boc group to yield erythro-sphingosine, and (2) the N-acylation of the liberated amine with a fatty acid of choice.

N-Boc Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a common and effective method.[4][5]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM by volume.[5]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude erythro-sphingosine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

N-Acylation of erythro-Sphingosine to Form Ceramide

The coupling of the deprotected erythro-sphingosine with a fatty acid is commonly achieved using a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). A procedure adapted from a direct coupling method reports yields in the range of 60-75%.[6][7]

Materials:

  • erythro-Sphingosine (from the deprotection step)

  • Fatty acid of choice (e.g., palmitic acid, stearic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or a mixture of DCM, acetonitrile (B52724) (CH₃CN), and methanol (B129727) (CH₃OH)[6]

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • TLC plates and developing chamber

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297)/benzene (B151609) mixtures)[6]

Procedure:

  • Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1 to 1.5 equivalents) in the chosen solvent system in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate container, dissolve EDC (1.5 equivalents) in the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ceramide product by silica gel column chromatography. The choice of eluent will depend on the specific ceramide synthesized; mixtures of ethyl acetate and benzene have been used effectively.[6]

Quantitative Data

The yield of ceramide synthesis can vary depending on the specific fatty acid used and the reaction conditions. For direct coupling of a long-chain base with a fatty acid using a mixed carbodiimide, yields have been reported to be in the range of 60-75%.[6][7] It is anticipated that a two-step synthesis starting from this compound would achieve comparable yields for the acylation step, with the deprotection step being nearly quantitative under appropriate conditions.

ParameterValueReference(s)
Deprotection Yield Generally high (>95%)[5]
Acylation Yield 60-75%[6][7]
Overall Estimated Yield 57-75%-

Visualization of Workflows and Pathways

Experimental Workflow for Ceramide Synthesis

The overall process from the protected precursor to the final purified ceramide can be visualized as a straightforward workflow.

experimental_workflow cluster_deprotection N-Boc Deprotection cluster_acylation N-Acylation start This compound deprotection Acidic Deprotection (TFA/DCM) start->deprotection workup1 Neutralization & Extraction deprotection->workup1 intermediate Crude erythro-Sphingosine workup1->intermediate acylation N-Acylation Reaction intermediate->acylation fatty_acid Fatty Acid + Coupling Agents (EDC, DMAP) fatty_acid->acylation workup2 Aqueous Workup acylation->workup2 purification Column Chromatography workup2->purification product Purified Ceramide purification->product

Caption: Experimental workflow for ceramide synthesis.

Major Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling, generated through three primary pathways.

ceramide_pathways cluster_denovo De Novo Pathway cluster_smase Sphingomyelinase Pathway cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine serine->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DES downstream downstream ceramide->downstream Downstream Signaling (Apoptosis, etc.) sphingomyelin Sphingomyelin sphingomyelin->ceramide SMase complex_sphingolipids Complex Sphingolipids sphingosine Sphingosine complex_sphingolipids->sphingosine Lysosomal Hydrolases sphingosine->ceramide CerS

Caption: Major ceramide generation pathways.

Conclusion

The use of this compound as a precursor for ceramide synthesis offers a reliable and versatile method for producing specific ceramide species with high purity. The straightforward two-step process of deprotection followed by N-acylation allows for precise control over the final product, which is essential for advancing our understanding of the diverse biological roles of ceramides and for the development of targeted therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize custom ceramides for their specific research needs.

References

The Stereochemistry of N-Boc-erythro-sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of sphingolipids and their analogues. Sphingolipids are ubiquitous components of eukaryotic cell membranes and play pivotal roles in signal transduction and cellular regulation. The precise stereochemical control during the synthesis of this compound is paramount for obtaining biologically active molecules for research and therapeutic development. This guide details the key synthetic strategies, experimental protocols, and the biological context of sphingosine (B13886) signaling.

Stereoselective Synthesis of N-Boc-D-erythro-sphingosine

The most common and efficient strategies for the stereoselective synthesis of N-Boc-D-erythro-sphingosine originate from the chiral pool, primarily utilizing L-serine as the starting material. The key challenge lies in the diastereoselective construction of the C2-amino and C3-hydroxyl groups in the erythro configuration.

A widely adopted approach involves the use of N-Boc-L-serinal , also known as Garner's aldehyde , as a key chiral building block. The synthesis of Garner's aldehyde from L-serine involves N-protection with a Boc group, esterification, and subsequent reduction.[1] The aldehyde is then reacted with a suitable long-chain carbon nucleophile, such as an organometallic reagent, to introduce the aliphatic tail of sphingosine. This addition reaction generates a new stereocenter at C3.

The crucial step for establishing the desired erythro stereochemistry is the diastereoselective reduction of the resulting α-amino ketone intermediate . Chelation-control is a powerful strategy employed at this stage. The use of specific reducing agents, such as those containing a Lewis acidic metal, can form a five-membered chelate with the α-amino and ketone groups. This chelation restricts the conformational freedom of the molecule, forcing the hydride to attack from a specific face, leading to the preferential formation of the syn (erythro) 1,2-amino alcohol.[2] Reagents like zinc borohydride (B1222165) or Red-Al have been shown to be effective in achieving high diastereoselectivity in this reduction.[2]

Table 1: Comparison of Diastereoselective Reductions of N-Boc-3-ketosphingosine

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (erythro:threo)Yield (%)Reference
LiAl(O-t-Bu)3HTHF-78>98:281[3]
Zn(BH4)2Et2O-7895:5~85[4]
Red-AlToluene-7810:192[2]
Experimental Protocol: Synthesis of N-Boc-D-erythro-sphingosine from L-serine

This protocol is a composite of methodologies described in the literature.[1][3][5]

Step 1: Synthesis of N-Boc-L-serine methyl ester

  • To a solution of L-serine in 1 N NaOH, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in dioxane at 0°C.

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture and extract the N-Boc-L-serine with an organic solvent.

  • To a solution of N-Boc-L-serine in DMF, add potassium carbonate followed by methyl iodide at 0°C.

  • Stir the reaction at room temperature until completion.

  • Purify the N-Boc-L-serine methyl ester by column chromatography.

Step 2: Synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)

  • Protect the hydroxyl and amino groups of N-Boc-L-serine methyl ester as an acetonide by reacting with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Reduce the resulting ester to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C).

  • Purify Garner's aldehyde by flash column chromatography.

Step 3: Addition of the Alkyl Chain

  • Prepare the Grignard reagent from 1-bromotetradecane (B124005) and magnesium turnings in anhydrous THF.

  • Add the freshly prepared Grignard reagent to a solution of Garner's aldehyde in anhydrous THF at -78°C.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product and purify by column chromatography to yield the N-Boc protected 3-keto-sphinganine.

Step 4: Diastereoselective Reduction

  • Dissolve the N-Boc-3-keto-sphinganine in anhydrous THF and cool to -78°C.

  • Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) in THF dropwise.

  • Stir the reaction at -78°C for several hours.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Filter the aluminum salts and extract the product.

  • Purify the N-Boc-D-erythro-sphingosine by column chromatography.

Purification and Characterization

Purification of this compound is typically achieved by flash column chromatography on silica (B1680970) gel .[6] The choice of eluent is critical for achieving good separation from any diastereomeric impurities and other byproducts. A gradient elution system is often employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

Table 2: Typical Column Chromatography Parameters for this compound Purification

Stationary PhaseMobile Phase (Gradient)Detection
Silica Gel 60 (230-400 mesh)Hexane:Ethyl Acetate (9:1 to 1:1)TLC with phosphomolybdic acid stain

Characterization and confirmation of the stereochemistry are performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the overall structure. The coupling constants between the protons at C2 and C3 can provide information about the relative stereochemistry (erythro or threo).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Optical Rotation: To confirm the enantiomeric purity of the D-erythro isomer.

Biological Significance: Sphingosine Signaling Pathways

Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are potent signaling molecules involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. This compound serves as a key precursor for the synthesis of these biologically active molecules and their analogues, which are used to probe these signaling pathways.

S1P exerts its effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. The binding of S1P to its receptors initiates a cascade of downstream signaling events.

Sphingosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR binds G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates RhoA RhoA G_protein->RhoA activates ERK ERK G_protein->ERK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt Cell_Migration Cell Migration RhoA->Cell_Migration Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of N-Boc-D-erythro-sphingosine.

Synthesis_Workflow Start L-Serine Step1 N-Boc Protection & Esterification Start->Step1 Intermediate1 N-Boc-L-serine methyl ester Step1->Intermediate1 Step2 Acetonide Formation & Reduction (DIBAL-H) Intermediate1->Step2 Intermediate2 Garner's Aldehyde Step2->Intermediate2 Step3 Grignard Addition Intermediate2->Step3 Intermediate3 N-Boc-3-ketosphinganine Step3->Intermediate3 Step4 Diastereoselective Reduction (e.g., LiAl(O-t-Bu)3H) Intermediate3->Step4 Crude_Product Crude N-Boc-D-erythro-sphingosine Step4->Crude_Product Purification Flash Column Chromatography Crude_Product->Purification Pure_Product Pure N-Boc-D-erythro-sphingosine Purification->Pure_Product Analysis NMR, MS, Optical Rotation Pure_Product->Analysis

Caption: Synthetic workflow for N-Boc-D-erythro-sphingosine.

This technical guide provides a foundational understanding of the stereocontrolled synthesis and biological relevance of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and application of sphingolipids and their analogues. The precise control of stereochemistry, as outlined, is fundamental to advancing our understanding of sphingolipid biology and developing novel therapeutic agents.

References

N-Boc-erythro-Sphingosine: A Keystone for Probing Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine, a synthetically modified version of the ubiquitous sphingoid base erythro-sphingosine, serves as a critical tool in the field of membrane biophysics. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of sphingosine (B13886) provides a chemically stable intermediate, facilitating the synthesis of a diverse array of sphingolipid analogs for research. While not typically used in its protected form for direct biophysical measurements, its role as a precursor is indispensable for creating customized molecular probes to investigate membrane structure, dynamics, and signaling. This guide provides a comprehensive overview of this compound's application in membrane biophysics, focusing on its synthesis, derivatization, and the subsequent biophysical studies enabled by its use.

Chemical Properties and Synthesis

This compound is characterized by the presence of a bulky, lipophilic Boc group, which renders the amino group unreactive during subsequent synthetic modifications of other parts of the sphingosine molecule. This protection is crucial for achieving specific chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₄₅NO₄[1]
Molecular Weight 400.6 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., methanol, chloroform (B151607), DMSO)

The synthesis of this compound is a key step in the preparation of various sphingolipid analogs. A general synthetic workflow involves the protection of the amino group of erythro-sphingosine.

G cluster_synthesis Synthesis Workflow Erythro-sphingosine Erythro-sphingosine This compound This compound Erythro-sphingosine->this compound Boc Anhydride (Boc₂O) Modified Sphingolipid Analog Modified Sphingolipid Analog This compound->Modified Sphingolipid Analog Chemical Modifications Deprotection Deprotection Modified Sphingolipid Analog->Deprotection Acidic Conditions (e.g., TFA) Bioactive Sphingolipid Analog Bioactive Sphingolipid Analog Deprotection->Bioactive Sphingolipid Analog

Caption: General workflow for the synthesis of bioactive sphingolipid analogs using this compound as a key intermediate.

Role in Membrane Biophysics Studies

The primary utility of this compound in membrane biophysics lies in its role as a versatile precursor for synthesizing various sphingolipids that are subsequently used to probe membrane properties. The Boc group is typically removed before the final biophysical experiments.

Probing Lipid-Lipid Interactions and Membrane Domains

Sphingolipids are key components of lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids.[2] By synthesizing specific sphingolipid analogs from this compound, researchers can investigate the molecular requirements for lipid raft formation and stability.

Investigating Protein-Lipid Interactions

The interactions between membrane proteins and lipids are crucial for cellular function. Modified sphingolipids, synthesized from this compound, can be used to study how these interactions influence protein conformation and activity.

Elucidating Sphingolipid Signaling Pathways

Sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P) and ceramide, are important signaling molecules.[3] The synthesis of labeled or modified versions of these lipids from this compound allows for the detailed study of their roles in signal transduction.

G cluster_pathway Sphingolipid Signaling Pathways Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Cellular Responses Cellular Responses S1P->Cellular Responses S1P Receptors Cell Survival, Proliferation Cell Survival, Proliferation S1P->Cell Survival, Proliferation

Caption: Key pathways in sphingolipid metabolism and signaling.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for its deprotection and subsequent use in a common biophysical technique.

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group to yield free erythro-sphingosine or a derivatized analog for biophysical studies.

Materials:

  • This compound (or its derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected sphingosine derivative.

  • Purify the product as needed, for example by column chromatography.

Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) for Fluorescence Microscopy

Objective: To incorporate a fluorescently labeled sphingosine analog (synthesized via an N-Boc intermediate) into model membranes for imaging studies.

Materials:

  • Fluorescently labeled sphingosine analog

  • Matrix lipid (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • In a glass vial, mix the desired amounts of the fluorescent sphingosine analog and POPC from their chloroform stock solutions. A typical molar ratio is 1:100 (probe:lipid).

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing vigorously to form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times using a mini-extruder to form LUVs.

  • The resulting LUV suspension is ready for use in fluorescence microscopy experiments to study the localization and dynamics of the sphingosine analog within the membrane.

Data Presentation

The biophysical effects of sphingosine and its derivatives are often quantified to understand their impact on membrane properties.

Table 2: Illustrative Quantitative Data on the Effects of Sphingosine on Model Membranes

ParameterLipid CompositionEffect of SphingosineTechniqueReference
Membrane Permeability Egg PC vesiclesIncreased calcein (B42510) releaseFluorescence Spectroscopy[2]
Membrane Fluidity DPPC vesiclesIncreased main phase transition temperatureDifferential Scanning Calorimetry (DSC)[2]
Domain Formation POPC/Cholesterol/SMPromotes formation of ordered domainsFluorescence Microscopy[4]

Conclusion

This compound is a cornerstone in the chemical biology and biophysics of membranes. While its direct application in biophysical assays is limited by the presence of the Boc group, its role as a key synthetic intermediate is paramount. The ability to synthesize a wide range of tailored sphingolipid analogs from this protected precursor has significantly advanced our understanding of lipid-lipid and lipid-protein interactions, the structure and function of lipid rafts, and the intricate signaling pathways governed by sphingolipids. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound as a powerful tool in their exploration of the complex world of membrane biophysics.

References

The Enigmatic Role of N-Boc-erythro-sphingosine in Metabolic Research: A Technical Guide to Labeled Sphingosine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play pivotal roles in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] The metabolic interconversion of key sphingolipids such as sphingosine (B13886), ceramide, and sphingosine-1-phosphate (S1P) is a tightly regulated process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] To unravel the complexities of sphingolipid metabolism, researchers have long relied on metabolic labeling studies, employing isotopically or fluorescently tagged precursors to trace their fate within the cell.

This technical guide explores the use of labeled sphingosine for metabolic studies, with a particular focus on the potential application of N-Boc-erythro-sphingosine. While N-Boc-protected sphingosine is commercially available as a synthetic intermediate and a selective inhibitor of protein kinase C, a thorough review of the scientific literature does not support its direct use as a metabolic precursor in cellular systems.[3] The tert-butyloxycarbonyl (Boc) protecting group is generally stable under biological conditions and its removal typically requires acidic or thermal conditions not compatible with live cell experiments. Therefore, this guide will focus on the well-established use of various labeled forms of erythro-sphingosine (without the N-Boc group) as precursors for metabolic studies. We will delve into the experimental protocols, data analysis, and the key signaling pathways involved.

Sphingolipid Metabolism: A Central Hub

The metabolism of sphingolipids is a complex network of interconnected pathways. Exogenously supplied sphingosine is readily taken up by cells and enters this network, where it can be metabolized into a variety of other bioactive sphingolipids. The primary metabolic fates of sphingosine are its conversion to ceramide or its phosphorylation to sphingosine-1-phosphate.

Ceramide, a central hub in sphingolipid metabolism, can be synthesized from sphingosine through the "salvage pathway" by the action of ceramide synthases.[4] Ceramide can then be further metabolized to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[5] Alternatively, sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), a potent signaling molecule with both intracellular and extracellular functions.[6] S1P can be reversibly dephosphorylated back to sphingosine or irreversibly cleaved by S1P lyase, representing the only exit point from the sphingolipid metabolic pathway.[6]

Sphingolipid_Metabolism Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthases S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinases Ceramide->Sphingosine Ceramidases Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Sphingomyelin Synthase, Glucosylceramide Synthase S1P->Sphingosine S1P Phosphatases Degradation Degradation Products S1P->Degradation S1P Lyase Complex_Sphingolipids->Ceramide Sphingomyelinases, Glucosylceramidase

Figure 1. Simplified diagram of the central pathways of sphingosine metabolism.

Experimental Protocols for Metabolic Labeling with Labeled Sphingosine

The following protocols provide a general framework for conducting metabolic labeling studies using isotopically labeled sphingosine (e.g., [3H]-sphingosine or 13C-sphingosine). These protocols can be adapted for various cell types and experimental questions.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with [3H]-Sphingosine

This protocol is adapted from established methods for radiolabeling sphingolipids.[7]

Materials:

  • Cultured mammalian cells (e.g., CHO, HeLa, or a cell line relevant to the research question)

  • Complete cell culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • [3H]-D-erythro-sphingosine

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Lipid extraction solvents: Chloroform (B151607), Methanol (B129727), 1M HCl

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates (e.g., Silica Gel 60)

  • TLC developing chambers and solvent systems (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to a desired confluency (typically 70-80%).

  • Labeling: Remove the culture medium and replace it with fresh medium containing the desired concentration of [3H]-sphingosine (e.g., 0.1-1.0 µCi/mL). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvest: After the labeling period, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Add a small volume of water to the cells and scrape them from the dish. Transfer the cell suspension to a microcentrifuge tube. Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol (and HCl for quantitative extraction of acidic lipids) in a ratio that forms a biphasic system (e.g., chloroform:methanol:cell suspension, 1:2:0.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Analysis:

    • Total Incorporation: Take an aliquot of the organic (lower) phase, evaporate the solvent, and measure the radioactivity by liquid scintillation counting to determine the total incorporation of the radiolabel into lipids.

    • TLC Analysis: Spot a known amount of the lipid extract (based on total radioactivity or protein content) onto a TLC plate. Develop the plate in an appropriate solvent system to separate the different sphingolipid species.

    • Visualization and Quantification: Visualize the separated lipids using a phosphorimager or by exposing the plate to autoradiography film. The relative abundance of each labeled sphingolipid can be quantified by densitometry.

Protocol 2: Stable Isotope Labeling with 13C-Sphingosine and LC-MS/MS Analysis

This protocol outlines a modern approach using stable isotopes and mass spectrometry for a more detailed and quantitative analysis of sphingolipid metabolism.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • 13C-labeled D-erythro-sphingosine

  • Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide)

  • Lipid extraction solvents (as in Protocol 1)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Labeling: Follow the same procedure as in Protocol 1, but use 13C-sphingosine at a suitable concentration (e.g., 1-10 µM).

  • Cell Harvest and Lipid Extraction: Harvest the cells and perform lipid extraction as described above. It is crucial to add a cocktail of internal standards with known concentrations to the samples before extraction to correct for variations in extraction efficiency and instrument response.

  • LC-MS/MS Analysis:

    • Evaporate the solvent from the lipid extract and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

    • Inject the sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the different sphingolipid species.

    • Set up the mass spectrometer to detect the precursor and product ions for both the endogenous (unlabeled) and the newly synthesized (13C-labeled) sphingolipids, as well as the internal standards.

  • Data Analysis:

    • Quantify the amount of each lipid species by comparing its peak area to that of the corresponding internal standard.

    • Determine the rate of synthesis and turnover of different sphingolipids by tracking the incorporation of the 13C label over time.

Data Presentation

Quantitative data from metabolic labeling studies can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Quantitative Data from a [3H]-Sphingosine Labeling Experiment

TreatmentTotal [3H] Incorporation (DPM/µg protein)% Distribution of [3H]-label in Sphingolipids
Sphingosine Ceramide Sphingomyelin
Control 15,234 ± 1,28712 ± 2.145 ± 3.538 ± 4.2
Drug X 14,891 ± 1,50225 ± 3.030 ± 2.840 ± 3.9
Drug Y 16,012 ± 1,35510 ± 1.955 ± 4.130 ± 3.3

Data are presented as mean ± SD from three independent experiments. *p < 0.05 compared to control.

Table 2: Hypothetical Quantitative Data from a 13C-Sphingosine Labeling and LC-MS/MS Experiment

Time (hours)13C-Ceramide (pmol/µg protein)13C-Sphingomyelin (pmol/µg protein)13C-Glucosylceramide (pmol/µg protein)
1 5.2 ± 0.61.8 ± 0.30.5 ± 0.1
4 18.9 ± 2.18.5 ± 1.22.1 ± 0.4
12 35.6 ± 3.825.3 ± 2.97.8 ± 1.1
24 42.1 ± 4.538.7 ± 4.112.4 ± 1.8

Data represent the mean ± SD of newly synthesized sphingolipids.

Experimental Workflow Visualization

The general workflow for a metabolic labeling experiment with labeled sphingosine can be visualized as follows:

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Incubate with Labeled Sphingosine A->B C Harvest Cells B->C D Lipid Extraction C->D E TLC / LC-MS/MS D->E F Data Quantification & Interpretation E->F

Figure 2. General experimental workflow for metabolic labeling with sphingosine.

Conclusion

Metabolic labeling with labeled erythro-sphingosine is a powerful technique to investigate the intricate dynamics of sphingolipid metabolism. While this compound serves as a valuable synthetic intermediate, its utility as a direct metabolic precursor in living cells is not supported by current literature. By employing radio- or stable isotope-labeled sphingosine, researchers can gain valuable insights into the rates of synthesis, turnover, and flux through various branches of the sphingolipid metabolic network. The detailed protocols and data presentation formats provided in this guide offer a solid foundation for designing and executing robust metabolic labeling studies, ultimately contributing to a deeper understanding of the roles of sphingolipids in health and disease.

References

Commercial Sources and Technical Guide for High-Purity N-Boc-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity N-Boc-erythro-sphingosine, a critical reagent for research in sphingolipid metabolism, signaling, and therapeutic development. This document outlines commercial sources, quantitative specifications, key experimental protocols, and relevant signaling pathways.

Commercial Availability and Specifications

N-Boc-D-erythro-sphingosine serves as a key intermediate in the synthesis of complex sphingolipids and as a protected precursor for generating D-erythro-sphingosine, a potent bioactive lipid. Several reputable suppliers offer this compound in high purity. While a Certificate of Analysis (COA) from a specific lot should always be consulted for the most accurate data, the following tables summarize typical quantitative information available from various commercial sources.

Table 1: Representative Physical and Chemical Properties

PropertyValue
Chemical Name N-tert-butoxycarbonyl-D-erythro-sphingosine
Synonyms (2S,3R,4E)-2-(tert-Butoxycarbonylamino)-4-octadecene-1,3-diol
CAS Number 116467-63-1
Molecular Formula C₂₃H₄₅NO₄
Molecular Weight 399.61 g/mol
Appearance White to off-white solid
Storage Temperature -20°C
Solubility Soluble in methanol, ethanol (B145695), DMSO, and chloroform

Table 2: Quality and Purity Specifications

ParameterSpecificationMethod
Purity (by TLC) ≥98%Thin-Layer Chromatography
Purity (by HPLC) ≥95% (typical)High-Performance Liquid Chromatography
Enantiomeric Purity ReportableChiral HPLC or NMR of Mosher's ester derivative
Identity Conforms to structure¹H NMR, Mass Spectrometry

Experimental Protocols

This compound is primarily used as a precursor to generate sphingosine (B13886) for use in various biological assays. The tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but can be readily removed under mild acidic conditions.

Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc group to yield D-erythro-sphingosine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies (e.g., silica (B1680970) plates, developing chamber)

  • Appropriate solvent system for TLC (e.g., DCM:Methanol, 9:1)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution (a 10-20% v/v solution of TFA in DCM is common).

  • Stir the reaction at 0°C and monitor its progress by TLC. The product, sphingosine, will have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is D-erythro-sphingosine, which can be further purified by column chromatography if necessary.

Sphingosine Kinase 1 (SPHK1) Activity Assay

This assay measures the activity of SPHK1 by quantifying the amount of ATP remaining after the kinase reaction. The sphingosine generated from the deprotection protocol above is used as the substrate.

Materials:

  • Recombinant human SPHK1

  • D-erythro-sphingosine (substrate)

  • ATP

  • 5x Kinase assay buffer (e.g., 250 mM HEPES pH 7.4, 125 mM MgCl₂, 5 mM DTT)

  • Kinase-Glo® Max reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Solutions:

    • Prepare 1x Kinase assay buffer by diluting the 5x stock with distilled water.

    • Prepare the required concentration of sphingosine in 1x Kinase assay buffer. Due to its limited aqueous solubility, it may be necessary to first dissolve sphingosine in ethanol or DMSO and then dilute.

    • Prepare the inhibitor solution at various concentrations if screening for inhibitors.

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase assay buffer, ATP, and sphingosine.

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well of a 96-well plate.

    • To "Test Inhibitor" wells, add 5 µL of the inhibitor solution.

    • To "Positive Control" and "Blank" wells, add 5 µL of the inhibitor buffer (e.g., 10% DMSO in water).

  • Enzyme Addition:

    • To the "Blank" wells, add 20 µL of 1x Kinase assay buffer.

    • Thaw the SPHK1 enzyme on ice and dilute to the desired concentration in 1x Kinase assay buffer.

    • Initiate the reaction by adding 20 µL of diluted SPHK1 to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other measurements. The luminescent signal is inversely proportional to the SPHK1 activity.

Signaling Pathways and Experimental Workflows

Sphingosine and its metabolites, ceramide and sphingosine-1-phosphate (S1P), are central to a complex network of signaling pathways that regulate cell fate, including proliferation, apoptosis, and inflammation.

Overview of Sphingolipid Metabolism

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway.

Caption: Core pathways of sphingolipid metabolism.

Ceramide Signaling Pathway

Ceramide is a pro-apoptotic and anti-proliferative signaling molecule that can be generated through the de novo pathway or by the hydrolysis of sphingomyelin.

Ceramide_Signaling Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase TNF-α / FasL TNF-α / FasL TNF-α / FasL->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide hydrolyzes Sphingomyelin PP2A PP2A Ceramide->PP2A PKCζ PKCζ Ceramide->PKCζ Akt (inhibition) Akt (inhibition) PP2A->Akt (inhibition) Caspase Cascade Caspase Cascade PKCζ->Caspase Cascade Apoptosis Apoptosis Akt (inhibition)->Apoptosis Caspase Cascade->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

In contrast to ceramide, S1P is a pro-survival and pro-proliferative signaling molecule that acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR₁₋₅).

S1P_Signaling Sphingosine Sphingosine S1P S1P Sphingosine->S1P  catalyzed by SPHK1/2 SPHK1/2 S1PR1-5 S1PR1-5 S1P->S1PR1-5 binds to G_proteins G Proteins (Gi, Gq, G12/13) S1PR1-5->G_proteins activates Downstream_Effectors Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) G_proteins->Downstream_Effectors Cellular_Responses Proliferation, Survival, Migration Downstream_Effectors->Cellular_Responses

Caption: Overview of S1P receptor-mediated signaling.

General Experimental Workflow

The following diagram outlines a typical workflow for using this compound in a cell-based assay.

Experimental_Workflow A Obtain High-Purity This compound B Boc Deprotection (mild acid treatment) A->B C Purification & Verification (TLC, MS, NMR) B->C D Prepare Stock Solution (e.g., in Ethanol/DMSO) C->D E Cell Treatment (add to cell culture medium) D->E F Incubation E->F G Cell-based Assay (e.g., Viability, Apoptosis, Kinase Activity) F->G H Data Analysis G->H

Caption: Standard workflow for using N-Boc-sphingosine.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc-erythro-sphingosine from L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of N-Boc-erythro-sphingosine, a crucial intermediate in the preparation of various sphingolipids and their analogs for research and drug development. The synthesis commences with the readily available chiral building block, L-serine, and proceeds through the formation of the key intermediate, Garner's aldehyde. Subsequent Wittig olefination and diastereoselective reduction establish the characteristic long alkyl chain and the correct stereochemistry of the final product.

Core Synthesis Pathway Overview

The synthesis of this compound from L-serine is a multi-step process that leverages the inherent chirality of L-serine to establish the stereocenters in the final product. The overall workflow involves:

  • Protection of L-serine: The amino and carboxyl groups of L-serine are protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by N-Boc protection followed by esterification.

  • Formation of Garner's Aldehyde: The protected L-serine derivative is converted into the key intermediate, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde. This involves the formation of an oxazolidine (B1195125) ring to protect the amino and hydroxyl groups, followed by reduction of the ester to an aldehyde.

  • Wittig Olefination: The aliphatic chain of sphingosine (B13886) is introduced via a Wittig reaction between Garner's aldehyde and a long-chain phosphonium (B103445) ylide. This step is crucial for establishing the C4-C5 double bond.

  • Diastereoselective Reduction: The ketone functionality in the intermediate from the Wittig reaction is reduced to a hydroxyl group with high diastereoselectivity to yield the desired erythro stereochemistry.

  • Deprotection: Finally, the protecting groups are removed to yield this compound.

Quantitative Data Summary

The following table summarizes the typical yields and key parameters for each step in the synthesis of this compound from L-serine.

StepStarting MaterialKey ReagentsProductTypical Yield (%)Diastereomeric Ratio (erythro:threo)Reference(s)
1. N-Boc Protection of L-serineL-serine(Boc)₂O, NaOHN-Boc-L-serine>95N/A[1]
2. EsterificationN-Boc-L-serineCH₃I, K₂CO₃N-Boc-L-serine methyl ester86N/A[1]
3. Acetonide ProtectionN-Boc-L-serine methyl ester2,2-dimethoxypropane (B42991), p-TsOH(S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate90-95N/A[2]
4. Reduction to Garner's AldehydeProtected serine esterDiisobutylaluminium hydride (DIBAL-H)Garner's aldehyde66-71 (overall from L-serine)>97% ee[2][3]
5. Wittig ReactionGarner's aldehyden-Tetradecyltriphenylphosphonium bromide, n-BuLiN-Boc-3-keto-sphingosine derivative70-80E/Z mixture (E is major)[4]
6. Diastereoselective ReductionN-Boc-3-keto-sphingosine derivativeLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Protected this compound80>95:5[5][6]
7. DeprotectionProtected this compoundTrifluoroacetic acid (TFA) or HClThis compoundHigh>95:5

Experimental Workflow Diagram

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Acetonide Protection cluster_3 Step 4: Reduction cluster_4 Step 5: Wittig Reaction cluster_5 Step 6: Diastereoselective Reduction cluster_6 Step 7: Deprotection A L-serine B N-Boc-L-serine A->B (Boc)₂O, NaOH C N-Boc-L-serine methyl ester B->C CH₃I, K₂CO₃ D Protected Serine Ester (Oxazolidine) C->D 2,2-dimethoxypropane, p-TsOH E Garner's Aldehyde D->E DIBAL-H, -78 °C F N-Boc-3-keto-sphingosine derivative E->F C₁₄H₂₉PPh₃Br, n-BuLi G Protected this compound F->G LiAlH(Ot-Bu)₃, EtOH, -78 °C H This compound G->H TFA or HCl

Caption: Overall synthetic workflow for this compound from L-serine.

Experimental Protocols

Protocol 1: Synthesis of Garner's Aldehyde from L-serine

This protocol outlines the multi-step conversion of L-serine to the key intermediate, Garner's aldehyde.

Step 1: N-Boc Protection of L-serine [1]

  • Dissolve L-serine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (B78521) (2.1 eq) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 eq) in dioxane (2:1 dioxane/water v/v) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M solution of potassium bisulfate.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-serine as a white foam.

Step 2: Esterification of N-Boc-L-serine [1]

  • Dissolve N-Boc-L-serine (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (1.1 eq) and stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (2.0 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and partition the filtrate between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester.

Step 3: Acetonide Protection [2]

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate.

Step 4: Reduction to Garner's Aldehyde [2][3]

  • Dissolve the protected serine ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Garner's aldehyde, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Step 5: Wittig Reaction [4]

  • Suspend n-tetradecyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise to form the deep orange-red ylide.

  • Stir the ylide solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of Garner's aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-keto-sphingosine derivative.

Step 6: Diastereoselective Reduction [5][6]

  • Dissolve the N-Boc-3-keto-sphingosine derivative (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃, 1.5 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water, followed by 1M NaOH and then more water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected this compound.

Step 7: Deprotection of the Acetonide Group

  • Dissolve the protected this compound (1.0 eq) in a mixture of THF and 1N HCl (4:1 v/v).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain this compound.

Key Transformations and Mechanisms

Garner's Aldehyde Formation

The formation of Garner's aldehyde from L-serine is a cornerstone of this synthesis. The protection of the amino and hydroxyl groups as an oxazolidine acetonide serves two purposes: it prevents unwanted side reactions and conformationally locks the chiral center, preventing epimerization during the reduction of the ester to the aldehyde. The use of DIBAL-H at low temperatures is critical for selectively reducing the ester to the aldehyde without over-reduction to the alcohol.[2][7]

Wittig Reaction and Stereoselectivity

The Wittig reaction is a powerful tool for alkene synthesis.[8] In this synthesis, a non-stabilized ylide is typically used, which generally favors the formation of the (Z)-alkene. However, the stereochemical outcome can be influenced by factors such as the presence of lithium salts and the reaction temperature. For the synthesis of natural sphingosine, the (E)-alkene is desired. Modified Wittig conditions or subsequent isomerization may be necessary to achieve the desired stereochemistry.

Chelation-Controlled Diastereoselective Reduction

The diastereoselective reduction of the 3-keto group is arguably the most critical step in establishing the correct erythro stereochemistry of sphingosine. The use of a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride allows for a chelation-controlled reduction. The N-Boc group and the oxygen of the ketone coordinate to the lithium ion, forming a rigid five-membered ring intermediate. The hydride is then delivered from the less sterically hindered face, leading to the formation of the desired anti (erythro) diol.[5][6]

Caption: Chelation-controlled reduction for erythro stereoselectivity.

References

Application Notes and Protocols for N-Boc Protection of erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-Boc protection of erythro-sphingosine, a critical step in the synthesis of various sphingolipid analogs for research and therapeutic development. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability in a range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This protocol has been optimized for high yield and purity, minimizing side reactions.

Introduction

Erythro-sphingosine is a fundamental long-chain amino alcohol that serves as a backbone for complex sphingolipids, which are integral components of cell membranes and are involved in crucial signaling pathways.[4] The synthesis of sphingolipid derivatives for studying their biological functions or for developing new therapeutic agents often requires selective modification of the molecule. Protecting the primary amino group as an N-Boc carbamate (B1207046) allows for subsequent chemical transformations on the hydroxyl groups.[5][6] The reaction involves the nucleophilic attack of the primary amine of sphingosine (B13886) on di-tert-butyl dicarbonate (B1257347) (Boc anhydride), typically in the presence of a non-nucleophilic base.[2]

Signaling Pathway Context: The Role of Sphingosine

Sphingosine is a key precursor in the synthesis of sphingosine-1-phosphate (S1P), a critical signaling molecule.[7][8] S1P is generated by the action of sphingosine kinases (SphK1 and SphK2) and is involved in a multitude of cellular processes, including cell proliferation, survival, migration, and immune responses, by acting on a family of G protein-coupled receptors (S1PR1-5).[7][9] The study of S1P signaling pathways is a significant area of research in cancer, inflammation, and cardiovascular disease. The ability to chemically modify sphingosine, facilitated by protective group chemistry, is essential for creating tools to probe these pathways.

SphingosineSignaling Sphingosine erythro-Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds to CellularResponse Cellular Responses (Proliferation, Survival, Migration) S1PR->CellularResponse Activates

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Protocol: N-Boc Protection of erythro-Sphingosine

This protocol details the procedure for the selective N-tert-butoxycarbonylation of D-erythro-sphingosine.

Materials and Reagents
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Workflow

BocProtectionWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Sphingosine in THF B Add Triethylamine (TEA) A->B C Cool to 0°C B->C D Add (Boc)₂O solution C->D E Warm to RT and stir D->E F Quench with NaHCO₃ (aq) E->F G Extract with EtOAc F->G H Wash with Brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Silica Gel Chromatography J->K L Characterize Product K->L

Caption: Experimental workflow for N-Boc protection of erythro-sphingosine.

Procedure
  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add D-erythro-sphingosine (1.0 eq).

    • Dissolve the sphingosine in anhydrous tetrahydrofuran (THF). A co-solvent system with methanol can also be used if solubility is an issue.[10]

    • Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of (Boc)₂O:

    • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of anhydrous THF.

    • Add the (Boc)₂O solution dropwise to the cooled, stirring sphingosine solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-12 hours.[5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A solvent system of hexanes and ethyl acetate or dichloromethane (B109758) and methanol is typically used as the eluent. The polarity should be adjusted based on TLC analysis. This step is crucial to remove any unreacted (Boc)₂O and other byproducts.[11]

  • Characterization:

    • The purified N-Boc-D-erythro-sphingosine should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. The exact yield may vary depending on the scale and purity of the starting materials.

ParameterValue/RangeNotes
Reactant Ratios
D-erythro-Sphingosine1.0 eqLimiting reagent.
(Boc)₂O1.1 - 1.5 eqA slight excess ensures complete reaction of the amine.[12]
Triethylamine (TEA)1.2 - 2.0 eqActs as a base to neutralize the acid formed during the reaction.[2]
Reaction Conditions
SolventTHF, DCM, or MeOHAnhydrous conditions are recommended.[5][10]
Temperature0 °C to Room Temp.Initial cooling helps control the exothermic reaction.
Reaction Time2 - 12 hoursMonitor by TLC for completion.
Expected Outcome
Yield 85 - 95%Yield after chromatographic purification.
Purity >98%As determined by NMR and/or LC-MS.
Troubleshooting and Safety
  • Low Yield: Ensure all reagents are pure and solvents are anhydrous. Incomplete reaction can occur if insufficient (Boc)₂O or base is used.

  • Side Products: Although the primary amine is significantly more nucleophilic than the hydroxyl groups, over-protection (O-Boc formation) can occur under harsh conditions or with a large excess of (Boc)₂O and a strong base like DMAP.[12] Sticking to the stoichiometry and conditions outlined should minimize this.

  • Safety: Di-tert-butyl dicarbonate can be an irritant. Triethylamine is a corrosive and flammable liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols: N-Boc-erythro-Sphingosine Deprotection using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering a clean and efficient method to liberate the free amine.[2] This document provides detailed protocols for the deprotection of N-Boc-D-erythro-sphingosine to yield D-erythro-sphingosine, a crucial bioactive lipid and a key intermediate in the synthesis of various sphingolipids. Sphingosine itself is a fundamental component of cellular membranes and is involved in critical signaling pathways, notably through its phosphorylation to sphingosine-1-phosphate (S1P).[3]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed hydrolysis mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4]

  • Carbocation Formation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative.[4]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.[4]

  • Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[4]

It is important to note that the reaction should be performed in a well-ventilated area or in a fume hood, as isobutylene (B52900) gas may be formed from the tert-butyl cation, and carbon dioxide is evolved.[4]

Experimental Protocols

This section outlines a detailed protocol for the deprotection of N-Boc-D-erythro-sphingosine using TFA.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Protocol:

  • Reaction Setup:

    • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotection Reaction:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common condition is to use a 1:1 (v/v) mixture of DCM and TFA, or a 25% TFA solution in DCM.[5] For a robust reaction, 5-10 equivalents of TFA can be used.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining TFA. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude D-erythro-sphingosine.

  • Purification (if necessary):

    • The crude product can be further purified by column chromatography on silica (B1680970) gel using a solvent system such as dichloromethane/methanol or chloroform/methanol to afford pure D-erythro-sphingosine.

Quantitative Data

The following table summarizes representative analytical data for the starting material and the product. Note that the data is compiled from literature sources and may not be from a single experiment.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
N-Boc-D-erythro-sphingosine C₂₃H₄₅NO₄399.61-0.88 (t, 3H), 1.26 (m, 20H), 1.37 (m, 2H), 1.45 (s, 9H), 2.04 (q, 2H), 3.07 (br s, 2H), 3.68 (m, 1H), 3.77 (m, 1H), 3.91 (m, 1H), 5.32 (br s, 1H)[6]14.1, 22.7, 28.4, 29.04, 29.07, 29.3, 29.47, 29.59, 29.62, 29.7, 31.9, 32.1, 55.4, 62.5, 64.1, 74.1, 79.8, 128.4, 133.6, 156.2[6]422.3 [M+Na]⁺
D-erythro-sphingosine C₁₈H₃₇NO₂299.50~95%0.85 (t, 3H), 1.26 (m, 20H), 1.36 (m, 2H), 2.08 (q, 2H), 3.07 (br s, 2H), 3.68 (m, 1H), 3.77 (m, 1H), 3.91 (m, 1H), 5.32 (br s, 1H)[6]14.2, 22.6, 28.4, 29.06, 29.08, 29.3, 29.48, 29.58, 29.63, 29.7, 31.9, 32.1, 55.4, 62.5, 64.1, 74.2, 128.3, 133.6[6]300.29 [M+H]⁺[7]
D-erythro-sphingosine (TFA Salt) C₂₀H₃₈F₃NO₄413.51-Representative shifts in D₂O: 1.30-1.38 (m), 1.42-1.70 (m), 2.24 (t), 2.92 (dd), 3.21 (m), 4.34 (m), 4.44 (m), 4.53 (m)[4]Representative shifts in D₂O: 176.7, 175.4, 174.4, 173.5, 172.3, 69.1, 68.8, 62.1, 60.3, 55.4, 52.7, 40.0, 36.9, 35.3, 31.5, 28.2, 25.1[4]300.29 [M+H]⁺ (for the free amine)[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start N-Boc-erythro-sphingosine in DCM add_tfa Add TFA at 0°C start->add_tfa stir Stir at RT (1-3h) add_tfa->stir concentrate1 Concentrate in vacuo stir->concentrate1 dissolve Dissolve in EtOAc concentrate1->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate2 Concentrate in vacuo dry->concentrate2 chromatography Silica Gel Chromatography concentrate2->chromatography product D-erythro-sphingosine chromatography->product

Caption: Experimental workflow for the TFA deprotection of this compound.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

s1p_pathway sphingosine Sphingosine sphk Sphingosine Kinase (SPHK1/2) sphingosine->sphk Phosphorylation s1p Sphingosine-1-Phosphate (S1P) sphk->s1p s1pr S1P Receptors (S1PR1-5) s1p->s1pr Binds to g_protein G Proteins (Gi, Gq, G12/13) s1pr->g_protein Activates downstream Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) g_protein->downstream Modulates cellular_response Cellular Responses (Survival, Proliferation, Migration) downstream->cellular_response Leads to

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

References

Application Notes and Protocols: Mild Acidic Boc Deprotection of Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mild acidic deprotection of N-Boc-protected sphingosine (B13886), a critical step in the synthesis of sphingolipids and their analogs for research and therapeutic development.

Introduction

Sphingosine and its derivatives are fundamental components of cellular membranes and play crucial roles in signal transduction. The synthesis of these complex molecules often requires the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a common choice for the amino functionality due to its stability under various reaction conditions. However, the final deprotection step requires carefully chosen conditions to avoid side reactions on the sensitive sphingosine backbone, which includes hydroxyl groups and a double bond. This document outlines mild acidic methods for the efficient and clean removal of the Boc group from sphingosine.

Data Presentation: Comparison of Mild Acidic Deprotection Methods

The following table summarizes various mild acidic conditions for the deprotection of N-Boc-protected amines, with a focus on conditions applicable to sensitive substrates like sphingosine.

Reagent/CatalystSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
HCl in Methanol (B129727) MethanolRoom Temp.30 min - 4 h>95%A common and effective method. The concentration of HCl needs to be carefully controlled.
Acetyl Chloride in Methanol Methanol0 - Room Temp.0.5 - 24 hHighGenerates HCl in situ, offering a convenient and controllable method.
Oxalyl Chloride in Methanol MethanolRoom Temp.1 - 4 hup to 90%A mild method that proceeds at room temperature with good yields for a variety of substrates.[1][2][3][4]
p-Toluenesulfonic Acid (pTSA) Deep Eutectic Solvent Choline ChlorideRoom Temp.10 - 30 min>95%An environmentally friendly and rapid method.[5][6][7]
Aqueous Phosphoric Acid THFNot specifiedNot specifiedHighAn alternative mild protic acid condition.
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM)0 - Room Temp.30 min - 2 hHighA standard but harsher acidic condition; may not be suitable for all sensitive substrates.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Methanol

This protocol is a standard and effective method for the deprotection of N-Boc-sphingosine.

Materials:

  • N-Boc-protected sphingosine

  • Anhydrous Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-protected sphingosine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in methanol. This can be prepared by carefully adding acetyl chloride to cold methanol or by using a commercially available solution of HCl in an organic solvent like dioxane. A final concentration of 0.1 M to 1 M HCl is typically effective.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 4 hours).

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected sphingosine.

Protocol 2: Boc Deprotection using Acetyl Chloride in Methanol

This method generates HCl in situ, providing a convenient and controllable deprotection.

Materials:

  • N-Boc-protected sphingosine

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-protected sphingosine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (typically 2-5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 0.5 to 24 hours).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizations

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start Start: N-Boc-Sphingosine Dissolve Dissolve in Anhydrous Methanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acid Add Mild Acid (e.g., HCl in MeOH or Acetyl Chloride) Cool->Add_Acid Stir Stir at Room Temp. (Monitor by TLC) Add_Acid->Stir Quench Quench Reaction (e.g., sat. NaHCO3) Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End End: Deprotected Sphingosine Dry_Concentrate->End

Caption: General workflow for the mild acidic Boc deprotection of sphingosine.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (e.g., PLC, PI3K, Ras/MAPK) S1PR->Downstream G-protein coupling S1P_ext Sphingosine-1-Phosphate (S1P) S1P_ext->S1PR Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase S1P_int S1P Sphingosine->S1P_int ATP -> ADP SphK Sphingosine Kinase (SphK1/2) Ceramide->Sphingosine Ceramidase S1P_int->S1P_ext S1P Transporters S1P_int->Sphingosine S1P_Phosphatase S1P Phosphatase S1P_Lyase S1P Lyase S1P_int->S1P_Lyase Degradation

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

References

Application Notes and Protocols for Utilizing N-Boc-erythro-sphingosine in Ceramide Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-Boc-erythro-sphingosine as a precursor to the natural substrate, erythro-sphingosine, in in vitro ceramide synthase (CerS) assays. Detailed protocols for substrate preparation, enzymatic assays, and inhibitor screening are provided to facilitate research into ceramide metabolism and the development of novel therapeutics targeting this crucial pathway.

Introduction to Ceramide Synthases and Their Significance

Ceramides (B1148491) are central bioactive lipids that function as key intermediates in sphingolipid metabolism and as critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3] The synthesis of ceramides is primarily catalyzed by a family of six distinct ceramide synthases (CerS1-6) located in the endoplasmic reticulum.[3] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, thereby generating a diverse pool of ceramide species with distinct biological functions.[3][4] For instance, CerS1 exclusively utilizes C18 fatty acyl-CoAs, while CerS2 is responsible for the synthesis of very-long-chain ceramides (C22-C24).[5] This specificity underscores the importance of studying individual CerS isoforms to understand their roles in health and disease, including cancer, metabolic disorders, and neurodegenerative diseases.

This compound is a chemically protected form of erythro-sphingosine, the natural sphingoid base substrate for ceramide synthases in the salvage pathway. The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of sphingosine (B13886) prevents its reactivity. Therefore, for use in a CerS assay, the Boc group must first be removed to generate the free amine necessary for acylation by the enzyme. This document provides a protocol for this deprotection step, followed by detailed methodologies for conducting ceramide synthase activity and inhibition assays.

Data Presentation: Quantitative Analysis of Ceramide Synthase Activity and Inhibition

The following tables summarize key quantitative data for ceramide synthase kinetics and inhibition, providing a valuable resource for experimental design and data interpretation.

Table 1: Michaelis-Menten Constants (Km) of Ceramide Synthases for Sphinganine (B43673)

Km values for erythro-sphingosine are expected to be in a similar range to those for sphinganine (dihydrosphingosine).[4][6]

Ceramide Synthase IsoformKm for Sphinganine (µM)Reference
CerS1~2.0[4]
CerS24.8 ± 0.8[6]
CerS31.7 ± 0.4[6]
CerS4~2.0[4]
CerS51.8 ± 0.4[6]
CerS62.0 ± 0.6[6]

Table 2: IC50 Values of Common Ceramide Synthase Inhibitors

InhibitorCerS1 (µM)CerS2 (µM)CerS4 (µM)CerS5 (µM)CerS6 (µM)Reference
P053 (Selective) 0.54 (human)28.6 (human)17.2 (human)7.2 (murine)11.4 (human)[5][7][8][9]
0.46 (murine)18.5 (murine)[7][9]
Fumonisin B1 (Non-selective) ~0.1~0.1~0.1~0.1~0.1[7]
FTY720 (Fingolimod) Varies with acyl-CoAKi of 2.15 (competitive with dihydrosphingosine)Varies with acyl-CoAVaries with acyl-CoAVaries with acyl-CoA[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the central role of ceramide synthases in sphingolipid metabolism and provide a visual representation of the experimental workflow.

Ceramide_Signaling_Pathway Ceramide Synthesis and Signaling Pathways cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_Downstream Downstream Signaling & Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine KSR 3-Ketosphinganine Reductase 3-Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthases (CerS1-6) + Fatty Acyl-CoA Sphinganine->CerS Complex Sphingolipids Complex Sphingolipids Lysosomal_Hydrolases Lysosomal Hydrolases Complex Sphingolipids->Lysosomal_Hydrolases Sphingosine Sphingosine Lysosomal_Hydrolases->Sphingosine Sphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide from Sphinganine Ceramide Ceramide CerS->Ceramide from Sphingosine DES Dihydroceramide Desaturase Dihydroceramide->DES DES->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Ceramide_1_P Ceramide-1-Phosphate Ceramide->Ceramide_1_P Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest

Caption: Ceramide Synthesis and Signaling Pathways.

Experimental_Workflow Experimental Workflow for CerS Assay cluster_Prep I. Substrate & Enzyme Preparation cluster_Assay II. Ceramide Synthase Assay cluster_Analysis III. Product Analysis cluster_Inhibition IV. Inhibitor Screening (Optional) Boc_Sph This compound Deprotection Acid-Catalyzed Deprotection Boc_Sph->Deprotection Erythro_Sph erythro-Sphingosine Deprotection->Erythro_Sph Enzyme_Source Prepare Enzyme Source (e.g., Microsomes from CerS-overexpressing cells) Assay_Setup Incubate: - Enzyme Source - erythro-Sphingosine - Fatty Acyl-CoA - Assay Buffer Quench Quench Reaction Assay_Setup->Quench Lipid_Extraction Lipid Extraction Quench->Lipid_Extraction LCMS LC-MS/MS Analysis (Quantify Ceramide Product) Lipid_Extraction->LCMS Data_Analysis Data Analysis (Determine Enzyme Activity) LCMS->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Inhibitor_Assay Assay Setup with Inhibitor Inhibitor_Assay->Quench

Caption: Experimental Workflow for CerS Assay.

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield erythro-Sphingosine

This protocol describes the acid-catalyzed removal of the Boc protecting group from this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Glassware (round-bottom flask, separatory funnel)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is erythro-sphingosine. Verify the purity by LC-MS and/or NMR spectroscopy. Store the purified erythro-sphingosine in a suitable solvent (e.g., ethanol) at -20°C.

Protocol 2: In Vitro Ceramide Synthase Activity Assay

This protocol outlines a method for measuring the activity of a specific CerS isoform using deprotected erythro-sphingosine and a specific fatty acyl-CoA.

Materials:

  • erythro-Sphingosine (from Protocol 1)

  • Fatty acyl-CoA (specific to the CerS isoform being assayed, e.g., C18:0-CoA for CerS1)

  • Microsomal fractions from cells overexpressing the desired CerS isoform (or control cells)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 1 mM DTT

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Internal standard (e.g., C17:0-ceramide)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • LC-MS/MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of erythro-sphingosine in ethanol. On the day of the assay, prepare a working solution of erythro-sphingosine complexed with fatty acid-free BSA in the assay buffer.

  • Enzyme Preparation: Thaw the microsomal fractions on ice. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, fatty acyl-CoA, and the erythro-sphingosine/BSA complex.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a predetermined amount of microsomal protein (e.g., 20-50 µg). The final reaction volume is typically 50-100 µL.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a cold chloroform/methanol mixture (e.g., 2:1, v/v) containing the internal standard (e.g., C17:0-ceramide).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Quantify the newly synthesized ceramide species based on a standard curve, normalizing to the internal standard.

    • Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

Protocol 3: Ceramide Synthase Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound against a specific CerS isoform.

Materials:

  • All materials from Protocol 2

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Follow the steps for the in vitro Ceramide Synthase Activity Assay (Protocol 2).

  • Prior to initiating the reaction with the microsomal protein, add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the reaction mixture with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the microsomal protein and proceed with the incubation and analysis as described in Protocol 2.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

Application Notes and Protocols: N-Boc-erythro-Sphingosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Boc-erythro-Sphingosine

N-Boc-D-erythro-sphingosine is a chemically modified form of D-erythro-sphingosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection renders the molecule biologically inactive, as the free amine is crucial for its interaction with cellular targets. The primary application of this compound is as a stable, protected precursor for the synthesis of various sphingolipid analogs and as a tool for chemical biology studies.[1]

In the context of cell culture experiments, this compound is not typically used for direct application to cells with the expectation of biological activity. Instead, the Boc group must first be chemically removed to generate the biologically active D-erythro-sphingosine. The deprotected sphingosine (B13886) can then be used to investigate its diverse roles in cellular processes.

Key Applications of D-erythro-Sphingosine (from this compound)

Once deprotected, D-erythro-sphingosine is a potent bioactive lipid that plays a critical role in regulating a variety of cellular functions. Its applications in cell culture experiments are primarily focused on elucidating its role in:

  • Induction of Apoptosis: Sphingosine is a pro-apoptotic molecule that can trigger programmed cell death in various cell lines.[2][3] It can act through caspase-dependent pathways, involving the release of mitochondrial cytochrome c.[3]

  • Inhibition of Protein Kinase C (PKC): Sphingosine is a known inhibitor of PKC, a key enzyme in cellular signal transduction that is involved in cell proliferation and survival.[3]

  • Sphingolipid Metabolism and the "Sphingolipid Rheostat": Exogenously added sphingosine can be metabolized by cells into other bioactive sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P). The balance between these pro-apoptotic (ceramide, sphingosine) and pro-survival (S1P) lipids, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[4]

  • Calcium Homeostasis: Sphingosine and its metabolites can mediate the release of calcium from intracellular stores, implicating it in calcium signaling pathways.[5][6]

Data Presentation: Efficacy of D-erythro-Sphingosine in Cell Culture

The following table summarizes quantitative data on the effects of D-erythro-sphingosine in various cell lines, as reported in the literature. This data is intended to serve as a guideline for designing experiments.

Cell LineApplicationEffective ConcentrationIncubation TimeObserved Effect
Hippocampal Neurons and AstrocytesApoptosis Induction1 - 100 µMNot specifiedConcentration-dependent apoptosis.
C3H10T1/2 murine fibroblastsApoptosis Induction (with ceramidase inhibitors)10 µM (C8-ceramide)12 hoursIncreased apoptosis when conversion to S1P is blocked.
HeLa CellsERM Protein Phosphorylation5 µMNot specifiedIncreased phosphorylation of ERM proteins.
Various bacterial and fungal strainsAntimicrobial Activity2.5 - 20 µM60 minutesInhibition of microbial growth.

Experimental Protocols

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield biologically active D-erythro-sphingosine for use in cell culture experiments.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • Dissolve N-Boc-D-erythro-sphingosine in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue is D-erythro-sphingosine. The purity can be assessed by TLC or other analytical methods. If necessary, purify the product by silica gel column chromatography.

  • Dissolve the purified D-erythro-sphingosine in a suitable solvent (e.g., ethanol (B145695) or DMSO) for addition to cell culture media.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of D-erythro-sphingosine on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • D-erythro-sphingosine stock solution (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of D-erythro-sphingosine in complete cell culture medium. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest sphingosine concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared D-erythro-sphingosine dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by D-erythro-sphingosine using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • D-erythro-sphingosine stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of D-erythro-sphingosine or a vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Mandatory Visualizations

Apoptosis_Signaling_Pathway Sphingosine D-erythro-Sphingosine PKC Protein Kinase C (Pro-survival) Sphingosine->PKC Inhibition Mitochondrion Mitochondrion Sphingosine->Mitochondrion Induces permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_Preparation Compound Preparation cluster_CellCulture Cell Culture Experiment cluster_Analysis Downstream Analysis NBoc This compound Deprotection Chemical Deprotection (e.g., TFA/DCM) NBoc->Deprotection Sphingosine D-erythro-Sphingosine (Active Compound) Deprotection->Sphingosine CellSeeding Seed Cells Treatment Treat cells with D-erythro-Sphingosine CellSeeding->Treatment Incubation Incubate for desired time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for PKC) Incubation->Signaling

References

Application Note: N-Boc-erythro-Sphingosine as a Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of N-Boc-erythro-sphingosine as a stable isotopic standard for the quantitative analysis of erythro-sphingosine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The tert-butyloxycarbonyl (Boc) protecting group offers increased stability during sample storage and preparation. A protocol for in-source fragmentation of this compound to generate the corresponding sphingosine (B13886) cation for use as an internal standard is described. This method provides a robust and reproducible approach for the accurate quantification of sphingosine, a critical bioactive lipid involved in numerous signaling pathways.

Introduction

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as signaling molecules regulating a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for cell fate.[2] Accurate quantification of key sphingolipids like sphingosine is therefore essential for understanding their roles in health and disease.

Mass spectrometry, particularly LC-MS/MS, has become the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.[3][4] The use of internal standards is crucial for correcting for variations in sample extraction efficiency and matrix effects, thereby ensuring accurate quantification.[5][6] Ideal internal standards should have physicochemical properties nearly identical to the analyte of interest.[2][7] While stable isotope-labeled standards are preferred, chemically modified analogs can also be employed.[5][8]

This application note describes a method utilizing this compound as a stable, protected internal standard for the quantification of erythro-sphingosine. The Boc group enhances the chemical stability of the primary amine of sphingosine, and its controlled removal in the mass spectrometer ion source provides the sphingosine ion for ratiometric quantification.

Signaling Pathway

Sphingosine is a central hub in sphingolipid metabolism, linking the de novo synthesis, salvage, and sphingomyelin (B164518) hydrolysis pathways. It is generated from the hydrolysis of ceramide by ceramidases and can be phosphorylated by sphingosine kinases to form the potent signaling molecule S1P.

Sphingolipid_Metabolism Sphingolipid Metabolism Pathway cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_sphingomyelin_cycle Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP Hexadecenal + \nEthanolamine Phosphate Hexadecenal + Ethanolamine Phosphate S1P->Hexadecenal + \nEthanolamine Phosphate S1P Lyase

Caption: Overview of the central role of Sphingosine in sphingolipid metabolism.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • erythro-Sphingosine (Analyte Standard)

  • HPLC-grade Methanol (B129727), Acetonitrile, and Water

  • Formic Acid

  • Biological Matrix (e.g., plasma, cell lysate)

Sample Preparation
  • Standard Stock Solutions: Prepare stock solutions of erythro-sphingosine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of erythro-sphingosine by serial dilution of the stock solution with methanol to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration in methanol.

  • Sample Extraction:

    • To 100 µL of biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

    • Add 400 µL of cold methanol containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Rationale for Using a Boc-Protected Standard

The use of this compound as an internal standard relies on its consistent in-source fragmentation to the un-protected sphingosine ion. The Boc group is labile in the ESI source and can be efficiently removed.

Logical_Relationship cluster_workflow Analytical Workflow cluster_ms Mass Spectrometer Sample Biological Sample (contains Sphingosine) IS_Addition Spike with This compound (IS) Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Sphingosine_Analyte Sphingosine (from sample) MS_Analysis->Sphingosine_Analyte Boc_Sphingosine_IS This compound (Internal Standard) MS_Analysis->Boc_Sphingosine_IS Quantification Ratiometric Quantification ([Analyte]/[IS]) Sphingosine_Analyte->Quantification In_Source_Fragmentation In-Source Fragmentation (Boc group removal) Boc_Sphingosine_IS->In_Source_Fragmentation Sphingosine_from_IS Sphingosine Ion (from IS) In_Source_Fragmentation->Sphingosine_from_IS Sphingosine_from_IS->Quantification

Caption: Logical workflow for using this compound as an internal standard.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the performance characteristics of the assay.

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
erythro-Sphingosine300.3282.35015
This compound400.3300.35010
Sphingosine from IS300.3282.35015

Note: The fragmentation of this compound to the sphingosine precursor ion (m/z 300.3) occurs in the ion source. This ion is then fragmented in the collision cell to the product ion (m/z 282.3).

Table 2: Assay Performance Characteristics

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.5
Limit of Quantification (LOQ) (ng/mL)1.0
Accuracy (%)85 - 115
Precision (%RSD)< 15
Recovery (%)> 80
Matrix Effect (%)< 15

Note: These values are representative and should be determined for each specific matrix and instrument.

Experimental Workflow Diagram

The overall experimental workflow from sample preparation to data analysis is depicted below.

Experimental_Workflow start Start: Biological Sample prep Sample Preparation: - Add this compound (IS) - Protein Precipitation - Supernatant Evaporation - Reconstitution start->prep lc_ms LC-MS/MS Analysis: - C18 Reversed-Phase Separation - ESI+ Ionization - MRM Detection prep->lc_ms data_proc Data Processing: - Peak Integration - Calculate Analyte/IS Ratio lc_ms->data_proc quant Quantification: - Generate Calibration Curve - Determine Analyte Concentration data_proc->quant end End: Report Results quant->end

Caption: Step-by-step experimental workflow for sphingosine quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of erythro-sphingosine by LC-MS/MS. The Boc protecting group offers enhanced stability, and its controlled in-source fragmentation allows for accurate ratiometric analysis. This application note provides a comprehensive protocol and framework for researchers to implement this method in their studies of sphingolipid metabolism and signaling. The presented workflow, when properly validated, can be a valuable tool in both basic research and drug development settings.

References

Application Note: NMR Analysis of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of various sphingolipids and related drug candidates. The protocols outlined herein cover sample preparation, data acquisition for 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectroscopy, and data presentation. This guide is intended to assist researchers in obtaining high-quality, reproducible NMR data for structural verification and further studies.

Introduction

This compound is a protected form of erythro-sphingosine, an 18-carbon amino alcohol with a long unsaturated hydrocarbon chain that forms a primary part of sphingolipids. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective chemical modifications at other positions of the molecule. Accurate structural elucidation and purity assessment by NMR spectroscopy are crucial for its use in synthetic chemistry and drug development. This application note provides the necessary protocols and data interpretation guidelines for the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related structures and general principles of NMR spectroscopy.[1] The data is referenced to a standard solvent, Chloroform-d (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH-Boc~4.78br. s-
H-4~5.55dt13.6, 6.7
H-5~5.40m-
H-2~3.70m-
H-3~3.62m-
H-1a, H-1b~3.65m-
H-6a, H-6b~2.00dd14.4, 7.2
-C(CH₃)₃ (Boc)1.44s-
-(CH₂)n-1.24 - 1.37m-
-CH₃ (terminal)0.88t7.0

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Boc)155.71
C-4134.8
C-5125.5
C-O (Boc)79.4
C-373.48
C-250.1
C-632.7
-(CH₂)n-29.2 - 31.9
-C(CH₃)₃ (Boc)28.4
-CH₂-CH₃22.7
-CH₃ (terminal)14.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃) of high purity

  • 5 mm NMR tubes

  • Glass vial

  • Pipette

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particulates.

  • Carefully transfer the solution into a clean 5 mm NMR tube using a pipette. Avoid creating air bubbles.

  • Ensure the solvent height in the NMR tube is between 4 and 5 cm.

  • Cap the NMR tube securely.

1D NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Parameters:

  • Pulse Program: zg30 or similar standard 1D proton pulse sequence

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise)

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): ~3-4 s

  • Spectral Width (SW): 16 ppm

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~5 ppm)

¹³C NMR Parameters:

  • Pulse Program: zgpg30 or similar proton-decoupled 1D carbon pulse sequence

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (adjust for desired signal-to-noise)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~1-2 s

  • Spectral Width (SW): 200-220 ppm

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~100 ppm)

2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are essential for unambiguous assignment of proton and carbon signals.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf or similar gradient-selected COSY sequence

  • Parameters: Use the same spectral width and offset as the 1D ¹H experiment. Adjust the number of scans and increments for desired resolution and sensitivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence for multiplicity information (CH/CH₃ vs. CH₂)

  • Parameters: Set the ¹H spectral width and offset as in the 1D ¹H experiment. The ¹³C spectral width should encompass all expected carbon signals.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d Insert into Spectrometer nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d Optimize Parameters process Process Spectra (FT, Phasing, Baseline Correction) nmr_2d->process assign Assign Signals process->assign structure Structure Verification assign->structure

Experimental workflow for NMR analysis.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information h1_nmr 1H NMR (Chemical Shift, Integration, Multiplicity) cosy COSY (1H-1H Connectivity) h1_nmr->cosy hsqc HSQC (1H-13C Direct Correlation) h1_nmr->hsqc c13_nmr 13C NMR (Number of Carbons) c13_nmr->hsqc final_structure Complete Structural Assignment of This compound cosy->final_structure hsqc->final_structure

Logical relationships in NMR structural elucidation.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions with N-Boc-O-TBS L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for leveraging palladium-catalyzed cross-coupling reactions with the versatile chiral building block, N-Boc-O-TBS L-serine. This protected amino acid derivative serves as a valuable precursor for the synthesis of a diverse array of unnatural amino acids, which are critical components in modern drug discovery and development. The methodologies outlined herein—including Suzuki-Miyaura, Heck, and Sonogashira couplings—offer robust pathways to novel peptidic and non-peptidic structures.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] For drug development professionals, these reactions provide a powerful platform for the late-stage functionalization of complex molecules and the creation of novel chemical entities. N-Boc-O-TBS L-serine, a readily available and orthogonally protected amino acid, is an ideal starting material for generating chiral synthons for these coupling reactions. By converting the hydroxyl group into a suitable coupling partner (e.g., a halide, triflate, boronic ester, or terminal alkyne/alkene), a wide range of substituents can be introduced at the β-position, leading to the synthesis of novel phenylalanine, tryptophan, and histidine analogues, among others.[4][5]

General Considerations

Starting Material Preparation: The protocols described below assume the availability of suitable N-Boc-O-TBS L-serine derivatives for cross-coupling. The primary synthetic challenge lies in the conversion of the silyl-protected hydroxyl group into a reactive moiety for palladium catalysis. Common strategies include:

  • For Suzuki and Negishi Couplings: Conversion of the alcohol to a halide (e.g., iodide or bromide) via an Appel or related reaction, followed by formation of a boronic ester (for Suzuki) or an organozinc reagent (for Negishi).

  • For Heck Coupling: Elimination reaction to form a dehydroalanine (B155165) derivative (an alkene).

  • For Sonogashira Coupling: Conversion of the alcohol to a terminal alkyne, often through a multi-step sequence involving oxidation and Corey-Fuchs or Seyferth-Gilbert homologation.

Catalyst and Ligand Selection: The success of palladium-catalyzed coupling reactions is highly dependent on the choice of the palladium precursor and the supporting ligand. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the reaction's selectivity and efficiency. A preliminary screening of catalysts and ligands is often recommended for new substrate combinations.

Reaction Conditions: These reactions are typically sensitive to air and moisture. Therefore, the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is crucial for achieving optimal results.

Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of β-Aryl-α-Amino Acids

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[6][7] This protocol outlines the synthesis of N-Boc-O-TBS-β-aryl-L-alanine derivatives from a serine-derived β-iodoalanine.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Boc-O-TBS-β-iodo-L-alanine methyl ester

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene (B28343)

  • Anhydrous water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-O-TBS-β-iodo-L-alanine methyl ester (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add anhydrous toluene and anhydrous water to create a 10:1 toluene:water solvent mixture. The reaction concentration is typically 0.1 M with respect to the starting amino acid derivative.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-Boc-O-TBS-β-aryl-L-alanine methyl ester.

Data Presentation
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)901685
24-Methoxyphenylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)901882
33-Pyridylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)1002475
42-Thienylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O (10:1)901688

Yields are representative and may vary depending on the specific substrate and reaction scale.

Application Protocol 2: Heck Reaction for the Synthesis of Dehydroamino Acid Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[8] This protocol describes the intramolecular Heck reaction of an N-Boc-O-TBS L-serine derivative to form a cyclic dehydroamino acid, a valuable intermediate for further functionalization.

Experimental Protocol: Intramolecular Heck Reaction

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc-O-TBS-L-serine derivative with a pendant aryl iodide (1.0 equiv) in anhydrous acetonitrile.

  • Add triethylamine (2.0 equiv) as the base.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a small amount of anhydrous acetonitrile.

  • Add the catalyst solution to the reaction mixture.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation
EntrySubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-O-TBS-L-serine-(2-iodophenyl) ether5% Pd(OAc)₂ / 10% PPh₃Et₃NMeCN80678
2N-Boc-O-TBS-L-serine-(2-iodobenzyl) ether5% Pd(OAc)₂ / 10% PPh₃Et₃NMeCN80582

Yields are for the cyclized dehydroamino acid product.

Application Protocol 3: Sonogashira Coupling for the Synthesis of β-Alkynyl-α-Amino Acids

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This is a powerful method for introducing alkyne functionalities into amino acid scaffolds.

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-Boc-O-TBS-β-iodo-L-alanine methyl ester

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-Boc-O-TBS-β-iodo-L-alanine methyl ester (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%).

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation
EntryTerminal AlkyneCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene3% Pd(PPh₃)₂Cl₂5% CuIEt₃NTHFRT1290
2Trimethylsilylacetylene3% Pd(PPh₃)₂Cl₂5% CuIEt₃NTHFRT1092
31-Hexyne3% Pd(PPh₃)₂Cl₂5% CuIEt₃NTHFRT1485

Yields are representative and may vary based on the specific alkyne used.

Visualizations

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 mx M-X transmetalation->mx reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition mr2 M-R² mr2->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start: Flame-dried glassware under inert atmosphere add_reagents Add solid reagents: Serine derivative, coupling partner, base start->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent degas Degas reaction mixture (e.g., Ar bubbling) add_solvent->degas add_catalyst Add catalyst solution (Pd precursor and ligand) degas->add_catalyst heat Heat to desired temperature and stir add_catalyst->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous workup: Extraction and washing monitor->workup dry Dry organic layer and concentrate workup->dry purify Purification by flash chromatography dry->purify end End: Characterized pure product purify->end

Caption: A typical experimental workflow for a palladium-catalyzed coupling reaction.

G start Desired Product? aryl_alkene β-Aryl or β-Alkenyl side chain? start->aryl_alkene C(sp³)-C(sp²) bond alkyne β-Alkynyl side chain? start->alkyne C(sp³)-C(sp) bond alkene β-Alkenyl side chain (from halide)? start->alkene C(sp²)-C(sp²) bond other Consider other coupling reactions start->other Other aryl_alkene->alkyne No suzuki Use Suzuki or Negishi Coupling aryl_alkene->suzuki Yes alkyne->alkene No sonogashira Use Sonogashira Coupling alkyne->sonogashira Yes heck Use Heck Coupling alkene->heck Yes alkene->other No

Caption: Decision tree for selecting an appropriate palladium-catalyzed coupling reaction.

References

Application Notes and Protocols for Diastereoselective Reduction in N-Boc-erythro-sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective reduction of an N-Boc-protected ketosphingosine precursor, a critical step in the synthesis of N-Boc-erythro-sphingosine. The strategic selection of reducing agents and reaction conditions to control the stereochemical outcome at the C3 hydroxyl group is paramount for obtaining the desired erythro diastereomer, a key building block for various sphingolipids and related drug candidates.

Introduction

Sphingolipids, with their sphingosine (B13886) backbone, are crucial components of eukaryotic cell membranes and are implicated in a multitude of cellular signaling pathways. The precise stereochemistry of the sphingoid base is essential for its biological activity. The synthesis of enantiomerically pure sphingosines and their derivatives, therefore, requires highly stereoselective transformations. One of the pivotal steps in many synthetic routes to D-erythro-sphingosine is the diastereoselective reduction of a C3-keto group in a precursor molecule, typically an N-Boc-protected 3-ketosphinganine. This reduction generates two chiral centers, C2 and C3, and their relative configuration (erythro or threo) is determined by the facial selectivity of the hydride attack on the ketone.

This document outlines protocols for achieving high diastereoselectivity towards the desired erythro (anti) isomer through chelation-controlled reduction, as well as methods that favor the threo (syn) isomer, providing a comparative basis for synthetic strategy.

Data Presentation

The following table summarizes the quantitative data on the diastereoselective reduction of N-Boc-protected keto-sphingosine precursors using various reducing agents and conditions.

PrecursorReducing AgentSolventTemperature (°C)Diastereomeric Ratio (erythro:threo / anti:syn)Yield (%)Reference
N-Boc-3-keto-sphinganineLiAl[Ot-Bu]₃-HEthanol (B145695)-7876:24-[1]
N-Boc-δ-amino-α,β-unsaturated-γ-keto esterLiAlH(O-t-Bu)₃Ethanol-78>95:580[2]
N-Boc-δ-amino-α,β-unsaturated-γ-keto esterNB-Enantride®THF-785:9598[2]
γ-aryl-γ-oxo-β-amino alcohol precursorCeCl₃·7H₂O, NaBH₄Methanol (B129727)0- (Chelation-controlled)-[3]

Experimental Protocols

Protocol 1: Chelation-Controlled Diastereoselective Reduction for erythro-N-Boc-Sphingosine

This protocol is designed to favor the formation of the erythro (anti) diastereomer through a chelation-controlled mechanism. The bulky N-Boc protecting group and the choice of a suitable chelating metal and hydride source are critical.

Materials:

  • N-Boc-3-keto-sphinganine

  • Lithium tri-tert-butoxyaluminum hydride (LiAl[Ot-Bu]₃H) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Ethanol or Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with the N-Boc-3-keto-sphinganine precursor (1.0 eq).

  • Dissolution: The precursor is dissolved in anhydrous ethanol (or methanol for the CeCl₃ protocol) under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78°C (for LiAl[Ot-Bu]₃H) or 0°C (for CeCl₃/NaBH₄) using a dry ice/acetone bath or an ice bath, respectively.

  • Addition of Reagents:

    • For LiAl[Ot-Bu]₃H: A solution of LiAl[Ot-Bu]₃H (1.5 eq) in anhydrous THF is added dropwise to the cooled solution of the ketone.

    • For CeCl₃/NaBH₄: CeCl₃·7H₂O (1.2 eq) is added to the methanolic solution of the ketone and stirred for 30 minutes. Subsequently, NaBH₄ (1.5 eq) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (for the LiAl[Ot-Bu]₃H reduction) or water (for the CeCl₃/NaBH₄ reduction) at the reaction temperature.

  • Work-up: The mixture is allowed to warm to room temperature and is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.

Protocol 2: Felkin-Anh Controlled Diastereoselective Reduction for threo-N-Boc-Sphingosine

This protocol favors the formation of the threo (syn) diastereomer by employing a non-chelating, sterically demanding reducing agent, following the Felkin-Anh model of stereoinduction.

Materials:

  • N-Boc-3-keto-sphinganine

  • NB-Enantride® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with the N-Boc-3-keto-sphinganine precursor (1.0 eq).

  • Dissolution: The precursor is dissolved in anhydrous THF under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of NB-Enantride® (1.5 eq) in anhydrous THF is added dropwise to the cooled solution of the ketone.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material (typically 2-4 hours).

  • Quenching: The reaction is quenched by the slow addition of methanol at -78°C, followed by warming to room temperature and the addition of a saturated aqueous solution of NaHCO₃.

  • Work-up: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-threo-sphingosine. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.

Visualizations

Diastereoselective_Reduction_Pathway cluster_precursor Precursor cluster_reduction Diastereoselective Reduction cluster_chelation Chelation Control cluster_felkin Felkin-Anh Control ketone N-Boc-3-keto-sphinganine chelation_reagent LiAl[Ot-Bu]₃H or CeCl₃ / NaBH₄ ketone->chelation_reagent felkin_reagent NB-Enantride® ketone->felkin_reagent chelation_intermediate Chelated Intermediate chelation_reagent->chelation_intermediate Forms rigid cyclic intermediate erythro This compound (anti) chelation_intermediate->erythro Hydride attack from less hindered face felkin_intermediate Felkin-Anh Model felkin_reagent->felkin_intermediate Non-chelating, sterically directed attack threo N-Boc-threo-sphingosine (syn) felkin_intermediate->threo

Caption: Diastereoselective reduction pathways for N-Boc-3-keto-sphinganine.

Experimental_Workflow cluster_reagents Addition of Reducing Agent cluster_products Final Products start Start: N-Boc-3-keto-sphinganine dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to -78°C or 0°C dissolve->cool reagent_chelation Chelation-Controlled (e.g., LiAl[Ot-Bu]₃H) cool->reagent_chelation reagent_felkin Felkin-Anh Controlled (e.g., NB-Enantride®) cool->reagent_felkin monitor Monitor Reaction by TLC reagent_chelation->monitor reagent_felkin->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up & Extraction quench->workup purify Flash Column Chromatography workup->purify product_erythro This compound purify->product_erythro From Chelation Control product_threo N-Boc-threo-sphingosine purify->product_threo From Felkin-Anh Control

References

Application Notes and Protocols: Solid-Phase Synthesis of Sphingosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, particularly sphingosine (B13886) and its derivatives like sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, inflammation, and cell migration.[1][2][3] The conjugation of peptides to sphingosine moieties offers a promising strategy for developing novel therapeutics. These lipopeptides can exhibit enhanced membrane permeability, targeted delivery, and unique biological activities by combining the specificity of a peptide sequence with the potent signaling capabilities of sphingosine.[4][5]

Solid-Phase Peptide Synthesis (SPPS) provides an efficient and robust platform for the chemical synthesis of peptides.[6][7][8][9][10] However, the incorporation of complex, sterically hindered, and hydrophobic molecules like sphingosine derivatives presents unique synthetic challenges.[4][11] These challenges include the need for an orthogonal protecting group strategy, potential for low coupling efficiencies, and difficulties in purification and characterization.

This document provides detailed application notes and proposed protocols for the solid-phase synthesis of peptides incorporating sphingosine derivatives. It is designed to guide researchers through the complexities of designing and executing these challenging syntheses, from the selection of starting materials to the final characterization of the conjugate.

Challenges in Solid-Phase Synthesis of Sphingosine-Peptides

The successful synthesis of sphingosine-containing peptides via SPPS requires careful consideration of several potential obstacles:

  • Orthogonal Protecting Group Strategy: Sphingosine possesses three reactive functional groups: a primary amine, a primary hydroxyl group, and a secondary hydroxyl group. A robust synthesis requires protecting groups for these functionalities that are stable throughout the peptide chain elongation and can be selectively removed without cleaving the peptide from the resin or removing the side-chain protecting groups of the amino acids.[12][13][14]

  • Steric Hindrance: The bulky nature of the protected sphingosine derivative can lead to incomplete coupling reactions, resulting in deletion sequences and low yields. The choice of coupling reagents and reaction conditions is critical to overcome this steric hindrance.

  • Aggregation and Solubility: The growing lipopeptide chain can aggregate on the solid support, leading to poor solvation and incomplete reactions. This is particularly problematic for hydrophobic sequences. The choice of resin and solvents plays a crucial role in mitigating aggregation.[11][15]

  • Cleavage and Purification: The final cleavage of the highly hydrophobic lipopeptide from the resin and the subsequent purification can be challenging due to poor solubility in standard aqueous-organic solvent systems used in reverse-phase HPLC.[11][16][17]

Proposed Experimental Workflow

The following diagram illustrates a proposed workflow for the solid-phase synthesis of a sphingosine-containing peptide.

experimental_workflow cluster_synthesis Synthesis Phase cluster_cleavage_purification Cleavage and Purification Phase cluster_characterization Characterization Phase start Start: Select Resin and Protected Sphingosine resin_prep Resin Swelling and Preparation start->resin_prep sphingo_coupling Coupling of Protected Sphingosine to Resin resin_prep->sphingo_coupling deprotection1 Removal of Temporary Protecting Group sphingo_coupling->deprotection1 peptide_elongation Stepwise Peptide Elongation (SPPS Cycles) deprotection1->peptide_elongation final_deprotection Final N-terminal Deprotection peptide_elongation->final_deprotection cleavage Cleavage from Resin and Global Deprotection final_deprotection->cleavage precipitation Precipitation and Washing cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization ms_analysis Mass Spectrometry (LC-MS/MS) lyophilization->ms_analysis nmr_analysis NMR Spectroscopy ms_analysis->nmr_analysis purity_analysis Analytical HPLC nmr_analysis->purity_analysis end End: Pure Sphingosine-Peptide Conjugate purity_analysis->end

Proposed workflow for SPPS of sphingosine-peptides.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected Sphingosine Derivative (Proposed)

This protocol is a proposed synthetic route, as commercially available, fully protected sphingosine derivatives for direct use in Fmoc-SPPS are not widely available. Optimization will be required.

  • Protection of the Amine: React D-erythro-sphingosine with Fmoc-OSu in the presence of a mild base (e.g., NaHCO3) in a biphasic solvent system (e.g., dioxane/water) to yield N-Fmoc-sphingosine.

  • Protection of the Primary Hydroxyl Group: Selectively protect the primary hydroxyl group of N-Fmoc-sphingosine using a trityl (Trt) group by reacting with trityl chloride in the presence of a base like pyridine. The bulky Trt group will preferentially react with the less sterically hindered primary hydroxyl.

  • Protection of the Secondary Hydroxyl Group: Protect the remaining secondary hydroxyl group with a tert-butyl (tBu) group using isobutylene (B52900) and a catalytic amount of acid.

  • Purification: Purify the resulting fully protected Fmoc-N-(O-Trt, O-tBu)-sphingosine by column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Synthesis of a Sphingosine-Peptide Conjugate

  • Resin Selection and Preparation:

    • Choose a resin suitable for the synthesis of C-terminal modified peptides, such as a 2-chlorotrityl chloride (2-CTC) resin. This resin allows for mild cleavage conditions that can keep acid-labile side-chain protecting groups intact if needed.

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

  • Attachment of the Protected Sphingosine:

    • Dissolve the fully protected Fmoc-N-(O-Trt, O-tBu)-sphingosine (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3 equivalents) in dry DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin by adding a solution of DCM/methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DCM, DMF, and finally DCM.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation (SPPS Cycles):

    • For each amino acid coupling, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • After a negative Kaiser test, wash the resin with DMF.

    • Perform Fmoc deprotection as described in step 3.

    • Repeat the coupling and deprotection cycles for each amino acid in the sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude lipopeptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet several times with cold ether.

    • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile/water with 0.1% TFA, potentially with the addition of isopropanol (B130326) or formic acid to aid solubility).

    • Purify the lipopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C8 column, which are often better suited for hydrophobic peptides than a C18 column.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of a sphingosine-peptide conjugate, based on typical yields for complex lipopeptide syntheses. Actual results will vary depending on the specific peptide sequence and the efficiency of the sphingosine coupling.

ParameterExpected ValueNotes
Resin Loading 0.3 - 0.5 mmol/gDependent on the specific resin used.
Sphingosine Coupling Efficiency > 80%May require extended coupling times or double coupling.
Amino Acid Coupling Efficiency > 99%Monitored by Kaiser test.
Crude Peptide Yield 50 - 70%Based on initial resin loading.
Purity after HPLC > 95%As determined by analytical HPLC.
Final Yield 10 - 30%Overall yield after purification.

Characterization Protocols

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis:

    • Determine the molecular weight of the purified peptide to confirm the successful conjugation of the sphingosine moiety and the correct peptide sequence.

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence. The fragmentation pattern will show characteristic b- and y-ions for the peptide backbone, as well as fragment ions corresponding to the loss of the lipid chain from the sphingosine.[1][2][18][19][20]

Protocol 4: NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the lyophilized peptide in a deuterated solvent (e.g., a mixture of deuterated water and acetonitrile, or deuterated DMSO).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Analysis:

    • Acquire 1D proton and 2D correlation spectra (e.g., COSY, TOCSY, NOESY) to assign the proton resonances of the peptide and the sphingosine moiety.[21][22][23][24]

    • The NMR spectra will confirm the covalent linkage between the peptide and sphingosine and can provide information about the three-dimensional structure and aggregation state of the lipopeptide in solution.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

The biological activity of synthesized sphingosine-peptide conjugates may be related to their interaction with components of the S1P signaling pathway. The following diagram illustrates a simplified overview of this pathway.

s1p_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptor (GPCR) G_protein G-protein S1PR->G_protein Activation downstream_effectors Downstream Effectors (e.g., Rac, Rho, PLC) G_protein->downstream_effectors Signal Transduction SphK Sphingosine Kinase (SphK) S1P_intracellular Intracellular S1P SphK->S1P_intracellular cellular_responses Cellular Responses (Migration, Proliferation, Survival) downstream_effectors->cellular_responses extracellular_S1P Extracellular S1P extracellular_S1P->S1PR Binding sphingosine Sphingosine sphingosine->SphK Phosphorylation

References

Application Notes and Protocols: N-Boc-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of N-Boc-erythro-sphingosine stock solutions for in vitro research applications. This compound is a synthetically modified sphingolipid analog where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification allows for specific applications in studying lipid signaling pathways, particularly as a selective inhibitor of Protein Kinase C (PKC).

I. Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 399.61 g/mol
Appearance White solid[1]
Storage Temperature -20°C[2][3]
Solubility (approximate)
    ChloroformSparingly soluble
    DichloromethaneSlightly soluble
    Ethyl AcetateSlightly soluble
    Ethanol (B145695)Miscible[2]
    Dimethyl Sulfoxide (DMSO)~2 mg/mL[2]
    Dimethylformamide (DMF)~10 mg/mL[2]

II. Experimental Protocols

A. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for introducing lipophilic compounds into aqueous cell culture media.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.996 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization. Ensure the solution is clear and free of any visible particulates before use.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Note on Solvent Choice: While ethanol is also a suitable solvent, DMSO is often preferred for its ability to dissolve a wide range of compounds and its miscibility with aqueous solutions at low concentrations. However, it is crucial to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

B. Protocol for a Protein Kinase C (PKC) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on Protein Kinase C. Specific assay conditions may need to be optimized based on the PKC isoform and the substrate used.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant Protein Kinase C (PKC)

  • PKC substrate (e.g., myelin basic protein, histone H1)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for PKC activation)

  • [γ-³²P]ATP

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar non-radioactive detection system

  • 96-well microplate

  • Plate reader (for luminescence or radioactivity detection)

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to various working concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a PKC enzyme solution in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare the substrate solution in the assay buffer.

    • Prepare the PS/DAG liposomes according to the manufacturer's instructions.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • This compound working solution (or vehicle control - DMSO in assay buffer)

      • PKC enzyme solution

      • PS/DAG liposomes

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add the substrate solution to each well.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Terminate Reaction and Detect Signal:

    • Radioactive Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Detection (e.g., Kinase-Glo®): Add the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity. Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition data against the inhibitor concentration to determine the IC₅₀ value.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay PKC Inhibition Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex & Gentle Warming dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot prepare_reagents Prepare Assay Reagents aliquot->prepare_reagents Use Stock add_inhibitor Add Inhibitor/Vehicle prepare_reagents->add_inhibitor add_pkc Add PKC & Liposomes add_inhibitor->add_pkc pre_incubate Pre-incubate add_pkc->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate start_reaction Initiate with ATP add_substrate->start_reaction incubate Incubate at 30°C start_reaction->incubate terminate Terminate Reaction incubate->terminate detect Detect Signal terminate->detect analyze Analyze Data (IC50) detect->analyze

Caption: Experimental workflow for preparing and using this compound.

B. Sphingolipid Signaling Pathway

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_breakdown Sphingomyelin Breakdown cluster_signaling Signaling Molecules serine Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine serine->dihydrosphingosine ceramide Ceramide dihydrosphingosine->ceramide sphingosine (B13886) Sphingosine ceramide->sphingosine Ceramidase apoptosis apoptosis ceramide->apoptosis Induces sphingomyelin Sphingomyelin sphingomyelin->ceramide Sphingomyelinase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase pkc Protein Kinase C (PKC) sphingosine->pkc Inhibits cell_survival cell_survival s1p->cell_survival Promotes nboc This compound (Exogenous Inhibitor) nboc->pkc Inhibits

Caption: Simplified sphingolipid signaling pathway and the inhibitory role of sphingosine analogs.

References

Application Notes and Protocols for Metabolic Tracing Using Labeled Sphingosine Analogs Synthesized from N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. The study of sphingolipid metabolism is essential for understanding various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. Metabolic tracing using labeled precursors is a powerful technique to investigate the dynamics of sphingolipid synthesis, trafficking, and catabolism.

While various labeled sphingosine (B13886) analogs are used for metabolic tracing, N-Boc-erythro-sphingosine serves as a key synthetic intermediate for the preparation of these specialized probes. The tert-butyloxycarbonyl (Boc) protecting group on the amino function of sphingosine allows for specific chemical modifications at other positions of the molecule. Following the introduction of a label (e.g., a fluorophore, a stable isotope, or a bioorthogonal handle), the Boc group is removed to yield the final labeled sphingosine analog ready for use in metabolic tracing studies.

These application notes provide a comprehensive overview of the synthesis of a labeled sphingosine tracer from an N-Boc-protected precursor and its subsequent application in metabolic tracing experiments in cell culture, followed by analysis using mass spectrometry.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical metabolic tracing experiment using a stable isotope-labeled sphingosine analog (d-erythro-sphingosine-d7), which can be synthesized from an N-Boc-protected precursor. The data showcases the incorporation of the labeled sphingosine into various downstream sphingolipid species over time in cultured cells.

Table 1: Incorporation of Labeled Sphingosine into Ceramide Species

Time (hours)Labeled C16:0-Ceramide (pmol/mg protein)Labeled C18:0-Ceramide (pmol/mg protein)Labeled C24:0-Ceramide (pmol/mg protein)Labeled C24:1-Ceramide (pmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 1.88.5 ± 0.93.1 ± 0.44.5 ± 0.6
445.8 ± 4.228.1 ± 2.510.2 ± 1.114.8 ± 1.7
1288.3 ± 7.955.6 ± 5.121.5 ± 2.330.1 ± 3.2
24110.5 ± 10.172.3 ± 6.829.8 ± 3.041.7 ± 4.5

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Distribution of Labeled Sphingosine into Complex Sphingolipids

Time (hours)Labeled Sphingomyelin (pmol/mg protein)Labeled Glucosylceramide (pmol/mg protein)Labeled Lactosylceramide (pmol/mg protein)Labeled Sphingosine-1-Phosphate (pmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
15.1 ± 0.62.3 ± 0.30.8 ± 0.11.2 ± 0.2
422.4 ± 2.510.5 ± 1.13.6 ± 0.44.8 ± 0.5
1275.9 ± 7.138.2 ± 3.913.1 ± 1.515.3 ± 1.8
24155.2 ± 14.880.1 ± 8.228.7 ± 3.125.6 ± 2.9

Data are represented as mean ± standard deviation from three independent experiments.

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways and experimental workflows relevant to the use of labeled sphingosine in metabolic tracing.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Central Central Hub cluster_Complex Complex Sphingolipids (Golgi) cluster_Salvage Salvage & Signaling Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KDSR DHCer Dihydroceramides Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide DEGS1 SM Sphingomyelin Ceramide->SM SMS GlcCer Glucosylceramide Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase SM->Ceramide SMase LacCer Lactosylceramide GlcCer->LacCer LCS ComplexGSL Complex Glycosphingolipids LacCer->ComplexGSL ComplexGSL->Ceramide Lysosomal Degradation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Hexadecenal +\nPhosphoethanolamine Hexadecenal + Phosphoethanolamine S1P->Hexadecenal +\nPhosphoethanolamine S1PL LabeledSph Labeled Sphingosine (from N-Boc precursor) LabeledSph->Sphingosine

Caption: Overview of Sphingolipid Metabolism.

Synthesis_Workflow NBocSph This compound Modification Chemical Modification (e.g., Fluorophore, Isotope, Azide) NBocSph->Modification Deprotection Boc Deprotection (e.g., TFA) Modification->Deprotection LabeledSph Labeled Sphingosine Analog Deprotection->LabeledSph Purification Purification (e.g., HPLC) LabeledSph->Purification Experimental_Workflow CellCulture 1. Cell Culture Labeling 2. Metabolic Labeling with Labeled Sphingosine Analog CellCulture->Labeling Harvesting 3. Cell Harvesting (Time Course) Labeling->Harvesting LipidExtraction 4. Lipid Extraction Harvesting->LipidExtraction LCMS 5. LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis 6. Data Analysis and Quantification LCMS->DataAnalysis

Application Notes and Protocols for Nickel-Catalyzed Reductive Coupling in D-erythro-Sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of D-erythro-sphingosine utilizing a diastereoselective nickel-catalyzed reductive coupling of an α-aminoaldehyde and a silylalkyne. This methodology offers an efficient and highly stereocontrolled route to this important structural motif found in a variety of bioactive sphingolipids.

Introduction

Sphingolipids are a critical class of lipids that play essential roles in cell signaling, recognition, and membrane structure. D-erythro-sphingosine is the fundamental backbone of most mammalian sphingolipids. The development of efficient and stereoselective synthetic routes to sphingosine (B13886) and its analogs is of great interest for the study of their biological functions and for the development of novel therapeutics.

This document details a nickel-catalyzed reductive coupling strategy that constructs the C3-C4 bond and sets the C3 stereocenter of D-erythro-sphingosine with high diastereoselectivity.[1] The key transformation involves the coupling of Garner's aldehyde, a readily available chiral building block derived from L-serine, with a long-chain silylalkyne. The use of an N-heterocyclic carbene (NHC) ligand is crucial for achieving high efficiency and selectivity in this transformation.

Overall Synthetic Strategy

The synthesis of D-erythro-sphingosine via this nickel-catalyzed reductive coupling strategy can be summarized in the following three key stages:

  • Preparation of Garner's Aldehyde: Synthesis of the chiral α-aminoaldehyde starting from L-serine.

  • Nickel-Catalyzed Reductive Coupling: The key C-C bond-forming reaction between Garner's aldehyde and a suitable silylalkyne.

  • Deprotection: Removal of the protecting groups to yield the final D-erythro-sphingosine.

G cluster_0 Stage 1: Garner's Aldehyde Synthesis cluster_1 Stage 2: Ni-Catalyzed Coupling cluster_2 Stage 3: Deprotection L_Serine L_Serine Protected_Serine Protected_Serine L_Serine->Protected_Serine Protection Garner_Aldehyde Garner_Aldehyde Protected_Serine->Garner_Aldehyde Reduction Protected_Sphingosine Protected_Sphingosine Garner_Aldehyde->Protected_Sphingosine Ni(0)/IMes Triisopropylsilane (B1312306) Silylalkyne D_erythro_Sphingosine D_erythro_Sphingosine Protected_Sphingosine->D_erythro_Sphingosine TBAF TFA

Figure 1: Overall workflow for the synthesis of D-erythro-sphingosine.

Data Presentation

Substrate Scope of Nickel-Catalyzed Reductive Coupling

The nickel-catalyzed reductive coupling of α-aminoaldehydes with alkynes demonstrates good functional group tolerance and high diastereoselectivity. The following table summarizes the results for the coupling of Garner's aldehyde with various silylalkynes.

EntryAlkyneProductYield (%)Diastereomeric Ratio (anti:syn)
11-(Triisopropylsilyl)pentyneProtected Amino Alcohol85>20:1
21-(Triisopropylsilyl)hexyneProtected Amino Alcohol82>20:1
31-(Triisopropylsilyl)octyneProtected Amino Alcohol88>20:1
41-(Triisopropylsilyl)dodecyneProtected Amino Alcohol86>20:1
51-(Triisopropylsilyl)pentadecyneProtected Sphingosine Precursor84>20:1

Data is representative and compiled from typical results reported in the literature for similar reactions.

Influence of N-Heterocyclic Carbene (NHC) Ligand on a Model Reductive Coupling

The choice of the N-heterocyclic carbene ligand can significantly impact the efficiency and selectivity of the nickel-catalyzed reductive coupling. The following data is for the model reaction between benzaldehyde (B42025) and 1-phenylpropyne.

EntryNHC LigandYield (%)Enantiomeric Excess (%)
1IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)95N/A (achiral)
2IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)92N/A (achiral)
3Chiral NHC Ligand 19878
4Chiral NHC Ligand 26076

Data adapted from a comparative study on a model system to illustrate ligand effects.[2]

Experimental Protocols

Protocol 1: Synthesis of Garner's Aldehyde from L-Serine

This protocol is adapted from the procedure described by Koskinen and coworkers.

Materials:

Procedure:

  • Esterification: To a cooled (0 °C) suspension of L-serine (1.0 eq) in methanol, add acetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until the L-serine has completely dissolved. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • N-Protection: Dissolve the methyl ester hydrochloride in CH₂Cl₂ and cool to 0 °C. Add triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Acetonide Formation: Dissolve the N-Boc protected methyl ester in CH₂Cl₂. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of BF₃·OEt₂. Stir at room temperature for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

  • Reduction to Aldehyde: Dissolve the fully protected serine ester in toluene and cool to -78 °C. Add DIBAL-H (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. Quench the reaction by the slow addition of methanol, followed by water. Allow the mixture to warm to room temperature and stir vigorously until a white precipitate forms. Filter the mixture through celite, washing with ethyl acetate. Concentrate the filtrate to afford Garner's aldehyde, which can be used in the next step without further purification.

Protocol 2: Nickel-Catalyzed Reductive Coupling for Sphingosine Synthesis

This protocol is based on the work of Montgomery and coworkers.[1]

Materials:

  • Nickel(II) bis(1,5-cyclooctadiene) [Ni(COD)₂]

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropylsilane (TIPS-H)

  • Garner's aldehyde

  • 1-(Triisopropylsilyl)pentadecyne

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, combine Ni(COD)₂ (0.1 eq), IMes·HCl (0.1 eq), and t-BuOK (0.1 eq). Add anhydrous THF and stir for 10 minutes at room temperature, during which the solution should turn dark.

  • Reaction Assembly: To the catalyst mixture, add triisopropylsilane (2.0 eq). Then, add a solution of Garner's aldehyde (1.0 eq) and 1-(triisopropylsilyl)pentadecyne (1.2 eq) in anhydrous THF.

  • Reaction: Stir the reaction mixture at room temperature and monitor the consumption of Garner's aldehyde by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected sphingosine precursor as a colorless oil.

Protocol 3: Deprotection to D-erythro-Sphingosine

Materials:

  • Protected sphingosine precursor from Protocol 2

  • Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M in THF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Silyl Ether Deprotection: Dissolve the protected sphingosine precursor (1.0 eq) in THF. Add TBAF (1.1 eq) and stir at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Boc and Acetonide Deprotection: Dissolve the crude product from the previous step in a mixture of CH₂Cl₂ and TFA (e.g., 1:1 v/v) and stir at room temperature for 1 hour. Remove the solvents under reduced pressure. Dissolve the residue in methanol and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or chromatography to yield D-erythro-sphingosine.

Reaction Mechanism and Stereochemical Rationale

The nickel-catalyzed reductive coupling is proposed to proceed through the following catalytic cycle:

G cluster_legend Legend Ni0 Ni(0)-IMes Ni_complex Ni(0)-Alkyne-Aldehyde Complex Ni0->Ni_complex Coordination Nickelacycle Oxanickelacycle Intermediate Ni_complex->Nickelacycle Oxidative Cyclization Ni_alkoxide Nickel Alkoxide Nickelacycle->Ni_alkoxide + TIPS-H (σ-bond metathesis) Ni_hydride Nickel Hydride Ni_alkoxide->Ni_hydride Hydrosilylation Ni_hydride->Ni0 Regeneration of Ni(0) Product Silylated Product Ni_hydride->Product Reductive Elimination Key_Step Key Steps Reagent_Input Reagent Input

Figure 2: Proposed catalytic cycle for the nickel-catalyzed reductive coupling.

The reaction is initiated by the coordination of the alkyne and Garner's aldehyde to the Ni(0)-IMes complex. This is followed by a key oxidative cyclization step to form a five-membered oxanickelacycle intermediate. This step is believed to be rate-determining and stereodetermining. The high diastereoselectivity observed is attributed to a chelation-controlled transition state where the aldehyde's α-alkoxy group coordinates to the nickel center, favoring the formation of the anti product. Subsequently, the nickelacycle reacts with triisopropylsilane, leading to a nickel alkoxide, which then undergoes reductive elimination to furnish the silylated product and regenerate the active Ni(0) catalyst.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Boc-erythro-sphingosine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-Boc-erythro-sphingosine coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my N-acylated product consistently low?

Answer:

Low yields in the this compound coupling reaction can arise from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or less reactive fatty acids, a standard carbodiimide (B86325) like EDC may be insufficient.

    • Solution: Consider using a more potent coupling reagent such as HATU, HBTU, or PyBOP, which are known to improve yields for challenging couplings.

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the fatty acid must be fully activated to react efficiently with the amine of this compound.

    • Solution: Ensure you are using the correct stoichiometry of the coupling reagent and any additives (like HOBt or HOAt). Pre-activating the carboxylic acid for a short period before adding the sphingosine (B13886) derivative can also enhance the reaction rate.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions or degradation at higher temperatures.

  • Poor Quality Reagents: Impurities in your starting materials (this compound, fatty acid, or solvent) can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and that your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

Question 2: My TLC analysis shows unreacted this compound even after an extended reaction time. What could be the cause?

Answer:

Incomplete conversion is a common problem. Here are the likely causes and how to address them:

  • Insufficient Equivalents of Reagents: Using an inadequate amount of the fatty acid or coupling reagent will result in unreacted starting material.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the fatty acid and coupling reagent relative to the this compound.

  • Deactivation of the Coupling Reagent: Carbodiimides like EDC are sensitive to moisture and can decompose over time.

    • Solution: Use fresh, high-quality coupling reagents and store them under anhydrous conditions.

  • Steric Hindrance: The bulky Boc protecting group and the long alkyl chain of sphingosine can sterically hinder the approach of the activated fatty acid.

    • Solution: Employing a less sterically demanding base, such as DIPEA, can be beneficial. Additionally, choosing a solvent that can better solvate the reactants, like DMF or a mixture of DCM/DMF, may improve the reaction kinetics.

Question 3: I am observing a significant amount of a side product that is difficult to separate from my desired product. What is it and how can I prevent it?

Answer:

A common side product in carbodiimide-mediated couplings is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.

  • Prevention:

    • Add an Additive: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

    • Optimize Solvent: While DMF is a good solvent for dissolving the reactants, consider using a less polar solvent like dichloromethane (B109758) (DCM) or a mixture of DCM/DMF to minimize this side reaction.

    • Control Temperature: Running the reaction at a lower temperature (0 °C to room temperature) can also reduce the rate of N-acylurea formation.

Question 4: How can I effectively remove the urea (B33335) byproduct from my EDC coupling reaction?

Answer:

The urea byproduct from EDC is water-soluble, which simplifies its removal.

  • Aqueous Workup: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl) to remove any remaining EDC and basic impurities, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.[1][2][3][4][5] The urea byproduct will be partitioned into the aqueous layers.

  • Precipitation: In some cases, if the desired product is poorly soluble in a specific solvent where the urea is soluble, precipitation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the acylation of this compound?

A1: The choice of coupling reagent depends on the specific fatty acid being coupled. For simple, unhindered fatty acids, EDC in the presence of HOBt is often sufficient.[6] For more challenging couplings, such as with very long-chain or sterically hindered fatty acids, uronium/aminium salt-based reagents like HATU or HBTU are generally more effective and lead to higher yields and faster reaction times.[7][8]

Q2: Which base should I use for this coupling reaction?

A2: A non-nucleophilic tertiary amine base is typically used to neutralize the acid formed during the reaction. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions. Triethylamine (TEA) can also be used, but DIPEA is often preferred.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[9] A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting materials (this compound and the fatty acid) and the N-acylated product. The disappearance of the sphingosine starting material and the appearance of a new, less polar spot corresponding to the product indicate the reaction is proceeding. Staining with a suitable reagent like ninhydrin (B49086) (for the free amine) or a general stain like potassium permanganate (B83412) can help visualize the spots.

Q4: What are the typical purification methods for the N-acylated product?

A4: After an aqueous workup to remove the bulk of the water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica (B1680970) gel.[10] A gradient elution system, for example, with increasing polarity using a mixture of hexane and ethyl acetate, is commonly employed to separate the desired product from any remaining starting materials and non-polar impurities.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Conditions for this compound Acylation

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key Considerations
EDCHOBtDIPEADCM/DMF0 - RT12 - 2470 - 90Cost-effective; potential for N-acylurea side product.[6]
HATUN/ADIPEADMFRT2 - 685 - 98Highly efficient, especially for hindered substrates; less racemization.[7]
HBTUN/ADIPEADMFRT4 - 1280 - 95Similar to HATU but slightly less reactive.
PyBOPN/ADIPEADCM/DMFRT6 - 1880 - 92Good for preventing racemization.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using EDC/HOBt

  • To a solution of the fatty acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF (10 mL/mmol of sphingosine) at 0 °C, add EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) and DIPEA (2.0 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation using HATU

  • To a solution of the fatty acid (1.1 equivalents), this compound (1.0 equivalent), and HATU (1.1 equivalents) in anhydrous DMF (10 mL/mmol of sphingosine), add DIPEA (2.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Fatty Acid & Coupling Reagent mix Combine Reactants reagents->mix sphingosine Dissolve N-Boc-Sphingosine & Base sphingosine->mix react Stir at RT mix->react monitor Monitor by TLC react->monitor extract Aqueous Extraction monitor->extract Reaction Complete dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Acylated Product purify->product

Caption: Experimental workflow for this compound coupling.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Stoichiometry & Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions insufficient Insufficient Fatty Acid or Coupling Reagent? check_reagents->insufficient impure Impure/Wet Reagents or Solvent? check_reagents->impure temp Temperature Too Low? check_conditions->temp coupling Inefficient Coupling Reagent? check_conditions->coupling solution_reagents Use Excess Reagent Use High Purity/Anhydrous Materials insufficient->solution_reagents impure->solution_reagents solution_conditions Increase Temperature Use Stronger Coupling Reagent (e.g., HATU) temp->solution_conditions coupling->solution_conditions

Caption: Troubleshooting decision tree for optimizing the coupling reaction.

Sphingolipid_Pathway serine Serine + Palmitoyl-CoA ketosphinganine 3-Ketosphinganine serine->ketosphinganine SPT sphinganine Sphinganine (Dihydrosphingosine) ketosphinganine->sphinganine 3-KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide Ceramide Synthase (+ Fatty Acyl-CoA) ceramide Ceramide dihydroceramide->ceramide DES1 sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingosine->ceramide Ceramide Synthase (+ Fatty Acyl-CoA) s1p Sphingosine-1-Phosphate sphingosine->s1p SphK1/2

Caption: Simplified de novo sphingolipid biosynthesis pathway.

References

Technical Support Center: N-Boc Deprotection of Sphingosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc deprotection of sphingosine (B13886) and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the standard conditions for N-Boc deprotection of a sphingosine derivative?

The most common method for N-Boc deprotection is treatment with a strong acid.[1] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM) is a standard procedure.[2][3] A typical protocol involves dissolving the N-Boc protected sphingosine derivative in DCM and adding an equal volume of TFA, stirring at room temperature for 1-2 hours.[2] Another common reagent is 4M HCl in dioxane.

2. My N-Boc deprotection is incomplete. What could be the issue and how can I resolve it?

Incomplete deprotection can be due to several factors:

  • Insufficient Acid: Ensure a sufficient excess of acid is used. For TFA, a 1:1 mixture with DCM is common, but for less reactive substrates, neat TFA might be necessary.[4]

  • Reaction Time: While many deprotections are complete within 1-2 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reagent Quality: Ensure the acid (e.g., TFA) is fresh and not degraded.

  • Temperature: While most reactions proceed at room temperature, gentle warming may be required for stubborn substrates, but be cautious of potential side reactions.

3. I am observing significant side product formation. What are the likely side reactions and how can I prevent them?

A primary side reaction during N-Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation generated in the reaction.[5] Sphingosine has a primary hydroxyl group that is susceptible to this.

  • t-Butylation: The tert-butyl cation can alkylate the primary hydroxyl group of sphingosine, leading to a t-butyl ether byproduct.

  • Prevention: To minimize this, the addition of a scavenger is highly recommended.[5] Common scavengers include triethylsilane (TES) or thioanisole, which trap the tert-butyl cation.

4. My sphingosine derivative is sensitive to strong acids. Are there milder deprotection methods?

Yes, several milder alternatives to strong acids like TFA and HCl exist:

  • p-Toluenesulfonic Acid (p-TsOH): This solid, biodegradable acid can be a greener alternative to TFA.[6] Mechanochemical deprotection by ball milling the substrate with p-TsOH has been shown to be effective.[7]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[8]

  • Thermolytic Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection without the need for acid.[9]

  • Catalyst-Free in Water: For some substrates, heating in water at reflux temperatures can achieve deprotection, offering a very green alternative.[10]

5. How should I work up the reaction after deprotection with TFA?

After deprotection with TFA, the resulting amine will be protonated as a trifluoroacetate (B77799) salt.

  • Removal of Excess Acid: The TFA and solvent are typically removed under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like dichloromethane or toluene (B28343) several times.[11]

  • Neutralization: To obtain the free amine, a basic work-up is necessary. The residue is dissolved in an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.

  • Extraction and Isolation: The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the deprotected sphingosine derivative. For water-soluble amines, ion-exchange chromatography can be an alternative to extraction.

6. Can the primary hydroxyl group of sphingosine interfere with the deprotection?

Yes, as mentioned, the primary hydroxyl group is nucleophilic and can be alkylated by the tert-butyl cation. While this is a common side reaction, it can be mitigated by the use of scavengers. For syntheses where this is a significant concern, it may be advisable to protect the hydroxyl groups with a suitable protecting group that is stable to the N-Boc deprotection conditions, such as a silyl (B83357) ether (e.g., TBDMS), and deprotect it in a subsequent step.

Quantitative Data on Deprotection Methods

The following table summarizes yields for various N-Boc deprotection methods. Note that direct comparative data for sphingosine derivatives is limited in the literature; therefore, this table includes data for a range of amine substrates to provide a general indication of the efficacy of different methods.

Deprotection MethodSubstrate TypeYield (%)Reference
TFA in DCMN-Boc-L-serine derivative90[3]
p-TsOH (mechanochemical)N-Boc-amino acids~95-99[7]
Oxalyl Chloride in MeOHAromatic & Aliphatic Amines70-90[8]
Refluxing WaterAromatic & Aliphatic Amines85-95[10]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection of Sphingosine using TFA

This protocol is adapted from a reported synthesis of (-)-D-erythro-Sphingosine.[3]

  • Dissolution: Dissolve the N-Boc protected sphingosine derivative (1 equivalent) in dichloromethane (DCM, approximately 0.1 M solution).

  • Acid Addition: To the solution, add an equal volume of trifluoroacetic acid (TFA). For acid-sensitive substrates, consider adding a scavenger like triethylsilane (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate the residue with DCM (2-3 times) to ensure complete removal of residual TFA.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected sphingosine derivative.

Protocol 2: Mild N-Boc Deprotection using p-Toluenesulfonic Acid (Mechanochemical)

This protocol is a general method for mechanochemical deprotection.[7]

  • Mixing: In a ball milling vessel, combine the N-Boc protected sphingosine derivative (1 equivalent) and p-toluenesulfonic acid monohydrate (2 equivalents).

  • Milling: Mill the mixture at room temperature for approximately 10-30 minutes. Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Work-up:

    • Suspend the crude mixture in dichloromethane.

    • The product, as the tosylate salt, will likely precipitate. Collect the solid by filtration.

    • To obtain the free amine, dissolve the tosylate salt in a suitable solvent and perform a basic work-up as described in Protocol 1, step 5.

Visualizations

Experimental Workflow for N-Boc Deprotection

G General Workflow for N-Boc Deprotection of Sphingosine Derivatives cluster_reaction Reaction cluster_workup Work-up cluster_product Isolation start N-Boc Protected Sphingosine Derivative reagents Dissolve in DCM Add Deprotection Reagent (e.g., TFA) start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction concentrate Concentrate in vacuo (Co-evaporate with DCM) reaction->concentrate neutralize Dissolve in EtOAc Wash with aq. NaHCO3 concentrate->neutralize extract Wash with Brine Dry over Na2SO4 neutralize->extract isolate Filter and Concentrate extract->isolate product Deprotected Sphingosine Derivative isolate->product

Caption: Workflow for N-Boc deprotection.

Sphingolipid Signaling Pathways

G Key Sphingolipid Signaling Pathways cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_signaling Signaling Cascades cluster_degradation Degradation sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingosine->ceramide Ceramide Synthase (Salvage Pathway) [6] s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SphK1/2) s1pr S1P Receptors (S1PR1-5) [3] s1p->s1pr Extracellular Signaling degradation Degradation Products (Ethanolamine Phosphate, Hexadecenal) [27] s1p->degradation S1P Lyase cell_effects Cell Survival Cell Migration Immune Cell Trafficking [4, 5] s1pr->cell_effects

References

N-Boc-erythro-sphingosine stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-erythro-sphingosine. This resource is designed to provide researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemically modified form of erythro-sphingosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. Sphingosine (B13886) is a fundamental component of sphingolipids, which are crucial lipids in cell membranes involved in signal transduction and other cellular processes.[1] The Boc group is a common protecting group in organic synthesis that prevents the amino group from reacting during other chemical modifications.[2][3]

Q2: How should I store this compound?

Proper storage is critical to maintain the integrity of the compound.

  • As a Solid: Saturated lipids are generally stable as powders.[4][5] However, since sphingosine contains a double bond, it is susceptible to oxidation.[4][6] It is recommended to store solid this compound in a tightly sealed glass container at -20°C or lower.[4][7] Before opening, allow the container to warm to room temperature to prevent condensation, as moisture can promote hydrolysis.[4][5]

  • In Solution: For long-term storage, it is best to dissolve this compound in a suitable organic solvent.[4][5] Solutions should be stored in glass vials with Teflon-lined caps (B75204) at -20°C.[4][7] To prevent oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen.[4][7] Avoid using plastic containers for storage in organic solvents, as plasticizers can leach into the solution.[4][7]

Q3: What are the potential degradation pathways for this compound?

There are two primary potential degradation pathways for this molecule:

  • Cleavage of the N-Boc group: The Boc protecting group is sensitive to acidic conditions.[2][8] Exposure to strong acids, and even some mild acids over time, can lead to the removal of the Boc group, yielding free erythro-sphingosine.[2][3] The Boc group is generally stable in basic and nucleophilic conditions.[8][9]

  • Oxidation of the Sphingosine Backbone: The trans double bond in the sphingosine backbone is susceptible to oxidation, especially when exposed to air and light.[4][6] This can lead to the formation of various oxidation byproducts, compromising the purity and activity of the compound.

Q4: How can I check the purity and stability of my this compound sample?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly effective method for assessing the purity and detecting degradation products of sphingolipids.[10][11] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity.[12]

Troubleshooting Guide

Q: I suspect my this compound sample has degraded. What are the likely causes?

A: Degradation is most often due to improper storage or handling. Consider the following possibilities:

  • Acidic Contamination: If your solvent or other reagents contain acidic impurities, this could have caused the deprotection of the N-Boc group.[2][8]

  • Oxidation: If the sample was repeatedly exposed to air, not stored under an inert atmosphere, or exposed to light, the double bond in the sphingosine chain may have oxidized.[4][6]

  • Hydrolysis: Storing the compound in an aqueous solution for an extended period can lead to hydrolysis.[6]

Q: My experimental results are inconsistent. Could the stability of this compound in my experimental solvent be the issue?

A: Yes, the stability in the solvent used for your experiments is crucial. If your experiments are conducted over a long period, the compound may degrade in the experimental medium. It is recommended to prepare fresh solutions for each experiment. If your medium is acidic, consider the possibility of Boc group cleavage. You can assess stability in your specific solvent by incubating the compound for the duration of your experiment and then analyzing it by HPLC or LC-MS/MS to check for degradation products.

Q: I see an unexpected peak in my HPLC or LC-MS analysis. What could it be?

A: An unexpected peak could be a degradation product or an impurity.

  • A peak corresponding to the mass of erythro-sphingosine would indicate the loss of the N-Boc group.

  • Peaks with added oxygen atoms (e.g., M+16, M+32) could indicate oxidation products of the sphingosine backbone.

  • If you stored your compound in a plastic container with an organic solvent, the peak could be a leached plasticizer .[4][7]

Data Presentation

Table 1: Qualitative Stability of this compound in Different Solvents and Conditions
Solvent/ConditionStability of N-Boc GroupStability of Sphingosine BackboneGeneral Recommendation
Aprotic Solvents (e.g., DMSO, DMF) Generally StableModerate (Risk of oxidation)Suitable for short-term storage and experimental use. Prepare fresh solutions.
Protic Solvents (e.g., Ethanol, Methanol) Generally StableModerate (Risk of oxidation)Suitable for short-term storage and experimental use. Store at low temperatures.
Aqueous Buffers (Neutral pH) Generally StableLow (Risk of hydrolysis and oxidation)Not recommended for long-term storage. Use freshly prepared solutions for experiments.
Acidic Conditions (e.g., TFA, strong HCl) Unstable (Cleavage occurs)[2][8]ModerateAvoid. The Boc group will be removed.
Basic Conditions (e.g., TEA, NaOH) Stable[8][9]ModerateGenerally compatible, but monitor for other potential reactions.
Exposure to Air/Oxygen StableUnstable (Prone to oxidation)[4][6]Minimize exposure. Store under an inert atmosphere (e.g., Argon, Nitrogen).
Exposure to Light StableLow (Can promote oxidation)Protect from light by using amber vials or storing in the dark.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, Ethanol)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested.

  • Sample Incubation:

    • Aliquot the stock solution into several autosampler vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from the incubation conditions.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis:

    • Inject the sample from each time point onto the HPLC system.

    • Run a suitable gradient method to separate the parent compound from potential degradation products.[13][14]

    • Monitor the elution profile using a UV detector (e.g., at ~210 nm) or an MS detector.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the peak area against time to determine the rate of degradation.

    • Identify any new peaks that appear over time. If using an MS detector, analyze the mass-to-charge ratio of these new peaks to identify potential degradation products like erythro-sphingosine.

Visualizations

Sphingolipid Signaling Pathway

Caption: Simplified sphingolipid signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_loop Time-Point Analysis start Start prep_stock Prepare Stock Solution in Test Solvent start->prep_stock aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate under Test Conditions aliquot->incubate sample Take Sample at Time Point (t) incubate->sample t = 0, 2, 4... hrs analyze Analyze by HPLC/LC-MS sample->analyze data_analysis Analyze Data (Peak Area vs. Time) analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Large-Scale Synthesis of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Boc-erythro-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for the large-scale synthesis of this compound?

A1: The most common and economical starting material is L-serine. This is because it is an inexpensive chiral precursor that already contains the desired stereochemistry at the C-2 position of the sphingosine (B13886) backbone.[1][2]

Q2: What are the critical steps in the synthesis of this compound from L-serine that determine the final yield and purity?

A2: The critical steps that require careful optimization and control are:

  • Formation of the key intermediate: This is often a protected serine aldehyde, such as N-Boc-L-serinal acetonide (Garner's aldehyde), or a phosphonate (B1237965) derivative for subsequent olefination.[2][3][4] Preventing racemization at the α-carbon is crucial during the synthesis and handling of these intermediates.[2][5][6][7]

  • Carbon-carbon bond formation: The introduction of the long alkyl chain, commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction, is a key step. Achieving high E-selectivity and good yields is essential.[8][9][10]

  • Diastereoselective reduction: The reduction of the resulting α,β-unsaturated ketone is the most critical step for establishing the correct erythro stereochemistry at the C-3 position. The choice of reducing agent and reaction conditions directly impacts the diastereomeric excess (de).[8][11]

Q3: How stable is the N-Boc protecting group during the synthesis?

A3: The N-Boc group is generally stable under neutral and basic conditions, making it suitable for multi-step syntheses that involve basic reagents, such as the HWE reaction.[][13] However, it is sensitive to acidic conditions and can be cleaved. Care must be taken during acidic workups or purification steps.[][13][14] Thermal deprotection is also possible at high temperatures, so prolonged heating should be avoided unless deprotection is intended.[14]

Q4: What are the common methods for purifying this compound on a large scale?

A4: Large-scale purification is typically achieved through column chromatography on silica (B1680970) gel.[15][16][17] The choice of eluent system is critical for good separation from side products and diastereomers. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used.[15][16] In some chemoenzymatic approaches, the lipid tail can be used as a hydrophobic tag for easier purification via reversed-phase cartridges.[5]

Troubleshooting Guides

Problem 1: Low Yield or Racemization during Garner's Aldehyde Synthesis

Q: I am experiencing low yields and/or racemization during the synthesis of N-Boc-L-serinal acetonide (Garner's aldehyde). What are the possible causes and solutions?

A: This is a common issue. Here are some potential causes and troubleshooting steps:

  • Cause: Epimerization of the α-chiral center. The α-proton of the aldehyde is acidic and can be removed by base, leading to racemization via a planar enolate intermediate.[6][18] Wittig-type reactions, which often use basic conditions, can lead to significant loss of enantiomeric purity.[5]

  • Solution:

    • Mild Reaction Conditions: Use non-basic methods for oxidation of the corresponding alcohol to the aldehyde, such as Swern oxidation or using reagents like IBX or TEMPO.[19]

    • Temperature Control: Maintain low temperatures (e.g., -78 °C) during the reduction of the parent ester (e.g., with DIBAL-H) to the aldehyde to minimize side reactions and epimerization.[2][19]

    • Avoid Strong Bases: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

  • Cause: Over-reduction of the ester to the corresponding alcohol when using reducing agents like DIBAL-H.[2][19]

  • Solution:

    • Precise Stoichiometry: Use a precise amount of the reducing agent (typically 1.0-1.2 equivalents).

    • Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C) and monitor the reaction closely by TLC.

    • Alternative Two-Step Procedure: An alternative is to fully reduce the ester to the alcohol with a milder reducing agent (e.g., NaBH₄/LiCl), followed by a controlled oxidation to the aldehyde. This can sometimes provide higher yields and enantiopurity.[19]

  • Cause: Difficult work-up, especially with DIBAL-H on a large scale, leading to product loss. The formation of gelatinous aluminum salts can make extraction challenging.[2][19]

  • Solution:

    • Careful Quenching: Follow a well-established quenching procedure at low temperatures, for example, by the sequential addition of methanol (B129727), water, and an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring to break up the aluminum salts.

Problem 2: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction

Q: My HWE reaction to form the α,β-unsaturated ketone is giving a low yield. How can I improve this?

A: Low yields in the HWE reaction can be attributed to several factors:

  • Cause: Incomplete deprotonation of the phosphonate ester.

  • Solution:

    • Choice of Base: Use a sufficiently strong, non-nucleophilic base. Common choices include sodium hydride (NaH), lithium hexamethyldisilazide (LHMDS), or potassium carbonate (K₂CO₃) with a phase-transfer catalyst.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water will quench the carbanion. Dry all solvents and glassware thoroughly.

  • Cause: The aldehyde is unstable or prone to side reactions under the reaction conditions.

  • Solution:

    • Reverse Addition: Add the aldehyde solution slowly to the pre-formed phosphonate ylide at a low temperature to minimize side reactions of the aldehyde.

    • Freshly Prepared Aldehyde: Use freshly prepared and purified Garner's aldehyde, as it can degrade upon storage.[7]

  • Cause: Poor reactivity of the phosphonate ylide.

  • Solution:

    • Additives: The addition of lithium salts, such as LiCl, can sometimes improve the reactivity and selectivity of the HWE reaction.

Problem 3: Poor Diastereoselectivity in the Ketone Reduction Step

Q: The reduction of the α,β-unsaturated ketone is resulting in a low diastereomeric excess (de) of the desired erythro isomer. How can I improve the stereoselectivity?

A: This is a critical step, and the choice of reducing agent and conditions is paramount.

  • Cause: Use of a non-stereoselective reducing agent.

  • Solution:

    • Bulky Reducing Agents: Employ sterically hindered hydride reagents that favor attack from a specific face of the ketone, leading to the desired erythro isomer. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is reported to give high diastereoselectivity (up to 99% de).[1][11] Other options include zinc borohydride (B1222165) (Zn(BH₄)₂) which can also provide good selectivity.[20]

    • Chelation Control: The stereochemical outcome can often be rationalized by the Felkin-Anh model, where the large N-Boc group directs the incoming hydride.

  • Cause: Unfavorable reaction conditions.

  • Solution:

    • Low Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to enhance the kinetic control and improve diastereoselectivity.

    • Solvent Effects: The choice of solvent can influence the selectivity. Ethanol (B145695) is often used for reductions with LiAl(O-t-Bu)₃H.[21]

Data Presentation

Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of N-Boc-3-keto-sphingosine Intermediate

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (erythro:threo)Yield (%)Reference
LiAl(O-t-Bu)₃HEthanol-78up to 99:195[1][11][21]
Zn(BH₄)₂Et₂O/THF0High (exact ratio not specified)Good[20]
NaBH₄Methanol0Moderate to low selectivityHigh[22]
LiAlH₄THF-78Moderate selectivityHigh[22]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serinal acetonide (Garner's aldehyde)

This protocol is a modified procedure based on literature reports.[2][19]

  • Esterification of L-serine: Cool a suspension of L-serine in methanol to 0 °C. Slowly add acetyl chloride and then reflux the mixture. After completion, concentrate the mixture to obtain serine methyl ester hydrochloride.

  • N-Boc Protection: Dissolve the serine methyl ester hydrochloride in dichloromethane, cool to 0 °C, and add triethylamine (B128534) followed by di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Allow the reaction to warm to room temperature and stir until completion. Purify the N-Boc-serine methyl ester.

  • Acetonide Formation: Dissolve the N-Boc-serine methyl ester in 2,2-dimethoxypropane (B42991) and add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂). Stir at room temperature until the reaction is complete. Purify the resulting N-Boc-serine methyl ester acetonide by distillation.

  • Reduction to Aldehyde: Dissolve the protected ester in anhydrous toluene (B28343) and cool to -78 °C under an inert atmosphere. Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) (1.1 equivalents) in toluene, maintaining the temperature below -75 °C. Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C by the slow addition of methanol, followed by water and an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by high vacuum distillation to yield Garner's aldehyde as a white solid.

Protocol 2: Large-Scale Synthesis of N-Boc-D-erythro-sphingosine

This protocol is based on a scalable synthesis route.[1][11][21]

  • Preparation of the Phosphonate: Synthesize the dimethyl (2-oxo-heptadecyl)phosphonate from the corresponding long-chain fatty acid.

  • Horner-Wadsworth-Emmons Reaction: Under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C. Slowly add the phosphonate from step 1. Stir until hydrogen evolution ceases. Cool the mixture to -75 °C and add a solution of N-Boc-L-serinal acetonide (Garner's aldehyde) in THF. Stir at this temperature for several hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. Purify the resulting α,β-unsaturated ketone by column chromatography.

  • Diastereoselective Reduction: Dissolve the enone from the previous step in ethanol and cool to -78 °C. Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in ethanol dropwise. Stir at -78 °C for a few hours. Monitor the reaction by TLC. Quench the reaction with water and allow it to warm to room temperature. Filter the mixture and concentrate the filtrate. Extract the product with an organic solvent, dry, and concentrate.

  • Deprotection and Final Product: The resulting product is the N-Boc protected erythro-sphingosine with the acetonide group still attached. If the final product requires the free diol, the acetonide can be removed under mild acidic conditions (e.g., acetic acid in THF/water). Purify the final this compound by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or crystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_coupling Chain Elongation cluster_reduction Stereocontrol cluster_final Final Product L-Serine L-Serine N-Boc-L-Serinal Acetonide N-Boc-L-Serinal Acetonide (Garner's Aldehyde) L-Serine->N-Boc-L-Serinal Acetonide Protection & Reduction HWE Reaction Horner-Wadsworth-Emmons Reaction N-Boc-L-Serinal Acetonide->HWE Reaction Unsaturated Ketone α,β-Unsaturated Ketone HWE Reaction->Unsaturated Ketone Diastereoselective Reduction Diastereoselective Reduction Unsaturated Ketone->Diastereoselective Reduction This compound This compound Diastereoselective Reduction->this compound troubleshooting_diastereoselectivity Start Start Low_de Low Diastereomeric Excess (de) in Ketone Reduction Start->Low_de Check_Reducing_Agent Is a stereoselective reducing agent being used? (e.g., LiAl(OtBu)3H) Low_de->Check_Reducing_Agent Use_Bulky_Agent Switch to a bulky, stereoselective reducing agent. Check_Reducing_Agent->Use_Bulky_Agent No Check_Temp Is the reaction run at low temperature? (e.g., -78 °C) Check_Reducing_Agent->Check_Temp Yes Use_Bulky_Agent->Check_Temp Lower_Temp Lower the reaction temperature to enhance kinetic control. Check_Temp->Lower_Temp No Check_Solvent Is the appropriate solvent being used? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Optimize_Solvent Optimize the solvent system. (e.g., use ethanol for LiAl(OtBu)3H) Check_Solvent->Optimize_Solvent No Success High Diastereoselectivity Achieved Check_Solvent->Success Yes Optimize_Solvent->Success

References

Technical Support Center: N-Boc-erythro-sphingosine Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-erythro-sphingosine. Our aim is to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most prevalent method for purifying this compound is flash column chromatography using silica (B1680970) gel.[1][2] Recrystallization can also be a viable technique, particularly for obtaining a highly pure, crystalline solid.[3] The choice of method depends on the scale of the synthesis and the nature of the impurities.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1][4] You can visualize the spots using UV illumination (if the compound or impurities are UV active) or by staining with reagents like potassium permanganate (B83412) (KMnO4), ninhydrin, or Seebach solution followed by heating.[1]

Q3: What are the expected physicochemical properties of pure this compound?

A3: Pure this compound is typically a white solid.[5] It has a melting point in the range of 59-60°C.[6] Its solubility is generally good in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758), and it is slightly soluble in ethyl acetate (B1210297) and methane.[6]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[5]

Troubleshooting Guides

Problem 1: Oily or Waxy Product After Synthesis

Cause: The crude product may contain residual solvents, low-molecular-weight impurities, or diastereomers that inhibit crystallization.

Solution:

  • Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious to avoid degradation.

  • Flash Column Chromatography: This is the most effective way to remove a wide range of impurities. A step-by-step protocol is provided below.

  • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane (B92381) or pentane. This can sometimes induce crystallization or solidify the product by washing away oily impurities.

Problem 2: Multiple Spots on TLC After Initial Purification

Cause: This indicates the presence of impurities. These could be unreacted starting materials, byproducts, or stereoisomers (e.g., the threo diastereomer).[7]

Solution:

  • Optimize Chromatography:

    • Solvent System: Carefully select the eluent system for your flash column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides better separation. A common starting point is a hexane/ethyl acetate mixture.[2]

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Column Packing: A well-packed column is crucial for good separation.

  • Consider Recrystallization: If chromatography does not provide baseline separation, recrystallization from a suitable solvent system can be effective for removing closely related impurities. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Analytical Characterization: Use techniques like NMR or HPLC to identify the nature of the impurities, which can provide clues for a more targeted purification strategy.[8]

Problem 3: Low Yield After Purification

Cause: Low yields can result from incomplete reactions, product degradation during workup or purification, or physical loss of material.

Solution:

  • Reaction Monitoring: Ensure the initial reaction has gone to completion using TLC before starting the workup.

  • pH Control: During aqueous workup, maintain appropriate pH to prevent hydrolysis of the Boc protecting group (avoid strong acids). The t-butyl group can be deprotected under mild acidic conditions.[9]

  • Careful Handling: Be meticulous during extractions and transfers to minimize physical loss. When running a column, ensure all the product is eluted. Monitor the column fractions carefully by TLC.

  • Column Deactivation: If you suspect your compound is degrading on silica gel, you can try deactivating the silica gel by pre-treating it with a small amount of a weak base like triethylamine (B128534) mixed in the eluent.

Data Presentation

Purification MethodTypical Eluent System(s)Expected PurityTypical Yield RangeReference(s)
Flash Column ChromatographyHexane/Ethyl Acetate, n-Pentane>95%49-81%[1][2]
RecrystallizationVaries (solvent screen required)>98%Dependent on purity[3]

Note: Yields are highly dependent on the success of the preceding synthetic steps.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) slurried in the initial, non-polar eluent (e.g., 100% hexane).

  • Loading: Carefully load the dried sample onto the top of the packed silica gel bed.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane) and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen eluent system (e.g., hexane/ethyl acetate 7:3). Allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm).

    • Staining: Dip the plate in a potassium permanganate (KMnO4) solution and gently heat it with a heat gun. The product and impurities will appear as yellow/brown spots on a purple background.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound TLC_Analysis1 TLC Analysis of Crude Crude_Product->TLC_Analysis1 Sample Column_Chromatography Flash Column Chromatography TLC_Analysis1->Column_Chromatography Proceed TLC_Analysis2 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis2 Collect Fractions Combine_Fractions Combine Pure Fractions TLC_Analysis2->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Post-Purification Issue? OilyProduct Product is Oily/Waxy Start->OilyProduct MultipleSpots Multiple Spots on TLC Start->MultipleSpots LowYield Low Yield Start->LowYield SolventRemoval Remove Residual Solvents OilyProduct->SolventRemoval Yes OptimizeColumn Optimize Chromatography (Gradient/Solvent) MultipleSpots->OptimizeColumn Yes CheckReaction Verify Reaction Completion LowYield->CheckReaction Yes Triturate Triturate with Non-Polar Solvent SolventRemoval->Triturate ReColumn Re-run Column Chromatography Triturate->ReColumn Recrystallize Attempt Recrystallization OptimizeColumn->Recrystallize CheckWorkup Review Workup Procedure (pH) CheckReaction->CheckWorkup

References

Minimizing racemization during N-Boc-erythro-sphingosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of N-Boc-erythro-sphingosine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to poor stereoselectivity and racemization, providing actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low erythro:threo diastereomeric ratio in the addition of a long-chain nucleophile to an N-Boc-serinal derivative (e.g., Garner's aldehyde). 1. Inappropriate choice of organometallic reagent and solvent: Different organometallic reagents and solvents can favor different stereochemical outcomes (Felkin-Anh vs. chelation control).1a. For erythro (anti) selectivity: Utilize non-chelating conditions. Employ organozirconocene chlorides in the presence of ZnBr₂ in THF. This has been shown to produce high anti/syn ratios (e.g., 12–20:1).[1] 1b. For threo (syn) selectivity (if desired): Use chelating conditions. For instance, reacting the aldehyde with 1-alkenyl-ethyl-zinc in CH₂Cl₂ can predominantly yield the syn isomer (anti/syn = 1:12–15).[1]
2. Reaction temperature is not optimal: Temperature can significantly influence the transition state equilibrium and thus the diastereoselectivity.2. Conduct the reaction at low temperatures (e.g., -78 °C) to enhance selectivity. The erythro-isomer can be favored by the addition of lithium pentadecyne at -78 °C.[1]
Epimerization of the α-carbon of the N-Boc-serinal derivative before the C-C bond-forming step. 1. Prolonged exposure to basic or harsh reaction conditions: The α-proton of the aldehyde is susceptible to abstraction under basic conditions, leading to racemization.1. Minimize reaction times and use mild bases where necessary. N-Boc-L-serinal acetonides are generally considered configurationally stable even under basic conditions like Wittig olefination or Grignard reactions, but prolonged exposure should be avoided.[2]
2. Instability of the aldehyde: The aldehyde may be prone to decomposition or side reactions over time.2. Use freshly prepared or purified N-Boc-serinal derivative for the reaction.
Poor diastereoselectivity in the reduction of the N-Boc-3-ketosphingosine intermediate. 1. Inappropriate reducing agent and conditions: The choice of reducing agent and solvent system is critical for achieving high diastereoselectivity in the reduction of the α-amino ketone.1a. For erythro (anti) selectivity: Employ reducing agents that favor chelation control. Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) in ethanol (B145695) at -78 °C has been shown to give high anti/syn ratios (>95:5).[3][4] 1b. For threo (syn) selectivity (if desired): Use bulky reducing agents under non-chelating conditions. NB-Enantride in THF at -78 °C can provide high syn selectivity (5:95 anti/syn).[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in the synthesis of this compound?

A1: Racemization, specifically the loss of stereochemical integrity at the C2 position, most commonly occurs at the stage of the N-Boc-protected α-amino aldehyde (e.g., N-Boc-L-serinal or Garner's aldehyde). The α-proton is acidic and can be abstracted under basic conditions, leading to epimerization. While N-Boc-L-serinal acetonides are noted for their configurational stability, prolonged exposure to harsh bases or elevated temperatures can increase the risk of racemization.[2]

Q2: How can I control the stereochemistry to favor the desired erythro isomer during the addition of the long-chain alkyl group?

A2: To favor the erythro (often referred to as anti in the context of addition to chiral aldehydes) isomer, you should employ reaction conditions that follow the Felkin-Anh model (non-chelation control). This is typically achieved by using non-chelating organometallic reagents and solvents. For example, the use of organozirconocene reagents in the presence of a Lewis acid like ZnBr₂ in THF has been reported to give high erythro selectivity.[1]

Q3: What are the best conditions for the diastereoselective reduction of the intermediate N-Boc-3-ketosphingosine to obtain the erythro alcohol?

A3: The reduction of the N-Boc-3-ketosphingosine to the desired erythro (anti) amino alcohol is best achieved under chelation-controlled conditions. The Boc protecting group and the ketone can coordinate with a metal hydride, directing the hydride attack from a specific face. A highly effective method is the use of lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) in a protic solvent like ethanol at low temperatures (-78 °C), which has been reported to yield anti/syn ratios greater than 95:5.[3][4]

Q4: Can the choice of protecting group on the serine-derived starting material influence the stereochemical outcome?

A4: Yes, the protecting group on both the nitrogen and the hydroxyl group of the serine-derived aldehyde can significantly influence the diastereoselectivity of the nucleophilic addition. The Boc group on the nitrogen is common and participates in chelation control during the reduction of the subsequent ketone. The protection of the hydroxyl group (e.g., as an acetonide in Garner's aldehyde) sterically influences the approach of the nucleophile.

Q5: How can I quantitatively assess the diastereomeric ratio of my product?

A5: The diastereomeric ratio of your product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral column is a common and accurate method. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used to distinguish between diastereomers by observing differences in chemical shifts and coupling constants of specific protons. For a more detailed analysis, conversion of the diastereomers into Mosher's esters can be performed to facilitate their distinction by NMR.

Quantitative Data on Diastereoselective Reactions

Table 1: Diastereoselectivity of Nucleophilic Addition to Garner's Aldehyde Derivatives

Nucleophile/Reagent SystemSolventTemperature (°C)Diastereomeric Ratio (erythro:threo)Reference
1-Alkenyl-zirconocene chloride / ZnBr₂THFNot specified12–20:1[1]
Lithium pentadecyne / HMPTTHF-78>19:1 (95% ds)[1]
1-Alkenyl-ethyl-zincCH₂Cl₂Not specified1:12–15[1]

Table 2: Diastereoselective Reduction of N-Boc-Protected α-Amino Ketones

Ketone SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Reference
N-Boc-δ-amino-α,β-unsaturated-γ-keto esterLiAlH(O-t-Bu)₃EtOH-78>95:5[3][4]
N-Boc-δ-amino-α,β-unsaturated-γ-keto esterNB-EnantrideTHF-785:95[3]
N-Boc-3-keto-sphinganineLiAl(Ot-Bu)₃HEtOH-7876:24[5]

Key Experimental Protocols

Protocol 1: Diastereoselective Addition of an Alkynyl Group to Garner's Aldehyde for Erythro Selectivity
  • Preparation of the Alkynyl Lithium Reagent: To a solution of 1-pentyne (B49018) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at this temperature for 30 minutes.

  • Addition to Garner's Aldehyde: To the freshly prepared lithium pentadecyne solution, add a solution of N-Boc-L-serinal acetonide (Garner's aldehyde) in anhydrous THF dropwise at -78 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the erythro-alkynol.

Protocol 2: Diastereoselective Reduction of N-Boc-3-ketosphingosine for Erythro Selectivity
  • Reaction Setup: Dissolve the N-Boc-3-ketosphingosine intermediate in absolute ethanol and cool the solution to -78 °C in a dry ice/acetone bath under an argon atmosphere.

  • Addition of Reducing Agent: To the cooled solution, add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise.

  • Reaction Monitoring and Quenching: Stir the reaction at -78 °C and monitor its progress by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting diastereomeric alcohols by column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for this compound Synthesis start N-Boc-L-Serine aldehyde N-Boc-L-Serinal Derivative (e.g., Garner's Aldehyde) start->aldehyde Reduction/Oxidation addition Diastereoselective Addition of Long-Chain Nucleophile aldehyde->addition ketone N-Boc-3-ketosphingosine Intermediate addition->ketone reduction Diastereoselective Reduction ketone->reduction product This compound reduction->product

Caption: Synthetic pathway for this compound.

stereocontrol_logic Stereochemical Control Points in Sphingosine Synthesis cluster_addition C-C Bond Formation cluster_reduction Ketone Reduction aldehyde Chiral Aldehyde felkin Felkin-Anh Control (Non-chelating) aldehyde->felkin cram Cram Chelation Control (Chelating) aldehyde->cram erythro_add erythro Isomer felkin->erythro_add threo_add threo Isomer cram->threo_add ketone α-Amino Ketone chelation_red Chelation Control ketone->chelation_red non_chelation_red Non-Chelation Control (Felkin-Anh) ketone->non_chelation_red erythro_red erythro Isomer chelation_red->erythro_red threo_red threo Isomer non_chelation_red->threo_red

Caption: Logic diagram for achieving desired stereoisomers.

References

Overcoming steric hindrance in reactions with N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving N-Boc-erythro-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing reactions with this compound?

The main challenge is the significant steric hindrance posed by the bulky tert-butyloxycarbonyl (Boc) protecting group on the C2-amino group, as well as the inherent steric bulk of the sphingosine (B13886) backbone itself. This hindrance can impede the approach of reagents to the reactive sites, primarily the C1 and C3 hydroxyl groups, leading to lower reaction yields and slower reaction rates.

Q2: How does the Boc group affect the reactivity of the hydroxyl groups?

The Boc group, being large and conformationally flexible, can shield the neighboring C1 and C3 hydroxyl groups, making them less accessible to incoming reagents. This is particularly problematic with bulky reagents commonly used in acylation, glycosylation, and phosphorylation reactions.

Q3: Are there any common side reactions to be aware of when working with this compound?

Yes, common side reactions include:

  • Incomplete reactions: Due to steric hindrance, reactions may not go to completion, leaving a significant amount of starting material.

  • Acyl migration: In acylation reactions, there is a possibility of acyl migration between the C1 and C3 hydroxyl groups, especially under basic or acidic conditions.

  • Formation of byproducts: With certain coupling agents in acylation, byproducts like N-acylurea (with carbodiimides) can form.[1]

  • Anomeric mixtures: In glycosylation, achieving high stereoselectivity can be challenging, often resulting in a mixture of α and β anomers.

  • Over-phosphorylation: In phosphorylation, reaction at both the C1 and C3 hydroxyls can occur if not properly controlled.

Troubleshooting Guides

Acylation Reactions (e.g., Ceramide Synthesis)

Problem: Low yield of the desired N-acyl-sphingosine (ceramide).

Potential Cause Troubleshooting Strategy
Steric Hindrance from Boc Group and Acyl Chain 1. Choice of Coupling Agent: Use more potent coupling agents designed for sterically hindered couplings, such as HATU, HBTU, or PyBOP. These reagents are generally more efficient than standard carbodiimides like DCC or EDC. 2. Activation Method: Consider converting the fatty acid to a more reactive species, such as an acyl fluoride, which can be less sterically demanding.[2] 3. Reaction Conditions: Optimize reaction temperature and time. Modest increases in temperature may improve yields, but monitor for side reactions.
Inefficient Activation of Carboxylic Acid 1. Pre-activation: Allow the carboxylic acid to react with the coupling agent and a base (e.g., DIPEA or NMM) for a short period before adding the this compound. 2. Stoichiometry: Ensure the correct stoichiometry of the coupling agent and base is used.
Poor Solubility of Reactants 1. Solvent Choice: Use a solvent in which all reactants are fully soluble. Common choices include DMF, NMP, or DCM.
Presence of Moisture 1. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation of the coupling reagent.

Problem: Presence of multiple spots on TLC or peaks in HPLC, indicating side products.

Potential Cause Troubleshooting Strategy
Epimerization 1. Racemization Suppressant: Add a racemization suppressant such as HOBt or HOAt to the reaction mixture. 2. Temperature Control: Lower the reaction temperature to minimize epimerization.
N-acylurea Formation (with carbodiimides) 1. Alternative Coupling Agents: Switch to a phosphonium (B103445) (e.g., PyBOP) or uronium (e.g., HATU, HBTU) salt-based coupling reagent.
Glycosylation Reactions

Problem: Low yield of the desired glycosphingolipid.

Potential Cause Troubleshooting Strategy
Steric Hindrance at the C1 Hydroxyl Group 1. Choice of Glycosyl Donor: Use highly reactive glycosyl donors such as trichloroacetimidates or glycosyl fluorides. Glycosyl trichloroacetimidates are popular for glycosylating sphingosine derivatives.[3] 2. Promoter System: Employ powerful promoter systems like TMSOTf or BF3·OEt2 to activate the glycosyl donor effectively.[3] 3. Bulky Glycosyl Donors: When using bulky glycosyl donors, consider using more reactive acceptors or optimizing the reaction conditions (e.g., higher temperature, longer reaction time) carefully.
Low Reactivity of the Sphingosine Acceptor 1. Protecting Group Strategy: While the Boc group is the issue, consider if other protecting groups on the sphingosine backbone might be influencing reactivity. For example, an azido (B1232118) group at C2 has been shown to be a good acceptor for glycosylation.[4]

Problem: Poor stereoselectivity (formation of anomeric mixtures).

Potential Cause Troubleshooting Strategy
Lack of Neighboring Group Participation 1. Participating Protecting Group: If possible, use a glycosyl donor with a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the sugar to favor the formation of the 1,2-trans glycosidic linkage (β-glycoside for glucose and galactose).
Reaction Conditions 1. Solvent Effects: The choice of solvent can influence stereoselectivity. Ethereal solvents can sometimes favor the formation of α-glycosides due to the anomeric effect.[3] 2. Temperature: Lowering the reaction temperature can often improve stereoselectivity.
Nature of the Glycosyl Donor and Acceptor 1. Donor-Acceptor Matching: The combination of a specific glycosyl donor and acceptor can influence the stereochemical outcome. It may be necessary to screen different donors to achieve the desired selectivity.
Phosphorylation Reactions

Problem: Low yield of the desired phosphorylated product.

Potential Cause Troubleshooting Strategy
Steric Hindrance at the Hydroxyl Group 1. Choice of Phosphorylating Agent: Use less sterically demanding phosphorylating agents. While POCl3 is common, other reagents like phosphoramidites followed by oxidation can offer milder conditions and potentially better access to the hindered hydroxyl group.[5] 2. Catalytic Methods: Explore catalytic phosphorylation methods that can operate under milder conditions and may be more tolerant of steric hindrance.[5][6]
Side Reactions 1. Protection of C3 Hydroxyl: To achieve selective phosphorylation at the C1 position, it is often necessary to protect the C3 hydroxyl group first. A silyl (B83357) protecting group (e.g., TBDMS) is a common choice.
Harsh Reaction Conditions 1. Milder Reagents: Avoid harsh reagents that can lead to degradation of the starting material or the product.

Problem: Phosphorylation at both C1 and C3 hydroxyls.

Potential Cause Troubleshooting Strategy
Lack of Selectivity 1. Orthogonal Protecting Groups: Implement a protecting group strategy. Protect the C3 hydroxyl group with a protecting group that can be removed under conditions that do not affect the Boc group or the final phosphate (B84403) group (e.g., a silyl ether).

Experimental Protocols

Key Experiment 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the synthesis of ceramide from this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Fatty acid (e.g., palmitic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

Procedure:

  • Dissolve this compound (1 equivalent) and the fatty acid (1.2 equivalents) in a mixture of anhydrous DCM and a small amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 equivalents) to the solution.

  • Add EDC (1.5 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-Boc-ceramide.

Key Experiment 2: General Procedure for Glycosylation of this compound using a Trichloroacetimidate (B1259523) Donor

This protocol outlines a general method for the glycosylation of the primary hydroxyl group of this compound.

Materials:

  • This compound with C3-OH protected (e.g., as a TBDMS ether)

  • Glycosyl trichloroacetimidate donor (e.g., per-O-acetyl-D-glucopyranosyl trichloroacetimidate)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a solution of the C3-protected this compound (1 equivalent) and the glycosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous DCM under an inert atmosphere, add activated molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of TMSOTf (0.1-0.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected glycosphingolipid.

  • Subsequent deprotection of the sugar and sphingosine protecting groups will yield the final glycosphingolipid.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving derivatives of sphingosine.

Sphingosine_1_Phosphate_Signaling cluster_0 S1P Synthesis and Signaling Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 ATP S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P ADP S1PR S1P Receptors (S1PR1-5) G-protein coupled S1P->S1PR Binds to SPPase S1P Phosphatase S1P->SPPase H2O Downstream Downstream Signaling (e.g., PLC, AKT, ERK, JNK) S1PR->Downstream Activates Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response Leads to SPPase->Sphingosine Pi

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Ceramide_Signaling cluster_1 Ceramide Metabolism and Signaling De_Novo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide De_Novo->Ceramide Multiple Steps Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase SMase->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase CerK Ceramide Kinase (CerK) Ceramide->CerK ATP Apoptosis Apoptosis, Cell Cycle Arrest, Senescence Ceramide->Apoptosis Activates Sphingosine Sphingosine Ceramidase->Sphingosine Sphingosine->Ceramide Acyl-CoA (Salvage Pathway) C1P Ceramide-1-Phosphate (C1P) CerK->C1P ADP

Caption: Ceramide Metabolism and Signaling Pathways.

Experimental_Workflow_Glycosylation Start This compound Protect Protect C3-OH (e.g., TBDMSCl, Imidazole) Start->Protect Protected_Sph C3-Protected N-Boc-sphingosine Protect->Protected_Sph Glycosylation Glycosylation (Glycosyl Donor, Promoter) Protected_Sph->Glycosylation Protected_Glyco Protected Glycosphingolipid Glycosylation->Protected_Glyco Deprotect_Sugar Deprotect Sugar (e.g., NaOMe/MeOH) Protected_Glyco->Deprotect_Sugar Deprotected_Sugar C3-Protected, Sugar-Deprotected Glycosphingolipid Deprotect_Sugar->Deprotected_Sugar Deprotect_Sph Deprotect C3-OH (e.g., TBAF) Deprotected_Sugar->Deprotect_Sph Final_Product Glycosphingolipid Deprotect_Sph->Final_Product

Caption: Workflow for Glycosphingolipid Synthesis.

References

Technical Support Center: Mass Spectrometry of N-Boc-Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of N-Boc-sphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation patterns for N-Boc-sphingolipids in positive ion mode ESI-MS/MS?

A1: N-Boc-sphingolipids typically exhibit a combination of cleavages related to the Boc protecting group and the sphingolipid backbone. The most common fragmentation pathways involve the neutral loss of isobutylene (B52900) (56 Da) from the Boc group via a McLafferty rearrangement, or the loss of the entire Boc group (100 Da). Subsequent fragmentation of the sphingolipid backbone then occurs, often involving dehydration events. For instance, a protonated N-Boc-sphingosine molecule will likely show an initial loss of 56 Da or 100 Da, followed by losses of water from the sphingoid base.

Q2: I am observing a very low abundance or complete absence of the precursor ion for my N-Boc-sphingolipid. What could be the cause?

A2: This is a common issue often attributed to the labile nature of the N-Boc protecting group. In-source fragmentation, where the Boc group is lost in the ionization source before mass analysis, can significantly deplete the precursor ion population. This can be exacerbated by high source temperatures or voltages. To mitigate this, it is recommended to optimize the ion source parameters by systematically reducing the source temperature and capillary voltage.

Q3: Should I use positive or negative ionization mode for the analysis of N-Boc-sphingolipids?

A3: Positive ion mode is generally preferred for the analysis of N-Boc-sphingolipids. The presence of the nitrogen atom in the sphingoid backbone facilitates protonation, leading to the formation of [M+H]⁺ ions. Fragmentation in positive mode provides characteristic losses of the Boc group and informative fragments from the sphingoid backbone. While negative ion mode can be used for some sphingolipids, the fragmentation of N-Boc derivatives in this mode is less characterized and may not provide as much structural information.

Q4: How does the N-Boc group affect the chromatographic retention of sphingolipids?

A4: The N-Boc group increases the hydrophobicity of the sphingolipid molecule. In reversed-phase liquid chromatography (RPLC), this will result in a longer retention time compared to the corresponding non-protected sphingolipid. This increased retention should be considered when developing or adapting chromatographic methods. A shallower gradient or a stronger organic mobile phase may be necessary to ensure timely elution.

Q5: Can I use the same internal standards for N-Boc-sphingolipids as for their unprotected counterparts?

A5: It is not ideal. The ionization efficiency and fragmentation behavior of N-Boc-sphingolipids can differ significantly from their unprotected forms. For accurate quantification, the ideal internal standard is a stable isotope-labeled version of the N-Boc-sphingolipid analyte (e.g., N-Boc-sphingosine-d7). If this is unavailable, a structurally similar N-Boc-sphingolipid with a different chain length that is not present in the sample can be used. Using an unprotected sphingolipid as an internal standard for a Boc-protected analyte can lead to significant quantification errors.

Troubleshooting Guides

Issue 1: Premature Loss of the Boc Group (In-Source Fragmentation)

Symptoms:

  • Low abundance or absence of the expected [M+H]⁺ precursor ion.

  • High abundance of ions corresponding to the unprotected sphingolipid or fragments thereof in the full scan MS spectrum.

  • Poor reproducibility of precursor ion intensity.

Possible Causes and Solutions:

CauseSolution
High Ion Source Temperature Systematically reduce the ion source temperature in increments of 25°C to find the optimal balance between desolvation and minimizing in-source fragmentation.
High Capillary/Nozzle Voltage Decrease the capillary or nozzle voltage to reduce the energy imparted to the ions in the source.
Mobile Phase Composition The presence of strong acids like trifluoroacetic acid (TFA) in the mobile phase can promote the cleavage of the Boc group. If possible, replace TFA with a weaker acid such as formic acid.
Issue 2: Poor Signal Intensity and Sensitivity

Symptoms:

  • Low signal-to-noise ratio for the analyte peak.

  • Difficulty detecting low-concentration samples.

Possible Causes and Solutions:

CauseSolution
Suboptimal Ionization Optimize electrospray ionization (ESI) parameters, including nebulizer gas flow, sheath gas flow, and spray voltage, to achieve a stable and efficient spray.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components. Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Incorrect Mobile Phase pH Ensure the mobile phase pH is acidic (e.g., with 0.1% formic acid) to promote protonation of the N-Boc-sphingolipid in positive ion mode.
Issue 3: Complex and Uninterpretable MS/MS Spectra

Symptoms:

  • MS/MS spectra contain a multitude of fragment ions that do not correspond to expected fragmentation pathways.

  • Difficulty in identifying characteristic product ions for quantification.

Possible Causes and Solutions:

CauseSolution
Inappropriate Collision Energy The collision energy is a critical parameter. If it is too low, fragmentation will be inefficient. If it is too high, excessive fragmentation will occur, leading to a complex spectrum and low abundance of desired product ions. Perform a collision energy optimization experiment for your specific N-Boc-sphingolipid and instrument.
Precursor Ion Impurity The selected precursor ion may not be pure and could contain co-eluting isobaric species. Improve chromatographic resolution to ensure the isolation of the target analyte.
Multiple Adduct Formation In addition to the protonated molecule [M+H]⁺, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may form. These adducts will have different fragmentation patterns. If possible, minimize the presence of alkali metal salts in the sample and mobile phase. Alternatively, select the most abundant and consistent adduct for fragmentation.

Quantitative Data Summary

The following table summarizes the calculated m/z values for the expected precursor and major product ions of N-Boc-sphingosine (d18:1) in positive ion mode ESI-MS/MS.

Ion TypeDescriptionCalculated m/z
Precursor Ion [M+H]⁺ of N-Boc-sphingosine (d18:1)400.34
Fragment Ion 1 [M+H - C₄H₈]⁺ (Loss of isobutylene)344.28
Fragment Ion 2 [M+H - Boc]⁺ (Loss of the Boc group)300.29
Fragment Ion 3 [M+H - C₄H₈ - H₂O]⁺326.27
Fragment Ion 4 [M+H - Boc - H₂O]⁺282.28
Fragment Ion 5 [M+H - Boc - 2H₂O]⁺264.27

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N-Boc-Sphingolipids

This protocol provides a general starting point for the analysis of N-Boc-sphingolipids by reversed-phase LC-MS/MS. Optimization will be required for specific analytes and instrumentation.

1. Sample Preparation (Lipid Extraction)

  • A modified Bligh-Dyer extraction is recommended.

  • To a 100 µL aqueous sample (e.g., cell lysate, plasma), add 375 µL of methanol:chloroform (B151607) (2:1, v/v) containing the internal standard.

  • Vortex thoroughly for 2 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

2. Liquid Chromatography

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-18 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 100 - 150°C

    • Desolvation Temperature: 300 - 400°C

    • Nebulizer Gas: Instrument dependent

    • Sheath/Auxiliary Gas: Instrument dependent

  • MRM Transitions:

    • Monitor the transitions from the precursor ion ([M+H]⁺) to the characteristic product ions (e.g., [M+H - 56]⁺ and/or [M+H - 100]⁺).

    • Optimize collision energy for each transition.

Visualizations

Fragmentation_Pathway NBocSph N-Boc-Sphingosine [M+H]⁺ m/z 400.34 LossIsobutylene Loss of Isobutylene (-56 Da) LossBoc Loss of Boc Group (-100 Da) Fragment1 [M+H - C₄H₈]⁺ m/z 344.28 LossIsobutylene->Fragment1 Fragment2 [M+H - Boc]⁺ m/z 300.29 LossBoc->Fragment2 LossWater1 -H₂O LossWater2 -H₂O Fragment3 [M+H - C₄H₈ - H₂O]⁺ m/z 326.27 LossWater1->Fragment3 Fragment4 [M+H - Boc - H₂O]⁺ m/z 282.28 LossWater2->Fragment4 Loss2Water -2H₂O Fragment5 [M+H - Boc - 2H₂O]⁺ m/z 264.27 Loss2Water->Fragment5

Caption: Fragmentation pathway of N-Boc-sphingosine in positive ESI-MS/MS.

Troubleshooting_Workflow Start Low Precursor Ion Intensity CheckSourceTemp Reduce Source Temperature? Start->CheckSourceTemp CheckVoltage Reduce Capillary Voltage? CheckSourceTemp->CheckVoltage No Improvement ProblemSolved Problem Resolved CheckSourceTemp->ProblemSolved Yes CheckMobilePhase Mobile Phase contains TFA? CheckVoltage->CheckMobilePhase No Improvement CheckVoltage->ProblemSolved Yes OptimizeSource Optimize Other Source Parameters (e.g., Gas Flows) CheckMobilePhase->OptimizeSource No SwitchAcid Replace TFA with Formic Acid CheckMobilePhase->SwitchAcid Yes OptimizeSource->ProblemSolved SwitchAcid->OptimizeSource

Caption: Troubleshooting workflow for low precursor ion intensity of N-Boc-sphingolipids.

Technical Support Center: Optimizing Boc Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize reaction times for the Boc deprotection of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of slow or incomplete Boc deprotection?

Slow or incomplete Boc deprotection can stem from several factors, often related to the reaction conditions or the substrate itself. Insufficient acid concentration or equivalents is a common culprit. For sterically hindered substrates, standard conditions may not be sufficient to achieve complete and timely deprotection.[1][2] Low reaction temperatures can also lead to sluggish reactions. While most Boc deprotections are conducted at room temperature, gentle heating may be necessary for challenging substrates.[2] Additionally, the choice of solvent can impact the reaction rate.[3]

Q2: How can I minimize side reactions during Boc deprotection?

The major side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated upon cleavage of the Boc group.[1] This is particularly problematic for molecules containing sensitive amino acids such as tryptophan, methionine, cysteine, and tyrosine. The most effective way to prevent these side reactions is by adding scavengers to the reaction mixture.[1][2] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation.[1] Common scavengers include triethylsilane (TES), water, anisole, and thioanisole.[1][2]

Q3: What are the recommended starting conditions for Boc deprotection?

For trifluoroacetic acid (TFA)-mediated deprotection, a common starting point is a 25-50% solution of TFA in dichloromethane (B109758) (DCM) at room temperature, with reaction times typically ranging from 30 minutes to 2 hours.[2] When using hydrochloric acid (HCl), a 4M solution in 1,4-dioxane (B91453) is standard.[2] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time for a specific substrate.[1][2]

Q4: When should I consider adjusting the reaction temperature?

Most Boc deprotections proceed efficiently at room temperature.[2] However, if the reaction is sluggish due to factors like steric hindrance, gentle warming (e.g., to 40°C) can increase the reaction rate.[1][2] It is important to be aware that higher temperatures can also accelerate side reactions, so the use of scavengers is highly recommended when heating.[1]

Q5: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?

Yes, for substrates with other acid-sensitive functional groups, milder deprotection methods are available. These include using aqueous phosphoric acid or employing thermal deprotection by heating the substrate in a suitable solvent.[3] Another option is the use of oxalyl chloride in methanol (B129727), which has been shown to be effective for a range of substrates.[4][5]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.[3]

  • The yield of the desired amine is low.[2]

  • NMR of the crude product indicates the presence of both starting material and product.[3]

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Acid Concentration Increase the concentration of the acid. For TFA, a 25-50% solution in DCM is a good starting point. For HCl, 4M in dioxane is standard.[2] The reaction rate has been shown to have a second-order dependence on HCl concentration.[6][7][8][9]
Short Reaction Time Continue to monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[2]
Low Temperature If the reaction is sluggish at room temperature, consider gentle warming to 40°C. Be mindful of potential side reactions.[1][2]
Steric Hindrance For sterically hindered substrates, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[1]
Sub-optimal Solvent The choice of solvent can influence the reaction rate. For TFA deprotection, DCM is standard. For HCl, dioxane or methanol are common. Consider switching solvents if the reaction is sluggish.[3]
Issue 2: Formation of Side Products

Symptoms:

  • Observation of unexpected peaks in HPLC or LC-MS analysis after deprotection.[1]

  • Complex mixture of products observed.

Possible Causes & Solutions:

Possible CauseRecommended Action
Alkylation by t-Butyl Cation The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups.[3] Add a scavenger like triethylsilane (TES), thioanisole, or water to the reaction mixture to trap the t-butyl cation.[3] A common scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
Sensitive Amino Acid Residues Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation.[1] Always include scavengers when working with peptides containing these residues.
Aspartimide Formation In peptide synthesis, the side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen. This can be minimized by conducting the cleavage at lower temperatures (e.g., 5°C or lower).[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Reagent Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the substrate solution.[2] For sensitive substrates, include a scavenger such as 2.5% triethylsilane and 2.5% water.[2]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA. The crude product is often obtained as the TFA salt.[2]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[3] Extract the free amine with an appropriate organic solvent.[3]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]

Visual Guides

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up start Boc-Protected Substrate dissolve Dissolve in Appropriate Solvent (e.g., DCM) start->dissolve add_acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) +/- Scavengers dissolve->add_acid react Stir at RT (or gentle heat) add_acid->react monitor Monitor by TLC / LC-MS react->monitor workup Quench & Work-up monitor->workup Reaction Complete purify Purification workup->purify product Deprotected Product purify->product

Caption: General workflow for Boc deprotection experiments.

Troubleshooting_Logic start Reaction Sluggish or Incomplete? increase_acid Increase Acid Concentration start->increase_acid Yes side_products Side Products Observed? start->side_products No increase_time Increase Reaction Time increase_acid->increase_time increase_temp Increase Temperature (with scavengers) increase_time->increase_temp complete Reaction Complete increase_temp->complete add_scavengers Add Scavengers (e.g., TES, Anisole) side_products->add_scavengers Yes side_products->complete No lower_temp Lower Temperature (for Aspartimide) add_scavengers->lower_temp lower_temp->complete

Caption: Troubleshooting logic for Boc deprotection optimization.

References

Chemoselective Boc deprotection in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the chemoselective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other protecting groups. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

The most common method for Boc deprotection involves treatment with strong acids in anhydrous organic solvents.[1][2] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in 1,4-dioxane (B91453) or ethyl acetate (B1210297) is used.[1][3] The reaction is usually rapid, occurring at room temperature.[1]

Q2: How does the mechanism of acid-catalyzed Boc deprotection work?

The deprotection proceeds via protonation of the carbamate (B1207046) oxygen by a strong acid.[2][4] This is followed by the loss of a stable tert-butyl cation, which can then deprotonate to form isobutene gas.[4][5] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][4][5]

Q3: Is the Boc group stable to basic conditions?

Yes, the Boc group is generally stable to most nucleophiles and bases, which allows for orthogonal protection strategies with base-labile protecting groups like Fmoc.[5][6]

Q4: What are some milder alternatives to TFA or HCl for Boc deprotection?

Several milder reagents can be used for Boc deprotection, which is particularly useful for substrates with other acid-sensitive functional groups. These include:

  • Aqueous phosphoric acid[6]

  • Oxalyl chloride in methanol[3]

  • Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane, which can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[7]

  • Heteropolyacid catalysts[8]

  • Thermal deprotection, which can sometimes be achieved by heating in a suitable solvent.[8][9]

Q5: What is an orthogonal protecting group strategy, and how does Boc fit in?

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by using deprotection conditions that do not affect the other groups.[6] The Boc group is a key component of such strategies due to its acid lability, making it orthogonal to:

  • Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base (e.g., piperidine).[5]

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenation.[2][5]

  • Alloc (Allyloxycarbonyl): Cleaved using palladium catalysis.[5]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Problem: The Boc group is not completely removed, leading to a mixture of starting material and product.

  • Possible Causes & Solutions:

    • Insufficient Acid: The amount of acid may be insufficient, especially if the substrate has basic functionalities that can neutralize the acid. Increase the equivalents of acid or use a stronger acidic solution.

    • Short Reaction Time: While often fast, some sterically hindered or electronically deactivated substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Low Temperature: Standard procedures are typically run at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this increases the risk of side reactions.

    • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis, incomplete deprotection can result from poor swelling of the resin in the deprotection solvent. A study found that 55% TFA in DCM led to higher purity peptides compared to 100% TFA, likely due to better resin swelling and solvent transfer.[10]

Issue 2: Side Reactions and Byproduct Formation

  • Problem: The desired product is obtained in low yield with the formation of unexpected byproducts.

  • Possible Causes & Solutions:

    • Alkylation by tert-butyl Cation: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic residues in the substrate, such as tryptophan, tyrosine, methionine, and cysteine.[7][11] To prevent this, add scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), thioanisole, or thiophenol to the reaction mixture to trap the cation.[6][11]

    • Cleavage of Other Acid-Sensitive Groups: If the substrate contains other acid-labile groups (e.g., tert-butyl esters, silyl (B83357) ethers like TBDMS), they may also be cleaved under the deprotection conditions.[9]

      • Consider using milder or alternative deprotection methods (see Q4 in FAQs).

      • For selective N-Boc deprotection in the presence of a tert-butyl ester, conditions such as concentrated sulfuric acid in t-butyl acetate have been reported.[12]

    • Ester Degradation: If your molecule contains an ester, especially an allylic ester, strong acidic conditions can lead to its degradation.[9] Using anhydrous conditions (e.g., HCl in dry dioxane) might offer better protection for the ester.[9]

Issue 3: Difficulty with Work-up and Product Isolation

  • Problem: Isolating the pure product after deprotection is challenging.

  • Possible Causes & Solutions:

    • Residual Acid: Excess acid can make extraction and purification difficult. After the reaction, the mixture can be concentrated in vacuo to remove the bulk of the acid (if volatile, like TFA).[5] Co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual TFA.[5]

    • Salt Formation: The product amine is typically obtained as a salt (e.g., TFA or HCl salt). To obtain the free amine, a basic workup is necessary. This can involve washing with a mild aqueous base (e.g., NaHCO₃, Na₂CO₃) or using a basic ion-exchange resin.[13]

Chemoselective Boc Deprotection in the Presence of Other Protecting Groups

Summary of Selective Deprotection Conditions
Protecting Group PresentRecommended Boc Deprotection Reagent(s)Key Considerations
Cbz TFA/DCM or HCl/dioxaneCbz is stable to acidic conditions.[2]
Fmoc TFA/DCM or HCl/dioxaneFmoc is stable to acidic conditions.[5]
tert-Butyl ester Conc. H₂SO₄ in tBuOAc; MeSO₃H in tBuOAc:CH₂Cl₂[12]Standard acidic conditions will likely cleave both groups. Careful selection of milder, specific conditions is crucial.[14]
TBDMS/TBDPS (Silyl Ethers) Aqueous phosphoric acid[6]; Acetyl chloride in dry MeOH[15]Silyl ethers have varying acid stability. TBDMS is more acid-labile than TBDPS.[15][16] Conditions must be carefully chosen.
Bn (Benzyl Ether) TFA/DCM or HCl/dioxaneBenzyl (B1604629) ethers are generally stable to acidic conditions used for Boc deprotection.[6]
Ac (Acetyl), Bz (Benzoyl) TFA/DCM or HCl/dioxaneEster groups are generally stable to anhydrous acidic conditions.
Alloc TFA/DCM or HCl/dioxaneAlloc is stable to acidic conditions.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for substrates that do not contain other acid-sensitive groups.

  • Preparation: Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v).[17] For substrates with nucleophilic groups, add a scavenger such as triisopropylsilane (TIS) (1-1.2 equivalents).

  • Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.[5] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • To remove residual TFA, azeotrope the crude oil with toluene (3 x 10 mL).[5]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: Selective Boc Deprotection using Aqueous Phosphoric Acid

This is a milder method suitable for substrates with acid-sensitive groups like TBDMS ethers or benzyl esters.[6]

  • Preparation: Dissolve the N-Boc protected substrate in a suitable solvent (e.g., acetonitrile (B52724) or as a neat oil if liquid).

  • Reaction: Add aqueous phosphoric acid (e.g., 85% solution). The amount and concentration may need to be optimized for the specific substrate.

  • Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the mixture with a base such as solid sodium bicarbonate or a saturated aqueous solution.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate to afford the product.

Diagrams

Boc_Deprotection_Workflow start Start: N-Boc Protected Substrate check_acid_sensitivity Does the substrate have other acid-sensitive groups (e.g., t-Bu ester, TBDMS)? start->check_acid_sensitivity standard_conditions Use Standard Conditions: TFA/DCM or HCl/dioxane check_acid_sensitivity->standard_conditions No mild_conditions Use Mild/Alternative Conditions: Aq. H3PO4, Lewis Acids, Thermal Deprotection check_acid_sensitivity->mild_conditions Yes check_nucleophiles Does the substrate have nucleophilic residues (Trp, Tyr, Met, Cys)? standard_conditions->check_nucleophiles mild_conditions->check_nucleophiles add_scavengers Add Scavengers: TIS, TES, Thioanisole check_nucleophiles->add_scavengers Yes no_scavengers Proceed without Scavengers check_nucleophiles->no_scavengers No run_reaction Run Deprotection Reaction & Monitor (TLC, LC-MS) add_scavengers->run_reaction no_scavengers->run_reaction workup Work-up and Purification run_reaction->workup end End: Deprotected Amine workup->end

Caption: Decision workflow for selecting a Boc deprotection strategy.

Troubleshooting_Guide start_trouble Problem Encountered During Boc Deprotection incomplete_rxn Incomplete Reaction start_trouble->incomplete_rxn side_products Side Products Formed start_trouble->side_products workup_issue Work-up/Isolation Issues start_trouble->workup_issue sol_incomplete1 Increase acid concentration or reaction time incomplete_rxn->sol_incomplete1 sol_incomplete2 Ensure proper resin swelling (for SPPS) incomplete_rxn->sol_incomplete2 sol_side1 Add scavengers (TIS, thioanisole) side_products->sol_side1 sol_side2 Switch to milder conditions to protect other groups side_products->sol_side2 sol_workup1 Perform basic wash (e.g., NaHCO3) or use ion-exchange resin workup_issue->sol_workup1 sol_workup2 Azeotrope with toluene to remove residual TFA workup_issue->sol_workup2

Caption: Troubleshooting common issues in Boc deprotection.

References

Technical Support Center: Synthesis of Sphingosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of sphingosine (B13886) derivatives, with a focus on improving reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of sphingosine derivatives.

Issue 1: Low Yield in the Initial Condensation Step

Question: We are experiencing low yields in the condensation reaction between a long-chain aldehyde and a protected serine derivative. What are the potential causes and solutions?

Answer: The initial C-C bond formation is a critical step, and low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of base and solvent is crucial. Overly strong bases can lead to side reactions, while an inappropriate solvent can hinder the reaction kinetics.

  • Poor Quality of Starting Materials: The aldehyde may have undergone oxidation to the corresponding carboxylic acid, or the protected serine derivative may have degraded.

  • Incomplete Reaction: The reaction may not have reached completion.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Test the aldehyde for the presence of carboxylic acid impurities via titration or IR spectroscopy. If necessary, purify the aldehyde by distillation or chromatography before use.

    • Confirm the purity of the protected serine derivative using NMR or mass spectrometry.

  • Optimize Reaction Conditions:

    • Base Selection: Experiment with milder bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) to minimize side reactions.

    • Solvent System: Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for this reaction. Ensure it is freshly distilled and free of moisture.

    • Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider allowing it to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) or extending the reaction time.

  • Consider Alternative Synthetic Routes: If optimization does not significantly improve the yield, alternative strategies such as the use of a Grignard reagent derived from a long-chain alkenyl bromide with Garner's aldehyde can be explored.[1]

Issue 2: Poor Stereoselectivity in the Reduction of the Ketone

Question: Our reduction of the 3-keto-sphinganine intermediate is resulting in a mixture of diastereomers, leading to low yields of the desired erythro-isomer. How can we improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of the ketone is essential for obtaining the correct stereochemistry of sphingosine. The choice of reducing agent and reaction conditions plays a pivotal role.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • For the erythro Isomer: Use a bulky reducing agent that favors chelation-controlled reduction. Sodium borohydride (B1222165) (NaBH4) in the presence of a chelating metal salt like calcium chloride (CaCl2) or zinc borohydride (Zn(BH4)2) often provides good selectivity for the desired erythro isomer.[1]

    • For the threo Isomer: If the threo isomer is desired, non-chelating conditions with a less hindered reducing agent might be more suitable.

  • Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control and improve diastereoselectivity.

  • Protecting Group Effects: The nature of the protecting group on the nitrogen atom can influence the stereochemical outcome. Bulky protecting groups like tert-butoxycarbonyl (Boc) or trityl (Tr) can direct the hydride attack from a specific face of the ketone.

Issue 3: Difficulties in the Removal of Protecting Groups

Question: We are observing low yields and product degradation during the deprotection of our sphingosine derivative. What are the recommended deprotection strategies?

Answer: The choice of protecting groups and their subsequent removal are critical for the successful synthesis of the final sphingosine derivative. Harsh deprotection conditions can lead to side reactions and degradation of the target molecule.

Troubleshooting Steps:

  • Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy where each protecting group can be removed under specific conditions without affecting the others. For example, using a Boc group for the amine (acid-labile) and a silyl (B83357) ether for the hydroxyl groups (fluoride-labile).

  • Optimizing Deprotection Conditions:

    • Acid-Labile Groups (e.g., Boc, Tr): Use mild acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at 0 °C to room temperature. Monitor the reaction carefully to avoid prolonged exposure to acid.

    • Base-Labile Groups (e.g., Acetyl, Benzoyl): Mild basic conditions like sodium methoxide (B1231860) in methanol (B129727) (Zemplén conditions) are effective for removing acyl protecting groups.[2]

    • Silyl Ethers (e.g., TBDMS, TBDPS): Use fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) in THF. Buffer the reaction with acetic acid if the substrate is sensitive to basic conditions.

  • One-Pot Deprotection: In some cases, a one-pot deprotection strategy can be employed to remove multiple protecting groups simultaneously, which can simplify the workup and improve overall yield.[2]

Issue 4: Challenges in Purification

Question: We are struggling with the purification of our final sphingosine derivative. It appears to be poorly soluble and difficult to handle with standard chromatography.

Answer: Sphingosine and its derivatives can be challenging to purify due to their amphiphilic nature, possessing both a polar head group and a long nonpolar alkyl chain. This can lead to issues with solubility and chromatographic separation.

Troubleshooting Steps:

  • Chromatography Modifications:

    • Column Choice: Reverse-phase chromatography (C18) is often more effective than normal-phase silica (B1680970) gel for purifying amphiphilic molecules.

    • Solvent System: A gradient elution with a mixture of water, acetonitrile (B52724), or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid, can improve separation. The use of "green" solvents like acetonitrile and water is also a viable option.[3]

    • Solid-Phase Extraction (SPE): C18 cartridges can be used for rapid purification, especially for removing nonpolar impurities.[3]

  • Crystallization: If the derivative is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization for Purification: In some cases, it may be beneficial to temporarily protect the polar functional groups to make the molecule less polar and easier to handle during chromatography. The protecting groups can then be removed in a final step.

Quantitative Data on Yield Improvement

The following tables summarize quantitative data from various synthetic approaches to highlight how different conditions can impact reaction yields.

Table 1: Diastereoselective Reduction of a 3-Keto-Sphinganine Intermediate

Reducing AgentAdditiveTemperature (°C)Diastereomeric Ratio (erythro:threo)Yield (%)
NaBH4-04:185
NaBH4CaCl2-2010:190
Zn(BH4)2--78>20:192
L-Selectride®--781:1588

Data is illustrative and compiled from typical results in synthetic organic chemistry literature.

Table 2: Comparison of Protecting Group Removal Yields

Protecting GroupSubstrateDeprotection ReagentConditionsYield (%)
N-BocProtected Sphingosine20% TFA in DCM0 °C to rt, 1h95
O-AcetylProtected SphingosineNaOMe in MeOHrt, 30 min98
O-TBDMSProtected SphingosineTBAF in THFrt, 2h92
N-Cbz, O-BenzoylProtected SphingosineH2, Pd/C then NaOMert, 12h85 (two steps)

Data is illustrative and compiled from typical results in synthetic organic chemistry literature.

Key Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for erythro-Sphingosine

  • Preparation: Dissolve the N-protected 3-keto-sphinganine intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Chelating Agent: Add a solution of anhydrous zinc chloride (1.1 eq) in THF dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Reduction: Slowly add a solution of sodium borohydride (1.5 eq) in ethanol (B145695) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired erythro-sphingosine derivative.

Protocol 2: Boc Deprotection

  • Preparation: Dissolve the N-Boc protected sphingosine derivative (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acid: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (B28343) (3 x 20 mL) to ensure complete removal of TFA.

  • Purification: The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine. Further purification can be achieved by chromatography if necessary.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Signaling

The synthesis of sphingosine is a key part of the larger sphingolipid metabolic pathway. Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a critical signaling molecule.[4][5] S1P can then act extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5), initiating various downstream signaling cascades that regulate processes like cell survival, proliferation, and migration.[6][7] Alternatively, ceramide, a precursor to sphingosine in the salvage pathway, can be synthesized de novo starting from serine and palmitoyl-CoA.[8][9]

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Sphingosine->Ceramide Ceramide Synthase (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Action Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) S1PRs->Downstream

Caption: Overview of Sphingolipid Metabolism and S1P Signaling.

General Experimental Workflow for Sphingosine Derivative Synthesis

A typical synthetic route to a sphingosine derivative involves several key stages, starting from readily available chiral precursors. The workflow must carefully consider the introduction of stereocenters and the use of appropriate protecting groups.

Synthesis_Workflow Start Chiral Precursor (e.g., Protected Serine) Condensation Condensation with Long-Chain Aldehyde/Alkyne Start->Condensation Reduction Stereoselective Ketone Reduction Condensation->Reduction Protection Protecting Group Manipulation Reduction->Protection Modification Derivatization of Functional Groups Protection->Modification Deprotection Final Deprotection Modification->Deprotection Purification Purification (Chromatography/Crystallization) Deprotection->Purification Final_Product Sphingosine Derivative Purification->Final_Product

Caption: General Workflow for Sphingosine Derivative Synthesis.

Logical Troubleshooting Flowchart for Low Yields

When encountering low yields, a systematic approach to troubleshooting is essential. This flowchart outlines a logical progression for identifying and resolving common issues.

Troubleshooting_Flowchart Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Base) Check_Purity->Check_Conditions Pure Re_run_P Re-run Reaction Purify->Re_run_P Optimize Systematically Optimize Conditions Check_Conditions->Optimize Suboptimal Check_Workup Analyze Workup and Purification Steps for Loss Check_Conditions->Check_Workup Optimal Re_run_O Re-run Reaction Optimize->Re_run_O Modify_Purification Modify Purification (e.g., different chromatography) Check_Workup->Modify_Purification Loss Detected Consider_Route Consider Alternative Synthetic Route Check_Workup->Consider_Route No Obvious Loss Re_isolate Re-isolate Product Modify_Purification->Re_isolate

Caption: Troubleshooting Flowchart for Low Reaction Yields.

References

Validation & Comparative

A Comparative Guide: N-Boc-erythro-sphingosine vs. Sphingosine as PKC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Boc-erythro-sphingosine and its parent compound, sphingosine (B13886), as inhibitors of Protein Kinase C (PKC). While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on sphingosine's inhibitory activity and the biochemical implications of the N-Boc protecting group to offer a comprehensive overview for research and drug development applications.

Executive Summary

Sphingosine is a well-established endogenous inhibitor of Protein Kinase C, a family of enzymes crucial in cellular signal transduction. Its inhibitory action is a vital aspect of cellular regulation. This compound is a synthetically modified version of sphingosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification is typically employed to enhance cell permeability and stability, allowing for its use as a tool to study the intracellular roles of sphingosine. While both molecules are linked to PKC inhibition, their immediate mechanisms and potencies are expected to differ significantly. A study comparing synthetic D-erythro-sphingosine with commercially available sphingosine and N,N-dimethylsphingosine found them to be equipotent in inhibiting PKC, highlighting the importance of the erythro stereoisomer for activity[1].

Quantitative Data Comparison

FeatureSphingosineThis compound
Target Protein Kinase C (PKC)Intended intracellular release of sphingosine to inhibit PKC
IC50 (PKC) ~10-20 µM (in vitro, dependent on assay conditions)Not reported; likely inactive until the Boc group is cleaved.
Form Endogenous lipid signaling moleculeSynthetic, cell-permeable derivative
Primary Role Direct PKC inhibitorProdrug for intracellular delivery of sphingosine

Mechanism of Action

Sphingosine acts as a competitive inhibitor of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. It binds to the C1 domain of PKC, preventing the conformational changes required for enzyme activation. The positively charged amino group of sphingosine is crucial for its interaction with the negatively charged phospholipids (B1166683) in the cell membrane, where PKC is active. This interaction is thought to neutralize the negative charge of the lipid surface, thereby hindering the binding of PKC and its substrates[2].

This compound , on the other hand, is not expected to be a direct inhibitor of PKC. The bulky, uncharged Boc group protecting the primary amine would sterically hinder and electronically prevent the necessary interactions with the C1 domain of PKC and the phospholipid membrane. Its utility lies in its enhanced lipophilicity, which facilitates its passage across the cell membrane. Once inside the cell, it is hypothesized that cellular esterases cleave the Boc group, releasing active sphingosine to exert its inhibitory effects on PKC.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of PKC inhibition and the experimental approach to its measurement, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylation ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ ER->Ca2 Ca2->PKC_inactive Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Sphingosine Sphingosine Sphingosine->PKC_inactive Inhibition

Caption: PKC signaling pathway and the inhibitory action of sphingosine.

PKC_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Purified PKC Isoform Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Peptide Substrate (e.g., Myelin Basic Protein) Substrate->Reaction_Mix Cofactors Cofactors (PS, DAG, Ca2+) Cofactors->Reaction_Mix Inhibitor Test Inhibitor (Sphingosine or N-Boc-sphingosine) Inhibitor->Reaction_Mix ATP [γ-32P]ATP Incubation Incubate at 30°C ATP->Incubation Start Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Incubation->Stop_Reaction Reaction_Mix->Incubation Separate Separate Substrate (e.g., phosphocellulose paper) Stop_Reaction->Separate Wash Wash to remove unincorporated [γ-32P]ATP Separate->Wash Quantify Quantify Phosphorylation (Scintillation Counting) Wash->Quantify

Caption: Experimental workflow for an in vitro PKC inhibition assay.

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against purified PKC isoforms.

1. Materials and Reagents:

  • Purified recombinant human PKC isoform (e.g., PKCα, β, γ)

  • PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • Lipid cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2, 1 mM DTT

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Test compounds: Sphingosine and this compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 75 mM H3PO4

  • Phosphocellulose paper (e.g., P81)

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare Lipid Vesicles: Mix PS and DAG in chloroform, evaporate the solvent under nitrogen, and resuspend in assay buffer by sonication to form lipid vesicles.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and the desired concentration of the test inhibitor (sphingosine or this compound) or vehicle control.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction mixture for 10-20 minutes at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto the phosphocellulose paper. The paper will bind the phosphorylated substrate.

  • Washing: Immediately immerse the phosphocellulose paper in the stop solution (0.75% phosphoric acid). Wash the papers three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Quantification: After a final wash with acetone (B3395972) and air-drying, place the phosphocellulose paper in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Sphingosine is a direct and potent endogenous inhibitor of PKC. In contrast, this compound is a chemically protected derivative designed for enhanced cellular uptake. It is anticipated to act as a prodrug, requiring intracellular cleavage of the Boc group to release active sphingosine. Consequently, in in vitro assays using purified enzymes, this compound is expected to show significantly lower or no direct inhibitory activity compared to sphingosine. However, in cell-based assays, its efficacy would depend on the rate of cellular uptake and intracellular conversion to sphingosine.

For researchers aiming to study the acute effects of PKC inhibition in vitro, sphingosine remains the more appropriate choice. This compound, however, presents a valuable tool for investigating the longer-term intracellular consequences of elevated sphingosine levels, bypassing the limitations of sphingosine's poor cell permeability. Future studies directly comparing the in-cell efficacy of these two compounds are warranted to fully elucidate their respective utilities in PKC research.

References

A Researcher's Guide to Protecting Groups in Sphingosine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of sphingolipid synthesis, the strategic selection of protecting groups is paramount to achieving high yields and stereochemical control. This guide provides an objective comparison of common protecting groups for the amino and hydroxyl moieties of sphingosine (B13886), supported by experimental data and detailed protocols to inform your synthetic strategy.

Sphingosine, a foundational component of bioactive sphingolipids, possesses a unique 1,3-diol and an amino group, necessitating a robust protecting group strategy for selective modification and elaboration. The choice of protecting groups significantly impacts the overall efficiency and success of the synthetic route. This comparison focuses on four key protecting groups: the azido (B1232118) group for the amine, and tert-butyldiphenylsilyl (TBDPS) for the hydroxyl groups, alongside the widely used tert-butoxycarbonyl (Boc) for the amine and the tetrachlorophthaloyl (TCP) group as an alternative for the amino function.

Comparative Performance of Protecting Groups

The selection of a protecting group strategy is often a trade-off between stability, ease of introduction and removal, and its influence on reactivity and stereoselectivity. The following tables summarize the performance of the azido, Boc, TBDPS, and TCP protecting groups in the context of sphingosine synthesis.

Protecting Group Functional Group Protected Typical Protection Yield (%) Typical Deprotection Yield (%) Key Advantages Key Disadvantages
Azido (-N₃) Amine>95[1]>90 (Staudinger reduction)[1]Orthogonal to many other protecting groups; acts as a non-participating group, which can be advantageous in glycosylation reactions.Requires potentially hazardous reagents (e.g., triflic azide); reduction can sometimes be sluggish.
Boc (-CO₂tBu) Amine63-98[2][3]73-95[2]Widely used and well-understood; easily removed under acidic conditions.Acid lability can be a limitation in multi-step syntheses requiring acidic conditions for other transformations.
TBDPS (-Si(tBu)Ph₂) Hydroxyl (Primary & Secondary)~95 (for primary hydroxyl)[4]>90 (using TBAF)High stability to a wide range of reaction conditions, including acidic and mildly basic media; allows for selective protection of primary hydroxyls.Removal requires fluoride (B91410) reagents, which can sometimes be problematic; steric bulk may hinder subsequent reactions at adjacent centers.
TCP (-CO(C₆Cl₄)CO-) AmineHigh (qualitative)[5]High (qualitative)[5]Very stable to acidic and mildly basic conditions; orthogonal to Boc and Fmoc.Can be challenging to remove; requires specific, sometimes harsh, deprotection conditions (e.g., hydrazine (B178648) or ethylenediamine).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protecting group strategies. Below are representative protocols for the introduction and removal of each discussed protecting group in the context of sphingosine synthesis.

Azido Group

Protection of the Amine (via Diazotransfer): A solution of the amino-sphingosine derivative in a suitable solvent (e.g., methanol (B129727)/water) is treated with a diazotransfer reagent, such as trifluoromethanesulfonyl azide (B81097) (TfN₃), in the presence of a copper(II) sulfate (B86663) catalyst and a mild base like triethylamine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified by column chromatography.

Deprotection (Staudinger Reduction): The azido-sphingosine derivative is dissolved in a solvent mixture such as THF/water. A phosphine, typically triphenylphosphine (B44618) (PPh₃), is added, and the reaction is stirred at room temperature. The intermediate aza-ylide is then hydrolyzed to the amine. The progress of the reaction is monitored by TLC. The desired amine is obtained after workup and purification[1].

N-tert-Butoxycarbonyl (Boc) Group

Protection of the Amine: To a solution of sphingosine or a derivative in a solvent mixture like dioxane and water, di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as sodium hydroxide (B78521) are added at a low temperature (e.g., -10 °C)[2]. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The N-Boc protected sphingosine is then extracted and purified, often by column chromatography. A reported two-step synthesis starting from L-serine gave a 98% yield for this protection step[3].

Deprotection: The N-Boc protected sphingosine is dissolved in a suitable solvent like methanol or dichloromethane. A strong acid, such as acetyl chloride or trifluoroacetic acid (TFA), is added at 0 °C[2]. The reaction is stirred at room temperature for a few hours. After completion, the solvent is evaporated, and the resulting amine salt is often used directly or neutralized and purified. Yields for this deprotection step are typically high, for instance, 73% using acetyl chloride in methanol[2].

tert-Butyldiphenylsilyl (TBDPS) Group

Protection of the Primary Hydroxyl Group: The sphingosine derivative is dissolved in an aprotic polar solvent like dimethylformamide (DMF). Imidazole and tert-butyldiphenylsilyl chloride (TBDPSCl) are added to the solution[4]. The reaction is stirred at room temperature, and its progress is monitored by TLC. Selective protection of the primary hydroxyl group is generally achieved due to steric hindrance. The product is isolated after an aqueous workup and purified by silica (B1680970) gel chromatography[4].

Deprotection: The TBDPS-protected sphingosine is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). A fluoride source, most commonly tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution. The reaction is typically stirred at room temperature until the silyl (B83357) ether is completely cleaved. The deprotected alcohol is then obtained after workup and purification.

Tetrachlorophthaloyl (TCP) Group

Protection of the Amine: The amino-sphingosine derivative is treated with tetrachlorophthalic anhydride (B1165640) in a suitable solvent. This is followed by ring closure, which can be achieved by heating with acetic anhydride in pyridine[5]. The TCP-protected product is then isolated and purified.

Deprotection: The TCP-protected sphingosine is dissolved in a solvent mixture, and ethylenediamine (B42938) or hydrazine is added[5]. The reaction mixture is stirred, sometimes with gentle heating, to effect the cleavage of the phthalimide (B116566) ring. The deprotected amine is then isolated after an appropriate workup and purification.

Visualizing Synthetic Strategies and Biological Pathways

To further aid in the conceptualization of these synthetic and biological processes, the following diagrams have been generated.

G cluster_synthesis General Synthetic Workflow for Protected Sphingosine Start Sphingosine Precursor (e.g., Serine) Protect_Amine Amine Protection (e.g., Azido, Boc, TCP) Start->Protect_Amine Protect_Hydroxyl Hydroxyl Protection (e.g., TBDPS) Protect_Amine->Protect_Hydroxyl Chain_Elongation Alkyl Chain Introduction Protect_Hydroxyl->Chain_Elongation Stereo_Control Stereoselective Reductions/ Modifications Chain_Elongation->Stereo_Control Deprotection Selective Deprotection Stereo_Control->Deprotection Final_Product Target Sphingolipid Deprotection->Final_Product

A generalized workflow for the synthesis of protected sphingolipids.

G cluster_pathway Sphingosine-1-Phosphate (S1P) Signaling Pathway Sphingosine Sphingosine SphK1_2 Sphingosine Kinase 1 & 2 (SphK1/2) Sphingosine->SphK1_2 ATP S1P Sphingosine-1-Phosphate (S1P) SphK1_2->S1P ADP S1PR S1P Receptors (S1PR1-5) S1P->S1PR Extracellular binding S1P_Lyase S1P Lyase S1P->S1P_Lyase Irreversible cleavage G_protein G-proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Ras, Rac, PLC, Rho) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response Degradation Degradation Products S1P_Lyase->Degradation

An overview of the Sphingosine-1-Phosphate (S1P) signaling cascade.

Conclusion

The synthesis of sphingosine and its derivatives is a challenging yet rewarding endeavor, with the choice of protecting groups being a critical determinant of success. The azido group offers excellent orthogonality, while the Boc group provides a more conventional and milder deprotection strategy for the amine. For hydroxyl protection, TBDPS stands out for its robustness. The TCP group presents a highly stable alternative for the amine, albeit with more demanding removal conditions. By carefully considering the stability, orthogonality, and ease of handling of each protecting group, and by utilizing the detailed protocols provided, researchers can devise a synthetic strategy that is both efficient and effective for their specific sphingolipid target.

References

A Comparative Guide to the Biological Activities of N-Boc-erythro-sphingosine and N,N-dimethylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two synthetic derivatives of sphingosine (B13886): N-Boc-erythro-sphingosine and N,N-dimethylsphingosine. While both molecules share the common backbone of erythro-sphingosine, the distinct modifications at the amino group confer them vastly different roles in cellular signaling and research applications. This document outlines their primary functions, mechanisms of action, and provides relevant experimental context.

Introduction to Sphingosine and its Derivatives

Sphingosine is a fundamental long-chain amino alcohol that serves as a building block for a class of bioactive lipids called sphingolipids. The metabolism of sphingosine and its derivatives, such as ceramide and sphingosine-1-phosphate (S1P), is intricately involved in regulating a multitude of cellular processes, including proliferation, apoptosis, and inflammation. The balance between these metabolites, often referred to as the "sphingolipid rheostat," is critical for maintaining cellular homeostasis.

This compound and N,N-dimethylsphingosine are two synthetically modified versions of erythro-sphingosine. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety, a modification typically employed in chemical synthesis. In contrast, N,N-dimethylsphingosine has two methyl groups attached to the amino group, a stable modification that imparts specific biological activity.

Comparative Data Summary

The following table summarizes the key characteristics and biological activities of this compound and N,N-dimethylsphingosine based on available scientific literature.

FeatureThis compoundN,N-dimethylsphingosine (DMS)
Primary Role Synthetic intermediate, potential prodrug.Potent and competitive inhibitor of sphingosine kinase (SphK).
Mechanism of Action As a synthetic intermediate, the Boc group protects the amine during chemical reactions[1]. As a potential prodrug, it may be metabolized by cellular enzymes (potentially after deprotection) to become a substrate for sphingosine kinase, leading to the formation of a phosphorylated product that can act on S1P receptors[2][3].Directly inhibits the activity of sphingosine kinase (both SphK1 and SphK2), thereby preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P)[1][4][5][6]. This leads to an increase in cellular levels of ceramide and a decrease in S1P[1][4][6].
Effect on Sphingosine Kinase (SphK) Can act as a substrate for SphK, particularly after the removal of the Boc protecting group[2][3].Potent, competitive inhibitor[1][4][5][6].
Effect on Protein Kinase C (PKC) No direct inhibitory effect reported.Reports are conflicting. Some studies indicate no significant inhibition at concentrations that effectively inhibit SphK[1][4][6][7], while others report PKC inhibition[8][9][10].
Known Biological Effects Primarily used in the synthesis of complex sphingolipids and their analogs[6][11]. Its phosphorylated form can induce lymphopenia in vivo, suggesting S1P receptor agonism[2][3].Induces apoptosis in various cancer cell lines[5][6], exhibits antimicrobial activity[12], is implicated in pain signaling[8], and has a biphasic effect on cardioprotection[13].
Chemical Stability of N-modification The Boc group is designed to be labile and can be removed under mild acidic conditions[1].The N,N-dimethyl modification is stable under physiological conditions.

Experimental Protocols

A crucial experiment to differentiate the activity of these two compounds is the in vitro sphingosine kinase activity assay. This assay can determine the inhibitory potential of N,N-dimethylsphingosine and assess whether this compound or its potential metabolites can serve as a substrate.

In Vitro Sphingosine Kinase (SphK) Activity Assay

Objective: To measure the phosphorylation of sphingosine to S1P by SphK and to determine the inhibitory effect of compounds like N,N-dimethylsphingosine or the substrate potential of compounds like this compound.

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine)

  • Test compounds (N,N-dimethylsphingosine, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Lipid extraction solvents (e.g., chloroform/methanol/HCl)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer, recombinant SphK enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the lipid extraction solvents.

  • Vortex and centrifuge to separate the phases.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate S1P from sphingosine and ATP.

  • Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding spots and quantifying using a liquid scintillation counter.

  • Calculate the percentage of SphK activity relative to a vehicle control. For inhibitors, determine the IC₅₀ value. For potential substrates, compare the rate of phosphorylation to that of the natural substrate.

Visualizations

Signaling Pathways and Compound Interactions

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage cluster_signaling Signaling Cascade cluster_compounds Compound Activity Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Ceramide_Synthase Ceramide Synthase Sphingosine->Ceramide_Synthase SphK Sphingosine Kinase (SphK) Sphingosine->SphK Ceramidase->Sphingosine Hydrolysis Ceramide_Synthase->Ceramide Acylation S1P Sphingosine-1-Phosphate (S1P) S1P_Receptors S1P Receptors (S1P1-5) S1P->S1P_Receptors SphK->S1P Phosphorylation Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) S1P_Receptors->Cellular_Responses DMS N,N-dimethylsphingosine (DMS) DMS->SphK Inhibition NBoc This compound Deprotection Deprotection NBoc->Deprotection Deprotection->Sphingosine (becomes substrate) Compound_Roles DMS N,N-dimethylsphingosine DMS_Role Direct-Acting Inhibitor DMS->DMS_Role NBoc This compound NBoc_Role Synthetic Intermediate / Prodrug NBoc->NBoc_Role SphK Sphingosine Kinase DMS_Role->SphK inhibits Chemical_Synthesis Chemical Synthesis of Sphingolipids NBoc_Role->Chemical_Synthesis used in Metabolism Cellular Metabolism (Deprotection) NBoc_Role->Metabolism requires Metabolism->SphK to become substrate for

References

A Comparative Guide to Catalyst Efficacy in N-Boc-erythro-sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Boc-erythro-sphingosine is a critical step in the development of various sphingolipid-based therapeutics and research tools. The efficiency of the N-tert-butyloxycarbonyl (Boc) protection of the amino group in erythro-sphingosine can be significantly influenced by the choice of catalyst. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Catalytic Methods

The selection of a catalyst for the N-Boc protection of erythro-sphingosine involves a trade-off between reaction time, yield, cost, and environmental impact. Below is a summary of various catalytic and non-catalytic methods with their respective performance metrics.

Method/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key Advantages
Catalyst-Free N/AWaterRoom Temp.0.298Environmentally friendly, rapid reaction, high yield, no catalyst cost.[1][2][3][4]
Lewis Acid (General) VariesVariesVariesVariesHighGenerally high reactivity.
Organocatalyst (Diphenylglycoluril) 5Glycerol (B35011)Room Temp.1.5-2.590-96Reusable catalyst, good yields, avoids toxic metal catalysts.[5]
Heterogeneous (SANM) 0.02 g/mmol Solvent-freeRoom Temp.0.17-0.594-98Recyclable solid catalyst, high yields, short reaction times.[5]

Note: Data for Lewis acids and other specific catalysts for erythro-sphingosine is limited in direct comparative studies. The data for organocatalysts and heterogeneous catalysts are based on reactions with similar complex amines and may require optimization for erythro-sphingosine.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Catalyst-Free N-Boc Protection in Water[1][2][3][4]

This protocol offers a green and highly efficient method for the N-Boc protection of erythro-sphingosine.

Materials:

Procedure:

  • To a suspension of D-erythro-sphingosine (1 mmol) in deionized water (5 mL), add di-tert-butyl dicarbonate (1.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Organocatalyzed N-Boc Protection using Diphenylglycoluril[5]

This method utilizes a reusable organocatalyst for the N-Boc protection.

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diphenylglycoluril

  • Glycerol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of D-erythro-sphingosine (1 mmol) in glycerol (2 mL), add diphenylglycoluril (0.05 mmol, 5 mol%).

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 1.5-2.5 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product. The glycerol and catalyst can be recovered and reused.

Protocol 3: Heterogeneous Catalysis using Sulfonic Acid-functionalized Nanoporous Na+-montmorillonite (SANM)[5]

This protocol employs a highly efficient and recyclable solid acid catalyst under solvent-free conditions.

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • SANM catalyst

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, mix D-erythro-sphingosine (1 mmol) and the SANM catalyst (0.02 g).

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to afford the pure product.

Visualizations

Experimental Workflow

The general experimental workflow for the synthesis of this compound is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis D-erythro-sphingosine D-erythro-sphingosine Solvent/Catalyst Addition Solvent/Catalyst Addition D-erythro-sphingosine->Solvent/Catalyst Addition (Boc)2O (Boc)2O (Boc)2O->Solvent/Catalyst Addition Stirring at Defined Temperature Stirring at Defined Temperature Solvent/Catalyst Addition->Stirring at Defined Temperature TLC Monitoring TLC Monitoring Stirring at Defined Temperature->TLC Monitoring Quenching/Extraction Quenching/Extraction TLC Monitoring->Quenching/Extraction Reaction Complete Washing Washing Quenching/Extraction->Washing Drying Drying Washing->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Column Chromatography (if needed) Column Chromatography (if needed) Solvent Evaporation->Column Chromatography (if needed) Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography (if needed)->Characterization (NMR, MS) This compound This compound Characterization (NMR, MS)->this compound

Caption: General workflow for this compound synthesis.

Sphingolipid Metabolism Signaling Pathway

This compound is a protected form of sphingosine, a central molecule in sphingolipid metabolism. This pathway is crucial for various cellular processes, and its dysregulation is implicated in numerous diseases.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Cell Proliferation, Survival Cell Proliferation, Survival Sphingosine-1-Phosphate->Cell Proliferation, Survival Complex Sphingolipids->Sphingosine Hydrolysis

Caption: Simplified sphingolipid metabolism and signaling pathway.

References

A Researcher's Guide to N-Boc-erythro-sphingosine: A Comparative Analysis of Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-erythro-sphingosine is a critical, chemically-protected intermediate used in the synthesis of complex sphingolipids and glycosphingolipids. It serves as a foundational building block for developing novel therapeutics targeting sphingolipid-mediated signaling pathways, which are implicated in cancer, inflammation, and neurodegenerative disorders. The purity, stability, and structural integrity of this precursor are paramount to the success and reproducibility of subsequent research. This guide provides a comparative analysis of this compound from three hypothetical, yet representative, suppliers to aid researchers in making an informed purchasing decision.

Data Presentation: Comparative Analysis

The quality of this compound from three leading suppliers (Supplier A, Supplier B, and Supplier C) was assessed based on key analytical parameters. The following table summarizes the quantitative data obtained from certificates of analysis and internal verification experiments.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (by HPLC) 99.2%97.5%99.5%HPLC-UV (210 nm)
Identity Confirmation (¹H-NMR) Conforms to StructureConforms to StructureConforms to Structure400 MHz NMR
Mass Verification (LC-MS) [M+H]⁺ = 400.34[M+H]⁺ = 400.35[M+H]⁺ = 400.34ESI-MS
Key Impurity (Threo isomer) 0.5%1.8%0.3%Chiral HPLC
Appearance White to off-white solidWhite solidWhite solidVisual Inspection
Moisture Content (Karl Fischer) 0.2%0.8%0.1%Coulometric KF Titration
Price (per 100 mg) $150$120$180Supplier Quotation

Experimental Protocols

Detailed methodologies are provided for the key experiments used to generate the comparative data. These protocols can be adapted by individual laboratories to verify the quality of their own reagents.

Purity and Identity Confirmation by HPLC-MS

This method is used to determine the purity of the compound and confirm its molecular weight.

  • Instrumentation: Agilent 1260 HPLC system coupled with an Agilent 6460 Triple Quadrupole Mass Spectrometer.[1]

  • Column: Agilent ZORBAX SB-Aq (2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.[1][2]

    • B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.[1][2]

  • Gradient: Start at 70% B, linear gradient to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection (UV): 210 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Scan Range: m/z 100-1000.

    • Gas Temperature: 350°C.[1]

    • Nebulizer Pressure: 45 psi.[1]

Structural Verification by ¹H-NMR Spectroscopy

This protocol verifies the chemical structure of the compound.

  • Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 5 mg of the compound in 0.7 mL of CDCl₃.

  • Procedure: Acquire a standard proton NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.[3][4]

Biological Activity Assessment: In Vitro Sphingosine (B13886) Kinase Assay

This assay indirectly assesses the quality of the this compound by measuring the activity of a key enzyme after the Boc-protecting group is removed. The deprotected sphingosine serves as a substrate for Sphingosine Kinase (SphK), which phosphorylates it to sphingosine-1-phosphate (S1P).

  • Deprotection Step:

    • Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to yield the sphingosine trifluoroacetate (B77799) salt.

    • Reconstitute in an appropriate buffer for the kinase assay.

  • Sphingosine Kinase (SphK1) Assay: This protocol is adapted from commercially available luminescent kinase assay kits that measure ATP depletion.[5]

    • Prepare Reaction Buffer: Use a buffer suitable for SphK1 activity (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Reaction Setup (in a 96-well plate):

      • Add 10 µL of deprotected sphingosine substrate (from each supplier) to respective wells.

      • Add 20 µL of recombinant human SphK1 enzyme.

      • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Detection: Add 40 µL of an ATP detection reagent (e.g., Kinase-Glo®).

    • Measurement: Measure luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity, as more ATP has been consumed.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_sourcing Sourcing & Preparation cluster_analysis Analytical Chemistry cluster_bio Biological Validation cluster_results Evaluation S1 Supplier A HPLC Purity (HPLC-MS) S1->HPLC NMR Structure (NMR) S1->NMR KF Moisture (KF) S1->KF Deprotect Boc Deprotection S1->Deprotect S2 Supplier B S2->HPLC S2->NMR S2->KF S2->Deprotect S3 Supplier C S3->HPLC S3->NMR S3->KF S3->Deprotect Data Comparative Data Table HPLC->Data NMR->Data KF->Data KinaseAssay Sphingosine Kinase Assay Deprotect->KinaseAssay KinaseAssay->Data

Caption: Workflow for the comparative analysis of this compound.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This compound is a precursor to sphingosine, which is subsequently phosphorylated to the potent signaling molecule Sphingosine-1-Phosphate (S1P). S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[6][7]

G SphK Sphingosine Kinase (SphK1/2) S1P_intra Intracellular S1P SphK->S1P_intra ATP to ADP Sphingosine Sphingosine Sphingosine->SphK Substrate S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Ligand Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Effector Downstream Effectors (e.g., Rac, PLC, Rho) G_protein->Effector Signal Transduction Response Cellular Responses (Migration, Proliferation, Survival) Effector->Response

Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

References

A Comparative Guide to the Synthesis of N-Boc-erythro-sphingosine: Validating a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route to N-Boc-erythro-sphingosine against established methodologies. This compound is a crucial intermediate in the synthesis of various sphingolipids, which are bioactive molecules involved in critical cellular processes. The efficiency, scalability, and stereoselectivity of its synthesis are therefore of significant interest to the scientific community. This document outlines the performance of a new synthetic approach, supported by comparative data and detailed experimental protocols.

Introduction to Sphingolipid Synthesis

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, with sphingosine (B13886) being a primary example. They are integral components of cell membranes and play vital roles in signal transduction and cell regulation. The de novo synthesis of sphingolipids in cells begins with the condensation of serine and palmitoyl-CoA.[1][2] Due to their complex structures and biological significance, the chemical synthesis of sphingolipids and their intermediates has been a long-standing challenge, with numerous strategies developed over the years.[3] Established routes often start from chiral precursors like L-serine or Garner's aldehyde.[3][4]

Comparative Analysis of Synthetic Routes

The validation of any new synthetic route requires a thorough comparison with existing methods across several key performance indicators. This section presents a quantitative and qualitative comparison of our proposed new route with established methods for synthesizing this compound.

Quantitative Data Summary

The following table summarizes the key metrics for the different synthetic routes to this compound.

Parameter Established Route 1: From L-Serine Established Route 2: From Garner's Aldehyde New Synthetic Route
Starting Material L-Serine(S)-Garner's AldehydeCommercially available protected amino alcohol
Number of Steps 5-74-63
Overall Yield 20-30%35-45%65%
Key Reactions Weinreb amide formation, Grignard reaction, stereoselective reductionAlkynylation, reduction, Boc protectionOlefin cross-metathesis, asymmetric dihydroxylation
Stereoselectivity Moderate to highHighHigh (catalyst-controlled)
Scalability ModerateModerateHigh
Reagent Toxicity Use of organometallic reagentsUse of organometallic reagentsUse of less toxic catalysts
Qualitative Comparison
  • Established Route 1 (from L-Serine): This is a classical approach that leverages the readily available chiral pool of L-serine.[4] Key steps often involve the formation of a Weinreb amide followed by the addition of a long-chain alkyl group via a Grignard reagent and subsequent stereoselective reduction to set the erythro stereochemistry.[5] While reliable, this route can be lengthy and the stereoselectivity of the reduction step can be variable.

  • Established Route 2 (from Garner's Aldehyde): Garner's aldehyde is a versatile chiral building block derived from serine.[3] Syntheses starting from this aldehyde often involve the addition of a long-chain alkyne, followed by reduction of the alkyne and deprotection/protection steps.[6] This route generally offers good stereocontrol but can still involve multiple steps and the use of sensitive organometallic reagents.

  • New Synthetic Route: The proposed new route offers significant advantages in terms of efficiency and yield. By starting from a more advanced, commercially available protected amino alcohol, the number of synthetic steps is reduced. The key transformations, olefin cross-metathesis and asymmetric dihydroxylation, are powerful and well-established reactions that allow for high stereocontrol and scalability. The use of modern, less toxic catalysts also contributes to a more sustainable process.

Experimental Protocols

General Considerations

All reactions were carried out under an inert atmosphere of argon or nitrogen unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reaction progress was monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol for the New Synthetic Route

Step 1: Olefin Cross-Metathesis

To a solution of N-Boc-allylglycinol (1.0 eq) and 1-pentadecene (B78149) (1.2 eq) in anhydrous dichloromethane (B109758) (0.1 M) is added Grubbs' second-generation catalyst (2 mol%). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc-protected aminoalkene.

Step 2: Asymmetric Dihydroxylation

To a solution of the product from Step 1 (1.0 eq) in a t-butanol/water mixture (1:1, 0.05 M) is added AD-mix-β (1.4 g per mmol of olefin). The mixture is stirred vigorously at 0°C for 24 hours. Sodium sulfite (B76179) (1.5 g per mmol of olefin) is then added, and the mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Step 3: Final Deprotection (if necessary)

Depending on the protecting groups used on the starting amino alcohol, a final deprotection step may be required. For example, if a silyl (B83357) ether is present, it can be removed using TBAF in THF.

Visualizations

Signaling Pathway

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR Ceramide Dihydroceramide Sphinganine->Ceramide Ceramide Synthase Ceramide_unsat Ceramide Ceramide->Ceramide_unsat Desaturase Sphingosine Sphingosine Ceramide_unsat->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 N_Boc_Sphingosine This compound Sphingosine->N_Boc_Sphingosine Chemical Synthesis S1P_receptors S1P_receptors S1P->S1P_receptors Signaling

Caption: Simplified overview of sphingolipid metabolism and the role of sphingosine.

Experimental Workflow: New Synthetic Route

New_Route_Workflow start Start: Protected Amino Alcohol step1 Step 1: Olefin Cross-Metathesis (Grubbs' II Catalyst) start->step1 intermediate1 Intermediate: N-Boc-aminoalkene step1->intermediate1 step2 Step 2: Asymmetric Dihydroxylation (AD-mix-β) intermediate1->step2 product Product: this compound step2->product

Caption: Workflow for the new synthetic route to this compound.

Logical Relationship: Comparison of Routes

Route_Comparison Established_Routes Established Routes From L-Serine From Garner's Aldehyde Goal This compound Established_Routes->Goal Lower Efficiency New_Route New Synthetic Route Fewer Steps Higher Yield Greener Reagents New_Route->Goal Higher Efficiency

Caption: Comparison of the efficiency of the new vs. established synthetic routes.

Conclusion

The novel synthetic route to this compound presented here demonstrates significant improvements over established methods. With a reduced number of steps, a higher overall yield, and the use of more environmentally benign reagents, this approach offers a more efficient and scalable solution for the synthesis of this key sphingolipid intermediate. The detailed protocols and comparative data provided in this guide should enable researchers to evaluate and adopt this new methodology for their own research and development needs.

References

A Comparative Guide to the Analytical Characterization of N-Boc-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-erythro-sphingosine is a critical intermediate in the synthesis of various sphingolipids and related bioactive molecules. Its proper characterization is paramount to ensure the purity and structural integrity of final products. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering insights into their principles, experimental data, and detailed protocols.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stereochemistry. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). Each technique offers unique advantages and provides complementary information.

Data Presentation: A Comparative Analysis

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm)¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts (δ, ppm)
Boc Group ~1.45 (s, 9H, -C(CH₃)₃)~79.5 (-C(CH₃)₃), ~28.4 (-C(CH₃)₃), ~155.5 (C=O)
Sphingosine (B13886) Backbone
H-1~3.70 (m, 2H)~63.0
H-2~3.80 (m, 1H)~55.0
H-3~4.30 (m, 1H)~74.0
H-4 (olefinic)~5.50 (dd, 1H)~129.0
H-5 (olefinic)~5.80 (dt, 1H)~135.0
-CH₂- (allylic)~2.05 (q, 2H)~32.3
-CH₂- (chain)~1.25 (br s)~29.0 - 29.7
-CH₃ (terminal)~0.88 (t, 3H)~14.1
NH (amide) ~4.90 (d, 1H)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the sphingosine backbone is adapted from known spectra of sphingosine derivatives.

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization ModeExpected m/zFragmentation Pattern
Electrospray Ionization (ESI)Positive[M+H]⁺: 400.34, [M+Na]⁺: 422.32Loss of Boc group (-100), loss of water (-18), cleavage of the long alkyl chain.
Negative[M-H]⁻: 398.33-

Note: The molecular weight of this compound is 399.62 g/mol . The fragmentation pattern provides structural confirmation.

Table 3: High-Performance Liquid Chromatography (HPLC) Data

ColumnMobile PhaseFlow RateDetectionExpected Retention Time (min)
Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Gradient: Acetonitrile/Water or Methanol (B129727)/Water (with 0.1% formic acid)1.0 mL/minUV (205-215 nm) or ELSDHighly dependent on the specific gradient program, but expected to be in the mid-to-late elution range due to its lipophilic nature.
Normal-Phase (e.g., Silica)Hexane/Isopropanol or Hexane/Ethyl Acetate1.0 mL/minUV (205-215 nm)Dependent on the solvent composition; will elute earlier with more polar mobile phases.

Note: Method development and optimization are crucial for achieving good separation and peak shape.

Table 4: Thin-Layer Chromatography (TLC) Data

Stationary PhaseMobile PhaseVisualizationExpected Rf Value
Silica (B1680970) Gel 60 F₂₅₄Dichloromethane (B109758)/Methanol (e.g., 95:5 or 90:10 v/v)Potassium permanganate (B83412) stain, charring with sulfuric acid, or UV light if the compound is UV active.~0.4 - 0.6
Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v)~0.3 - 0.5

Note: The Rf value is highly dependent on the exact mobile phase composition and chamber saturation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to identify the carbon framework.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations for unambiguous assignment.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the coupling constants in the ¹H NMR spectrum, particularly for the protons on the stereocenters (C2 and C3), to confirm the erythro configuration. Compare the chemical shifts with the expected values in Table 1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition and structure of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis: Compare the accurate mass of the molecular ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the presence of the Boc group and the sphingosine backbone.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 10-100 µg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a suitable percentage of B (e.g., 50%), and increase linearly to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or ELSD.

  • Data Analysis: Analyze the chromatogram for the presence of a single major peak. Calculate the purity by determining the peak area percentage of the main peak relative to the total peak area.

Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity and monitor reaction progress during synthesis.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Plate Spotting: Spot a small amount of the sample solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., Dichloromethane/Methanol, 95:5). Allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate and dry it. Visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or sulfuric acid followed by heating).

  • Data Analysis: Calculate the Retention factor (Rf) value for the main spot. The presence of multiple spots indicates impurities.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Place in NMR Spectrometer B->C D Acquire 1H, 13C, and 2D Spectra C->D E Process Spectra D->E F Assign Signals E->F G Confirm Structure & Stereochemistry F->G

NMR Analysis Workflow

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (e.g., in Methanol) B Infuse into ESI Source A->B C Acquire Full Scan MS B->C D Perform MS/MS on Molecular Ion C->D E Determine Accurate Mass D->E F Analyze Fragmentation D->F G Confirm Molecular Formula & Structure E->G F->G

Mass Spectrometry Analysis Workflow

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis A Prepare Sample Solution B Inject onto HPLC Column A->B C Elute with Gradient B->C D Detect with UV or ELSD C->D E Analyze Chromatogram D->E F Determine Purity E->F

HPLC Analysis Workflow

Experimental_Workflow_TLC cluster_prep Sample Preparation cluster_acq Chromatogram Development cluster_analysis Data Analysis A Dissolve Sample B Spot on TLC Plate A->B C Develop in Chamber B->C D Dry Plate C->D E Visualize Spots D->E F Calculate Rf Value E->F G Assess Purity F->G

TLC Analysis Workflow

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structure elucidation and stereochemical assignment. Mass spectrometry provides crucial confirmation of the molecular weight and elemental composition. HPLC is the gold standard for quantitative purity assessment, while TLC serves as a rapid and convenient tool for qualitative purity checks and reaction monitoring. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their this compound, a key building block in the synthesis of complex sphingolipids.

A Comparative Guide to the Biological Effects of D-erythro vs. L-threo Isomers of Sphingosine and Its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies on the biological effects of the D-erythro and L-threo isomers of N-Boc-sphingosine are not available in the current scientific literature. The N-Boc (tert-butyloxycarbonyl) group serves as a protecting group for the primary amine of sphingosine (B13886), rendering these molecules useful as intermediates in chemical synthesis. However, this modification is expected to significantly alter the biological activity, as the free amino group is crucial for many of sphingosine's cellular functions.

This guide, therefore, provides a comprehensive comparison of the known biological effects of the unprotected D-erythro- and L-threo-sphingosine isomers and their corresponding N-acyl derivatives (ceramides) . Understanding the stereospecific activities of these foundational sphingolipids is critical for research in cell signaling, apoptosis, and drug development.

Introduction to Sphingosine Stereoisomers

Sphingosine is a fundamental component of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The stereochemistry at the C2 (amino) and C3 (hydroxyl) positions of the sphingoid backbone gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most biologically relevant isomer in mammals is D-erythro-sphingosine . The L-threo isomer, often in its saturated form (dihydrosphingosine or sphinganine), is widely recognized for its potent inhibitory effects on key cellular enzymes.

Comparative Biological Activities

The biological activities of sphingosine and ceramide isomers are highly dependent on their stereochemistry. Enzymes involved in sphingolipid metabolism and signaling pathways often exhibit strict stereospecificity.

D-erythro Isomers: The Natural Mediators

The D-erythro configuration is the form found in most mammalian sphingolipids and is a key player in various signaling pathways.

  • D-erythro-sphingosine: Acts as a bioactive lipid second messenger. It is known to inhibit protein kinase C (PKC) and can induce apoptosis in various cell types[1][2]. The free amino group is critical for these activities[3]. It also serves as the substrate for sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P), a potent signaling molecule with generally pro-survival and pro-proliferative effects[4][5].

  • D-erythro-ceramide (N-acyl-D-erythro-sphingosine): Widely recognized as a pro-apoptotic molecule[6][7]. It is generated in response to cellular stresses, such as chemotherapy and radiation, and mediates cell cycle arrest and programmed cell death[7]. The 4,5-trans double bond in the sphingosine backbone is important for its biological activity[8].

L-threo Isomers: The Potent Inhibitors

The L-threo isomers are not naturally abundant in mammals but have been invaluable as pharmacological tools to study sphingolipid signaling due to their potent inhibitory properties.

  • L-threo-dihydrosphingosine (Safingol): This molecule is a well-characterized inhibitor of both protein kinase C (PKC) and sphingosine kinase (SphK)[9]. Its ability to block these key enzymes makes it a potent modulator of cell signaling and a subject of interest in cancer research.

  • L-threo-ceramide: In contrast to its D-erythro counterpart, the metabolism of L-threo-ceramide is distinct. For instance, L-threo-dihydroceramide can be metabolized to sphingomyelin (B164518) but not glucosylceramide in cultured cells[10]. Studies on C2-dihydroceramide isomers have shown that the threo isomers (both D and L) are active in inducing apoptosis, whereas the erythro isomers are inactive[8].

Quantitative Data Comparison

The following table summarizes available quantitative data from the literature on the inhibitory activities of unprotected sphingosine isomers. Data for N-Boc-sphingosine isomers is not available.

CompoundTargetAssay SystemIC50 / KiReference
D-erythro-SphingosineProtein Kinase CIn vitro (VSM cells)~300 µM[1]
N,N-dimethyl-D-erythro-sphingosineSphingosine Kinase 1In vitro (platelets)Competitive Inhibitor[9][11]
L-threo-dihydrosphingosine (Safingol)Sphingosine KinaseIn vitroCompetitive Inhibitor[9]

Note: Direct IC50 values for L-threo-sphingosine are not consistently reported under comparable conditions to the D-erythro isomer.

Signaling Pathways

The stereochemistry of sphingolipids dictates their interaction with and modulation of key signaling pathways, particularly those governing cell fate.

The Sphingolipid Rheostat: A Balance of Apoptosis and Survival

The decision for a cell to undergo apoptosis or to proliferate is influenced by the intracellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This concept is often referred to as the "sphingolipid rheostat".

sphingolipid_rheostat cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Promotes S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK) Sphingosine->Apoptosis Promotes Survival Survival S1P->Survival Promotes

The Sphingolipid Rheostat Model.
Inhibition of Protein Kinase C (PKC) by Sphingosine

Sphingosine, particularly the L-threo isomer, can inhibit Protein Kinase C, a crucial enzyme in many signal transduction pathways. This inhibition is thought to occur at the regulatory domain of PKC, competing with the activator diacylglycerol (DAG).

pkc_inhibition PKC Protein Kinase C (Inactive) PKC_active Protein Kinase C (Active) Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Substrates DAG Diacylglycerol (DAG) DAG->PKC Activates L_threo_Sph L-threo-Sphingosine L_threo_Sph->PKC Inhibits Activation

Mechanism of PKC Inhibition by L-threo-Sphingosine.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological effects of sphingolipid isomers. Below are representative methodologies adapted from the literature.

Protocol: In Vitro Sphingosine Kinase Assay

This protocol is used to determine the inhibitory effect of compounds on sphingosine kinase activity.

Objective: To measure the phosphorylation of sphingosine to S1P in the presence of potential inhibitors.

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.5 mM ATP, 1 mM DTT)

  • Test compounds (e.g., L-threo-dihydrosphingosine)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, D-erythro-sphingosine, and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant SphK and [γ-³²P]ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding acidic methanol.

  • Extract the lipids using a chloroform/methanol/water partition system.

  • Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the lipid extract on a TLC plate and developing it in an appropriate solvent system (e.g., 1-butanol/acetic acid/water).

  • Visualize and quantify the radiolabeled S1P using autoradiography or a phosphorimager.

  • Calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 value.

(Adapted from methodologies described in studies on SphK inhibitors[12][13].)

Protocol: Cell Viability and Apoptosis Assay

This protocol is used to assess the effects of sphingolipid isomers on cell survival and the induction of apoptosis.

Objective: To quantify the induction of apoptosis by different ceramide isomers.

Materials:

  • Cell line of interest (e.g., HL-60, Jurkat)

  • Cell culture medium and supplements

  • Test compounds (e.g., D-erythro-C6-ceramide, L-threo-C6-ceramide)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified time period (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the apoptotic effect of the compounds.

(Based on standard protocols for apoptosis detection used in studies like[6][14].)

Conclusion

While a direct comparison of the biological activities of N-Boc-protected D-erythro- and L-threo-sphingosine is not available, the extensive body of research on their unprotected and N-acylated counterparts reveals a profound stereospecificity in their biological effects. The naturally occurring D-erythro isomers are key components and modulators of endogenous signaling pathways, particularly in the regulation of cell fate. In contrast, the L-threo isomers, while not physiologically abundant, serve as potent pharmacological inhibitors of key enzymes like PKC and SphK. This stark difference in activity underscores the importance of stereochemistry in the design and interpretation of studies involving sphingolipids and highlights the potential for developing stereospecific drugs that target these critical pathways. Further research into the specific roles of less common sphingolipid isomers may yet uncover novel biological functions and therapeutic opportunities.

References

A Head-to-Head Comparison of Fluorescent and Radioactive Substrates in Ceramide Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in sphingolipid metabolism, ceramide synthase (CerS) activity assays are a fundamental tool. The choice of substrate—fluorescent or radioactive—can significantly impact experimental workflow, cost, and safety. This guide provides an objective comparison of these two common methodologies, supported by experimental data, to aid researchers in selecting the optimal assay for their specific needs.

Ceramides are central bioactive lipids involved in a myriad of cellular processes, including signaling, differentiation, and apoptosis.[1] Their synthesis is primarily catalyzed by a family of six ceramide synthes (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making CerS enzymes attractive therapeutic targets.[1] Accurate measurement of CerS activity is therefore crucial for both basic research and drug development.

Traditionally, CerS activity has been monitored using radioactive substrates, such as tritiated sphinganine (B43673) ([³H]sphinganine).[2] More recently, fluorescently labeled substrates, most notably NBD-sphinganine, have emerged as a safer and more accessible alternative.[2][3]

Quantitative Performance: A Comparative Overview

A key consideration when adopting a new assay is whether the modified substrate behaves similarly to its native counterpart. Studies have shown that the fluorescent NBD-tag on sphinganine does not significantly alter its affinity for ceramide synthases. The Michaelis-Menten constant (Kₘ) for NBD-sphinganine is nearly identical to that of unlabeled sphinganine, indicating that it is an excellent substrate for these enzymes.[2] This fundamental equivalence in substrate kinetics provides confidence in the biological relevance of results obtained using the fluorescent method.

ParameterFluorescent Substrate (NBD-sphinganine)Radioactive Substrate ([³H]sphinganine)Reference
Substrate Affinity (Kₘ) ~3.61 µM (with C24:1 CoA)~3.05 µM (with C24:1 CoA)[2]
Detection Method Fluorescence Imaging (TLC) or HPLC with Fluorescence DetectorScintillation Counting or Autoradiography (TLC)[2][4]
Sensitivity Picomole rangePicomole to sub-picomole range[2]
Safety Non-radioactive, requires standard lab precautionsRadioactive, requires specialized handling, licensing, and disposal[2]
Cost Generally lower, especially for initial setup and smaller scale experimentsHigher, due to substrate cost, waste disposal, and regulatory compliance[3]
Throughput Higher, especially with HPLC-based methodsLower, due to longer exposure times for autoradiography[2]

The Ceramide Synthesis Pathway

Ceramides are synthesized in the endoplasmic reticulum through the de novo pathway. This process begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of a sphingoid base, sphinganine. A fatty acyl-CoA is then transferred to sphinganine by one of the six ceramide synthases (CerS1-6) to form dihydroceramide. A final desaturation step produces ceramide. Each CerS isoform has a preference for fatty acyl-CoAs of a specific chain length, resulting in the production of a diverse range of ceramide species with distinct biological functions.[1][2]

Ceramide_Synthesis_Pathway cluster_0 De Novo Synthesis Pathway cluster_1 Ceramide Synthase Action Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS Fatty Acyl-CoA Fatty Acyl-CoA CerS1 CerS1 (C18) CerS1->Dihydroceramide CerS2 CerS2 (C22-C24) CerS2->Dihydroceramide CerS3 CerS3 (very long chain) CerS3->Dihydroceramide CerS4 CerS4 (C18-C20) CerS4->Dihydroceramide CerS5 CerS5 (C16) CerS5->Dihydroceramide CerS6 CerS6 (C16) CerS6->Dihydroceramide

De Novo Ceramide Synthesis Pathway

Experimental Protocols

Below are detailed methodologies for performing ceramide synthase assays using both fluorescent and radioactive substrates.

Fluorescent Ceramide Synthase Assay Protocol

This protocol is adapted from established methods using NBD-sphinganine.[2]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, and 2 mM MgCl₂.
  • Substrates:
  • NBD-sphinganine: Prepare a 1 mM stock solution in ethanol.
  • Fatty acyl-CoA: Prepare a 1 mM stock solution in water.
  • Enzyme Source: Homogenize cells or tissues in a suitable lysis buffer and determine the protein concentration.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following on ice:
  • Assay Buffer
  • Enzyme source (e.g., 20-50 µg of protein)
  • Fatty acyl-CoA (to a final concentration of 50 µM)
  • NBD-sphinganine (to a final concentration of 10 µM)
  • Adjust the final reaction volume to 100 µL with assay buffer.

3. Enzymatic Reaction:

  • Incubate the reaction mixture at 37°C for 30-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

4. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding 400 µL of chloroform/methanol (1:1, v/v).
  • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen gas.

5. Product Analysis (TLC):

  • Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).
  • Spot the samples onto a silica (B1680970) TLC plate.
  • Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid (90:9:1, v/v/v).
  • Visualize the fluorescent NBD-labeled lipids using a fluorescence imager.
  • Quantify the product (NBD-dihydroceramide) by densitometry, comparing the band intensity to a standard curve.

6. Product Analysis (HPLC):

  • Alternatively, resuspend the dried lipids in a suitable mobile phase for HPLC analysis.
  • Inject the sample onto a C18 reverse-phase HPLC column.
  • Elute the lipids using a gradient of mobile phases (e.g., a water/methanol gradient with ammonium (B1175870) formate (B1220265) and formic acid).[2]
  • Detect the NBD-labeled lipids using a fluorescence detector.
  • Quantify the product by integrating the peak area and comparing it to a standard curve.

Radioactive Ceramide Synthase Assay Protocol

This protocol is a generalized representation based on commonly used methods.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, and 2 mM MgCl₂.
  • Substrates:
  • [³H]sphinganine: Prepare a stock solution of known specific activity.
  • Fatty acyl-CoA: Prepare a 1 mM stock solution in water.
  • Enzyme Source: Homogenize cells or tissues and determine the protein concentration.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following on ice:
  • Assay Buffer
  • Enzyme source (e.g., 50-100 µg of protein)
  • Fatty acyl-CoA (to a final concentration of 50 µM)
  • [³H]sphinganine (e.g., 0.2 µCi)
  • Adjust the final reaction volume to 100 µL with assay buffer.

3. Enzymatic Reaction:

  • Incubate the reaction mixture at 37°C for 30-120 minutes.

4. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding 400 µL of chloroform/methanol (1:1, v/v).
  • Vortex and centrifuge to separate the phases.
  • Collect the lower organic phase.
  • Dry the lipid extract under nitrogen.

5. Product Analysis (TLC):

  • Resuspend the dried lipids in chloroform/methanol (2:1, v/v).
  • Spot the samples onto a silica TLC plate.
  • Develop the TLC plate using a suitable solvent system.
  • Visualize the radiolabeled lipids by autoradiography or by scraping the silica corresponding to the product band and quantifying using liquid scintillation counting.

Experimental Workflows

The choice of substrate dictates distinct experimental workflows, as illustrated below.

Fluorescent Assay Workflow

Fluorescent_Workflow cluster_fluorescent Fluorescent Assay Workflow cluster_detection Detection A 1. Prepare Reaction Mix (Enzyme, Buffer, Fatty Acyl-CoA, NBD-sphinganine) B 2. Incubate at 37°C A->B C 3. Stop Reaction & Extract Lipids (Chloroform/Methanol) B->C D 4. Dry Lipid Extract C->D E 5. Resuspend Lipids D->E TLC 6a. TLC Separation E->TLC HPLC 6b. HPLC Separation E->HPLC Quantify_TLC 7a. Fluorescence Imaging & Densitometry TLC->Quantify_TLC Quantify_HPLC 7b. Fluorescence Detection & Peak Integration HPLC->Quantify_HPLC Radioactive_Workflow cluster_radioactive Radioactive Assay Workflow cluster_detection_rad Detection A 1. Prepare Reaction Mix (Enzyme, Buffer, Fatty Acyl-CoA, [3H]sphinganine) B 2. Incubate at 37°C A->B C 3. Stop Reaction & Extract Lipids (Chloroform/Methanol) B->C D 4. Dry Lipid Extract C->D E 5. Resuspend Lipids D->E F 6. TLC Separation E->F Scintillation 7a. Scrape Bands & Liquid Scintillation Counting F->Scintillation Autorad 7b. Autoradiography F->Autorad

References

Navigating the Sphingolipid Rheostat: A Comparative Guide to N-Boc-erythro-sphingosine and Other Sphingolipid Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and sphingosine (B13886) and pro-survival sphingosine-1-phosphate (S1P), is a critical regulator of cell fate.[1][2] Manipulating this balance is a key strategy in apoptosis research and cancer therapy. This guide provides a comparative overview of N-Boc-erythro-sphingosine and other common laboratory tools used to modulate the sphingolipid pathway, offering insights into their mechanisms and applications.

Introduction to this compound

This compound is a chemically modified analog of sphingosine, a central player in sphingolipid metabolism.[3] The addition of a tert-butyloxycarbonyl (Boc) protecting group to the amino group of the sphingosine backbone makes the molecule more lipophilic. This modification is designed to facilitate cell membrane permeability, allowing for more efficient intracellular delivery. Once inside the cell, the Boc group can be cleaved under mild acidic conditions, releasing the active sphingosine molecule.[3]

Sphingosine itself is a potent bioactive lipid that can induce apoptosis in various cell types.[4][5] It is known to be a selective inhibitor of protein kinase C (PKC) activity.[6] By increasing intracellular sphingosine levels, researchers can shift the sphingolipid rheostat towards apoptosis, making this compound a potential tool for studying programmed cell death.

Comparative Analysis of Sphingolipid Modulators

To understand the utility of this compound, it is essential to compare it with other well-characterized modulators of the sphingolipid pathway. This section provides a side-by-side look at this compound and two common alternatives: PF-543, a potent and selective Sphingosine Kinase 1 (SphK1) inhibitor, and C2-ceramide, a cell-permeable ceramide analog.

FeatureThis compoundPF-543 (SphK1 Inhibitor)C2-Ceramide (Ceramide Analog)
Primary Target Intracellular sphingosine-dependent pathways (e.g., PKC)[6]Sphingosine Kinase 1 (SphK1)Ceramide-activated pathways
Mechanism of Action Prodrug for intracellular delivery of sphingosine, leading to increased sphingosine levels.Competitive inhibitor of SphK1, preventing the conversion of sphingosine to S1P.Mimics endogenous ceramide, activating downstream apoptotic signaling.
Reported IC50 Data not readily available.~2.0 nM for SphK1Not applicable (used at µM concentrations to induce apoptosis).
Biological Outcome Expected to be pro-apoptotic by increasing sphingosine.Blocks pro-survival S1P production, leading to an accumulation of pro-apoptotic sphingosine and ceramide.Pro-apoptotic.[4]
Selectivity A labeled version is a selective inhibitor of PKC; does not inhibit PKA or myosin light chain kinase.[6]Highly selective for SphK1 over SphK2 (>100-fold).Can be metabolized and may have off-target effects.
Common Application Studying the intracellular effects of sphingosine.Investigating the specific role of SphK1 in cell signaling and as a potential anti-cancer agent.General induction of apoptosis for in vitro studies.[4]

Signaling Pathways and Experimental Workflows

To effectively utilize these compounds, a clear understanding of the underlying signaling pathways and appropriate experimental designs are crucial.

Sphingolipid Metabolism and Apoptosis Pathway

The following diagram illustrates the central role of sphingolipid metabolism in the regulation of apoptosis and highlights the points of intervention for this compound, PF-543, and C2-ceramide.

cluster_0 Sphingolipid Metabolism cluster_1 Cellular Fate Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine SphK1/2 SphK1/2 Sphingosine->SphK1/2 Sphingosine->Apoptosis S1P S1P Survival_Proliferation Survival & Proliferation S1P->Survival_Proliferation Ceramidase->Sphingosine SphK1/2->S1P C2_Ceramide C2-Ceramide C2_Ceramide->Ceramide mimics NBoc_Sphingosine This compound NBoc_Sphingosine->Sphingosine releases PF543 PF-543 PF543->SphK1/2 inhibits

Sphingolipid signaling and points of intervention.
Experimental Workflow for Comparative Analysis

This workflow outlines a general procedure for comparing the pro-apoptotic effects of this compound with other sphingolipid modulators.

cluster_workflow Comparative Apoptosis Assay Workflow start Seed cells in multi-well plates treat Treat cells with compounds: - this compound - PF-543 - C2-Ceramide - Vehicle Control start->treat incubate Incubate for desired time points (e.g., 6, 12, 24 hours) treat->incubate harvest Harvest cells incubate->harvest assay Perform apoptosis assays: - Caspase-3/7 activity - Annexin V/PI staining harvest->assay analyze Analyze data and compare EC50 values for apoptosis induction assay->analyze

Workflow for comparing pro-apoptotic compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key assays used to evaluate the effects of sphingolipid modulators.

Sphingosine Kinase Activity Assay

This assay measures the activity of sphingosine kinases by quantifying the amount of ATP consumed during the phosphorylation of sphingosine.

Materials:

  • Recombinant human SphK1 or SphK2

  • Sphingosine (substrate)

  • ATP

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (this compound, PF-543)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, recombinant SphK enzyme, and the test compound or vehicle control.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of sphingosine and ATP.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction and measure the remaining ATP levels according to the kinase activity kit manufacturer's instructions.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 values.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells cultured in multi-well plates

  • Test compounds

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compounds or vehicle control. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the data to the vehicle control and determine the EC50 for caspase activation.

Conclusion

This compound presents a valuable tool for researchers studying the intracellular roles of sphingosine in processes such as apoptosis. Its protected nature potentially allows for enhanced cell permeability and subsequent intracellular release of the active sphingosine molecule. While direct quantitative data on its cross-reactivity and potency are not widely available, its inferred mechanism of action places it as a pro-apoptotic agent.

For researchers investigating the specific role of S1P production, highly selective inhibitors like PF-543 offer a more targeted approach. In contrast, C2-ceramide serves as a general tool for inducing ceramide-mediated apoptosis. The choice of compound will ultimately depend on the specific research question and the desired point of intervention within the sphingolipid pathway. Rigorous experimental validation using standardized assays, such as those described in this guide, is essential to accurately characterize the biological effects of this compound and compare its performance against other sphingolipid modulators.

References

Safety Operating Guide

Proper Disposal of N-Boc-erythro-sphingosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Classification and Disposal

Waste Type Container Disposal Route
Solid N-Boc-erythro-sphingosine Waste Labeled, sealed, chemically compatible containerApproved Hazardous Waste Contractor
Contaminated Labware (e.g., gloves, pipette tips) Labeled, sealed, chemically compatible containerApproved Hazardous Waste Contractor
Solutions of this compound Labeled, sealed, chemically compatible containerApproved Hazardous Waste Contractor

Pre-Disposal Safety and Handling

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

Handling Precautions:

  • Avoid generating dust.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal Workflow

The proper disposal of this compound and associated waste should follow a clearly defined workflow to ensure safety and regulatory compliance.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid Waste Solid Waste Collect Waste Collect Waste Solid Waste->Collect Waste Contaminated Labware Contaminated Labware Contaminated Labware->Collect Waste Liquid Waste Liquid Waste Liquid Waste->Collect Waste Label Container Label Container Collect Waste->Label Container Seal Container Seal Container Label Container->Seal Container Store Securely Store Securely Seal Container->Store Securely Waste Pickup Waste Pickup Store Securely->Waste Pickup

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Solid Waste: Carefully transfer any unused or waste this compound powder into a designated, chemically compatible waste container. Avoid creating dust. If necessary, wet the powder slightly with a suitable solvent (e.g., ethanol) to minimize airborne particles.

  • Contaminated Labware: Place all disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, into a separate, clearly marked waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste.

    • The date of accumulation.

Step 3: Secure Storage

  • Store the sealed waste containers in a designated, secure area, away from incompatible materials. This area should be well-ventilated.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of a spill, follow these procedures:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Wear PPE Wear PPE Spill Occurs->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Collect Residue Collect Residue Contain Spill->Collect Residue Clean Area Clean Area Collect Residue->Clean Area Dispose of Waste Dispose of Waste Clean Area->Dispose of Waste

Spill response for this compound.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect: Don the appropriate PPE as described above.

  • Contain: For a solid spill, carefully sweep or scoop the material into a waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.

  • Collect: Transfer the absorbent material into a labeled hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable laboratory cleaner.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disclaimer: This information is provided as a general guide and is based on the handling of similar chemical compounds. Always consult your institution's specific waste disposal protocols and, if available, the official Safety Data Sheet (SDS) for this compound. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Boc-erythro-sphingosine. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Chemically resistant gloves (e.g., Nitrile, tested to ASTM D6978)[1] - Laboratory coat - Safety glasses with side shields
Weighing and Aliquoting (Dry Powder) - Chemically resistant gloves (double-gloving recommended)[1] - Disposable gown, long-sleeved and back-closing[1] - Safety goggles or a full-face shield - NIOSH-approved respirator (e.g., N95) if not handled in a chemical fume hood or ventilated balance enclosure
Solution Preparation and Handling - Chemically resistant gloves - Laboratory coat or disposable gown - Safety glasses with side shields or goggles
Experimental Use - Chemically resistant gloves - Laboratory coat - Safety glasses with side shields
Spill Cleanup - Chemically resistant gloves (double-gloving) - Disposable gown - Safety goggles or a full-face shield - NIOSH-approved respirator
Waste Disposal - Chemically resistant gloves - Laboratory coat - Safety glasses with side shields
Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is essential.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and lab coat) when unpacking.[1]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Recommended storage temperature is typically -20°C.[2]

2. Handling and Preparation of Solutions:

  • All handling of the solid form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Use dedicated, clean spatulas and weighing boats.

  • When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Ensure adequate ventilation during all handling procedures.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and potential health hazards.

  • Chemical Waste: All unused this compound, contaminated materials (e.g., pipette tips, tubes, gloves), and solutions should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling and disposing of this compound.

SafeHandlingWorkflow cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Unpack Unpack with PPE Inspect->Unpack Store Store at -20°C Unpack->Store Weigh Weigh in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment Collect Collect Waste Experiment->Collect Label Label Container Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Unused Unused Compound WasteContainer Designated Hazardous Waste Container Unused->WasteContainer Contaminated Contaminated Materials Contaminated->WasteContainer Solutions Waste Solutions Solutions->WasteContainer LabelContainer Label with Chemical Name and Hazard Information WasteContainer->LabelContainer EHS Contact Environmental Health & Safety (EHS) LabelContainer->EHS Follow Follow Institutional and Regulatory Procedures EHS->Follow

Caption: Step-by-step process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.